Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
Description
Properties
IUPAC Name |
methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F6O4/c1-20-10(19)8-4-7(21-5-11(13,14)15)2-3-9(8)22-6-12(16,17)18/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMXTGWAYICZRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate CAS number
An In-Depth Technical Guide to Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a fluorinated aromatic ester of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, imparted by the two trifluoroethoxy groups, make it a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a key building block in the development of therapeutic agents. We will delve into the mechanistic underpinnings of its synthesis, provide detailed experimental protocols, and discuss its strategic importance in drug design, supported by authoritative references.
Introduction to a Key Fluorinated Building Block
In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a widely adopted strategy to modulate key pharmacological properties. Fluorination can enhance metabolic stability, improve receptor binding affinity, and alter lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of a drug candidate.
This compound, identified by the CAS Number 35480-31-0 , is a prime example of a fluorinated intermediate designed for this purpose.[1][2][][4] It belongs to the class of benzene compounds and esters.[4] The presence of two electron-withdrawing trifluoroethoxy groups on the benzene ring significantly influences its reactivity and the properties of its derivatives. Its principal application lies in serving as a precursor to more complex molecules, most notably in the synthesis of the antiarrhythmic drug Flecainide.[5][6] More recently, its utility has been explored in the creation of novel therapeutic candidates, such as potential anti-glioma agents, highlighting its continued relevance in contemporary medicinal chemistry.[7]
Physicochemical and Spectroscopic Profile
The precise characterization of a chemical entity is fundamental to its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 35480-31-0 | [1][2][] |
| Molecular Formula | C₁₂H₁₀F₆O₄ | [1][2][8] |
| Molecular Weight | 332.20 g/mol | [1][] |
| IUPAC Name | This compound | [2] |
| Synonym(s) | 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid methyl ester | [1] |
| Melting Point | 40-41°C | [8] |
| Boiling Point | 302.1 ± 42.0 °C at 760 mmHg | [8] |
| Density | 1.4 ± 0.1 g/cm³ | [8] |
| LogP | 3.3554 | [1] |
| Topological Polar Surface Area (TPSA) | 44.76 Ų | [1] |
| InChIKey | YLMXTGWAYICZRY-UHFFFAOYSA-N | [2][] |
| SMILES | COC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F | [1][2][] |
Spectroscopic and analytical data, including NMR, HPLC, and LC-MS, are available from various chemical suppliers to confirm identity and purity.[4]
Synthesis and Mechanistic Considerations
The primary route for preparing this compound is through the esterification of its corresponding carboxylic acid, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. This precursor acid is itself synthesized via a multi-step process, often starting from materials like 1,4-dibromobenzene or 2-bromo-5-chlorobenzoic acid.[5][6]
The direct esterification is a classic acid-catalyzed reaction. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. A subsequent nucleophilic attack by methanol, followed by proton transfer and the elimination of a water molecule, yields the methyl ester. The use of a strong acid catalyst like sulfuric acid is crucial to drive the equilibrium towards the product.
Caption: Synthesis workflow for this compound.
Applications in Medicinal Chemistry and Drug Development
The value of this compound lies in its function as a versatile intermediate. The methyl ester group is an excellent platform for further chemical modification, typically through aminolysis or hydrazinolysis, to introduce new functional groups and build molecular complexity.
Key Intermediate for Flecainide Synthesis
Historically, the most prominent application of this compound's parent acid is in the manufacture of Flecainide, a Class Ic antiarrhythmic agent used to treat and prevent abnormal heart rhythms. In the synthesis pathway, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is converted to an activated form (like an acid chloride) and then reacted with 2-(aminomethyl)piperidine to form the final amide bond in Flecainide.[5][6] While the acid is often used directly, the methyl ester serves as a stable, easily purified precursor that can be readily converted to the acid or used in transesterification or aminolysis reactions.
Scaffold for Novel Anticancer Agents
More recent research demonstrates the adaptability of this scaffold. A 2023 study detailed the synthesis of novel 1,3-thiazolidine-4-one derivatives designed as potential inhibitors of Aurora kinase A (AURKA) and VEGFR-2 for the treatment of glioblastoma.[7] In this work, the synthesis began with the esterification of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid to its methyl ester, which was then converted to the corresponding benzohydrazide. This hydrazide intermediate was the key building block for constructing the final thiazolidinone-based drug candidates.[7]
Caption: Role as a versatile building block for pharmaceutical synthesis.
Experimental Protocols
The following protocols are provided as illustrative examples for the synthesis and subsequent modification of the title compound.
Protocol 5.1: Synthesis via Fischer Esterification
Objective: To synthesize this compound from the corresponding carboxylic acid.
Materials:
-
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).
-
While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by recrystallization or column chromatography as needed to obtain pure this compound.
Protocol 5.2: Application - Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide
Objective: To convert the methyl ester into a hydrazide intermediate for further elaboration.[7]
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Dissolve 1.0 equivalent of this compound in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (e.g., 3-5 equivalents) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux for several hours until TLC analysis indicates the complete consumption of the starting ester.
-
Cool the reaction mixture. The product hydrazide may precipitate upon cooling.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the resulting solid by recrystallization to yield the desired benzohydrazide.
Safety, Handling, and Storage
Safety Precautions:
-
Handling: Handle in accordance with good industrial hygiene and safety practices.[9] Use in a well-ventilated area or under a fume hood.[10] Avoid contact with skin, eyes, and clothing.[11] Avoid breathing dust, fumes, or vapors.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[9][10]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[11]
Hazard Information:
-
The compound is classified as an irritant.[12] Risk phrases include R36/37/38, indicating it is irritating to the eyes, respiratory system, and skin.[8]
-
Safety phrases S26 and S37/39 recommend that in case of contact with eyes, rinse immediately with plenty of water and seek medical advice, and to wear suitable gloves and eye/face protection.[8]
Storage and Disposal:
-
Storage: Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated place.[1][11]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not let the product enter drains.[9][13]
Conclusion
This compound is more than a simple chemical; it is a strategically designed intermediate that provides a gateway to complex, high-value pharmaceutical molecules. Its fluorinated structure offers inherent advantages for modulating drug properties, while its ester functionality allows for straightforward chemical diversification. From its established role in the synthesis of Flecainide to its recent application in developing novel anticancer agents, this compound continues to be a valuable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the pursuit of new and improved therapeutics.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | CAS 35480-31-0 [matrix-fine-chemicals.com]
- 4. 35480-31-0|this compound|BLD Pharm [bldpharm.com]
- 5. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]
- 6. WO2008055851A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-n-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]
- 7. Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS:35480-31-0 FT-0628411 this compound Product Detail Information [finetechchem.com]
- 9. file.ambeed.com [file.ambeed.com]
- 10. lgcstandards.com [lgcstandards.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. This compound | 175204-89-4 [amp.chemicalbook.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is a fluorinated aromatic ester of significant interest in medicinal chemistry and drug development. Its primary importance lies in its role as a key intermediate in the synthesis of Flecainide, a Class Ic antiarrhythmic agent used to treat and prevent a variety of cardiac arrhythmias.[1][2] The incorporation of the two trifluoroethoxy groups imparts unique electronic properties and influences the pharmacokinetic profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on the technical details relevant to researchers in the field.
Chemical Properties and Data
This compound is a white to off-white solid at room temperature.[3] Its structure features a central benzene ring substituted with a methyl ester group and two 2,2,2-trifluoroethoxy groups at positions 2 and 5.
| Property | Value | Source |
| CAS Number | 35480-31-0 | [4] |
| Molecular Formula | C₁₂H₁₀F₆O₄ | [4] |
| Molecular Weight | 332.20 g/mol | [4] |
| Melting Point | 40-41 °C | [5] |
| Boiling Point | 302.1 ± 42.0 °C at 760 mmHg | [5] |
| Density | 1.4 ± 0.1 g/cm³ | [5] |
| SMILES | COC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F | [4] |
| InChIKey | YLMXTGWAYICZRY-UHFFFAOYSA-N | [6] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. This precursor is itself synthesized from more readily available starting materials. The overall synthetic pathway is a critical component of the manufacturing process for Flecainide.
Diagram: Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound and its subsequent conversion to Flecainide.
Experimental Protocol: Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid
The precursor, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, can be synthesized from 2,5-dihydroxybenzoic acid (gentisic acid). The key transformation is the etherification of the two phenolic hydroxyl groups with a trifluoroethyl source.
Materials:
-
2,5-dihydroxybenzoic acid
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate (trifluoroethyl triflate) or 2,2,2-trifluoroethanol
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
An appropriate solvent (e.g., acetone, dimethylformamide)
-
Acid for workup (e.g., hydrochloric acid)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a solution of 2,5-dihydroxybenzoic acid in a suitable solvent, add the base and 2,2,2-trifluoroethanol.
-
The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture is acidified with hydrochloric acid.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.
-
The crude product can be purified by recrystallization.
Note: The use of the highly reactive and expensive trifluoroethyl triflate can also be employed for this transformation.[1][2]
Experimental Protocol: Esterification to this compound
The final step to obtain the title compound is a standard esterification procedure. One effective method involves the use of thionyl chloride to form the acyl chloride in situ, which then reacts with methanol.
Materials:
-
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid
-
Thionyl chloride
-
Methanol
-
Toluene
-
Saturated sodium bicarbonate solution
-
Water
Procedure: [7]
-
A solution of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (20 g) and thionyl chloride (15.0 g) in methanol (100 ml) is prepared.[7]
-
The solution is stirred at 80°C for 2 hours.[7]
-
The solvents are then evaporated under vacuum to yield an oily residue.[7]
-
Toluene (100 ml) is added to the residue, and the resulting solution is washed with a saturated sodium bicarbonate solution (30 ml) followed by water (3 x 30 ml).[7]
-
The organic layer is concentrated under reduced pressure to give the product as a white solid (20.5 g, 98.0% yield).[7]
Spectroscopic Characterization
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
-
δ ~7.3-7.5 ppm (m, 3H): Aromatic protons. The substitution pattern will lead to a complex multiplet.
-
δ ~4.4 ppm (q, 4H, J ≈ 8 Hz): Methylene protons (-OCH₂CF₃). The quartet is due to coupling with the three fluorine atoms.
-
δ ~3.9 ppm (s, 3H): Methyl ester protons (-COOCH₃).
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
-
δ ~166 ppm: Carbonyl carbon of the ester.
-
δ ~150-155 ppm: Aromatic carbons attached to the trifluoroethoxy groups (C2 and C5).
-
δ ~123 ppm (q, J ≈ 277 Hz): Trifluoromethyl carbons (-CF₃).
-
δ ~115-125 ppm: Remaining aromatic carbons.
-
δ ~66 ppm (q, J ≈ 35 Hz): Methylene carbons (-OCH₂CF₃).
-
δ ~52 ppm: Methyl ester carbon (-COOCH₃).
Predicted Infrared (IR) Spectrum
-
~3050-3100 cm⁻¹: Aromatic C-H stretching.
-
~2850-2960 cm⁻¹: Aliphatic C-H stretching (methyl and methylene groups).
-
~1730 cm⁻¹: Strong C=O stretching of the ester.
-
~1200-1300 cm⁻¹: Strong C-F stretching.
-
~1000-1100 cm⁻¹: Strong C-O stretching of the ether and ester groups.
Predicted Mass Spectrum (EI)
-
Molecular Ion (M⁺): m/z = 332.
-
Key Fragmentation Patterns:
-
Loss of the methoxy group (-OCH₃): m/z = 301.
-
Loss of the methyl group (-CH₃): m/z = 317.
-
Cleavage of the trifluoroethoxy group.
-
Application in the Synthesis of Flecainide
The primary and most well-documented application of this compound is as a direct precursor to the antiarrhythmic drug Flecainide.[1] The methyl ester serves as an efficient acylating agent for the introduction of the 2,5-bis(2,2,2-trifluoroethoxy)benzoyl moiety onto 2-(aminomethyl)piperidine.
Diagram: Conversion to Flecainide
Caption: Amidation of the title compound to produce Flecainide.
Experimental Protocol: Synthesis of Flecainide from this compound
Materials:
-
This compound
-
2-(aminomethyl)piperidine
-
Toluene
-
Water
Procedure: [7]
-
A mixture of this compound (1.5 g) and 2-(aminomethyl)piperidine (0.62 g) in toluene (3 ml) is prepared.[7]
-
The mixture is stirred at reflux for 10 hours.[7]
-
After cooling to room temperature, water (10 ml) is added, and the two layers are separated.[7]
-
The aqueous layer is extracted with toluene (2 x 10 ml), and the combined organic layers are washed with water (3 x 10 ml).[7]
-
The organic layer is concentrated under reduced pressure to give Flecainide free base as a white solid (1.63 g, 85% yield).[7]
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a specialized chemical intermediate with a crucial role in the pharmaceutical industry, particularly in the synthesis of Flecainide. Its synthesis, while involving multiple steps, is well-established. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers and professionals involved in the development and manufacturing of this important therapeutic agent. The information provided in this guide serves as a valuable technical resource for those working with this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. rsc.org [rsc.org]
- 3. Methyl benzoate (93-58-3) 1H NMR spectrum [chemicalbook.com]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968) [hmdb.ca]
- 5. This compound | CAS 35480-31-0 [matrix-fine-chemicals.com]
- 6. ekwan.github.io [ekwan.github.io]
- 7. 35480-31-0|this compound|BLD Pharm [bldpharm.com]
physical and chemical properties of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
An In-depth Technical Guide to Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate: Properties, Synthesis, and Applications in Drug Discovery
Introduction
This compound is a highly fluorinated aromatic ester of significant interest to the pharmaceutical and chemical research communities. Its structural distinction lies in the presence of two trifluoroethoxy groups on the benzene ring, which impart unique physicochemical properties that are highly sought after in modern drug design. These properties include enhanced metabolic stability, increased lipophilicity, and modified electronic characteristics that can profoundly influence a molecule's interaction with biological targets.
This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its core physical and chemical properties, outline logical synthetic pathways, detail its spectroscopic signature, and explore its critical role as a key intermediate in the synthesis of approved pharmaceuticals and as a scaffold for novel therapeutic agents. The insights herein are grounded in established chemical principles and supported by authoritative references to guide laboratory practice and strategic research decisions.
Part 1: Core Physicochemical and Structural Properties
The identity and behavior of a chemical compound are defined by its fundamental properties. For this compound, the interplay between the aromatic core, the methyl ester, and the heavily fluorinated ether side-chains dictates its characteristics.
Structural and Molecular Data
The molecule's structure is foundational to understanding its reactivity and function. The trifluoroethoxy groups are located at the 2 and 5 positions of the benzoate ring, creating a specific substitution pattern that influences its electronic and steric profile.
Caption: Chemical Structure of this compound.
Summary of Physicochemical Data
The following table consolidates key quantitative data for easy reference. These values are critical for planning reactions, purification, and formulation activities.
| Property | Value | Source(s) |
| CAS Number | 35480-31-0 | [1][2][][4] |
| Molecular Formula | C₁₂H₁₀F₆O₄ | [1][2][][5] |
| Molecular Weight | 332.20 g/mol | [1][][5] |
| Physical State | Solid | [6] |
| Melting Point | 40-41°C | [6] |
| Boiling Point | 302.1 ± 42.0 °C at 760 mmHg | [6] |
| Density | 1.4 ± 0.1 g/cm³ | [6] |
| LogP (Octanol/Water) | 3.36 - 3.91 | [1][6] |
| Topological Polar Surface Area | 44.76 Ų | [1] |
| Refractive Index | 1.424 | [6] |
| InChIKey | YLMXTGWAYICZRY-UHFFFAOYSA-N | [2][5][6] |
| SMILES | COC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F | [1][5] |
Expertise & Experience: The LogP value, a measure of lipophilicity, is significantly influenced by the six fluorine atoms. A value greater than 3 suggests high lipophilicity, which is a key parameter in drug design for cell membrane permeability. However, high lipophilicity can also lead to off-target effects and poor aqueous solubility, a classic trade-off that drug development professionals must manage. The TPSA of 44.76 Ų is relatively low, further supporting good membrane penetration potential.
Part 2: Spectroscopic Characterization and Analysis
Structural confirmation of this compound is unequivocally achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for identity and purity assessment.
Predicted Spectroscopic Data
While specific experimental spectra for this compound are not widely published, its signature can be accurately predicted based on its constituent functional groups.
| Technique | Expected Signature |
| ¹H NMR | ~3.9 ppm (s, 3H): Methyl ester (-OCH₃). ~4.4 ppm (q, 4H): Methylene protons (-OCH₂CF₃), split into a quartet by the three adjacent fluorine atoms. ~7.1-7.5 ppm (m, 3H): Aromatic protons, exhibiting a complex splitting pattern due to their positions on the substituted ring. |
| ¹³C NMR | ~52 ppm: Methyl ester carbon. ~67 ppm (q): Methylene carbons, showing coupling to fluorine. ~115-155 ppm: Aromatic carbons, including four signals for carbons attached to oxygen and two for carbons attached to hydrogen. ~123 ppm (q): Trifluoromethyl carbons, with a large C-F coupling constant. ~165 ppm: Ester carbonyl carbon. |
| IR (Infrared) | ~1725 cm⁻¹ (strong): C=O stretch of the aromatic ester. ~1280 cm⁻¹ (strong): C-O stretch of the ester and ethers. ~1100-1250 cm⁻¹ (very strong): C-F stretching bands. ~3000-3100 cm⁻¹ (weak): Aromatic C-H stretch. |
| Mass Spectrometry (EI) | m/z 332: Molecular ion [M]⁺. m/z 301: [M - OCH₃]⁺, loss of the methoxy group. m/z 233: [M - CH₂CF₃]⁺, cleavage of an ether side chain. |
Experimental Protocol: NMR Spectroscopy
This protocol describes a standard method for obtaining high-quality NMR data for structural verification.
Objective: To acquire ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the TMS signal at 0.00 ppm.[7]
Trustworthiness: The combination of ¹H NMR (for proton environment and multiplicity), ¹³C NMR (for the carbon backbone), and potentially ¹⁹F NMR (to confirm the trifluoroethoxy groups) provides a rigorous and self-validating dataset. The predicted shifts and coupling patterns must all be consistent with the proposed structure for positive identification.
Caption: Conceptual workflow for spectroscopic analysis.
Part 3: Synthesis and Chemical Reactivity
Understanding the synthesis of this compound is crucial for its availability, while its reactivity profile dictates its utility as a chemical intermediate.
Proposed Synthetic Pathway
The most logical synthesis involves the esterification of its corresponding carboxylic acid, which is a known intermediate in pharmaceutical manufacturing.[8][9]
Caption: Proposed two-step synthesis pathway.
Experimental Protocol: Fischer Esterification
Objective: To synthesize this compound from its parent carboxylic acid.
Causality: This classic acid-catalyzed reaction is chosen for its reliability and use of common, inexpensive reagents (methanol and sulfuric acid). The reaction is driven to completion by using methanol as the solvent, ensuring a large excess is present to shift the equilibrium towards the product ester.
Methodology:
-
Reaction Setup: To a solution of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0°C.
-
Heating: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling, concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Extraction: Dilute the residue with ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure methyl ester.
Key Reactivity
-
Ester Hydrolysis: The most significant reaction is the hydrolysis of the methyl ester to regenerate the parent carboxylic acid, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. This is a critical step for its use as a precursor in the synthesis of the antiarrhythmic drug Flecainide.[8][10] This reaction is typically performed under basic conditions (e.g., using NaOH or LiOH) followed by an acidic workup.
-
Stability: The trifluoroethoxy ether linkages are generally stable under the conditions required for ester hydrolysis. The electron-withdrawing nature of the CF₃ groups enhances the stability of the C-O ether bond against cleavage.
Part 4: Applications in Drug Research and Development
The unique combination of a benzoate core and trifluoroethoxy substituents makes this molecule and its derivatives valuable platforms for drug discovery.
Registered Intermediate for Flecainide
The primary industrial application of this chemical family is in the synthesis of Flecainide. The parent acid, derived from the methyl ester, is a documented intermediate.[8][10] The acid is typically converted to an activated species (like an acid chloride) and then coupled with 2-(aminomethyl)piperidine to form the final active pharmaceutical ingredient (API).[8] Using a well-characterized intermediate like this is critical for ensuring the purity and consistency of the final drug product in a regulated manufacturing environment.
Scaffold for Novel Drug Candidates
The 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety is a privileged scaffold in modern medicinal chemistry. Fluorine substitution is a widely used strategy to enhance key drug properties:
-
Metabolic Stability: The C-F bond is very strong, and fluorination can block sites of metabolic oxidation, increasing the drug's half-life.[11]
-
Binding Affinity: The highly electronegative fluorine atoms can alter the electronic properties of the aromatic ring and engage in specific interactions (e.g., hydrogen bonds, dipole interactions) with protein targets, potentially increasing potency.
-
Lipophilicity: As noted, fluorine substitution increases lipophilicity, which can improve absorption and distribution.
A recent study highlighted this potential by using 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (derived from the topic compound) to synthesize a library of 1,3-thiazolidin-4-one derivatives. These new molecules were identified as potent dual inhibitors of AURKA and VEGFR-2 kinases, showing promising anti-glioma activity in cancer cell lines.[9] This demonstrates the ongoing relevance of this scaffold in developing next-generation therapeutics.
Caption: Role of the compound in drug development pathways.
Part 5: Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety.
Hazard Identification
Based on available data, this compound is classified as an irritant.
| Hazard Information | Code / Statement | Source |
| Hazard Code | Xi (Irritant) | [6] |
| Risk Phrases | R36/37/38: Irritating to eyes, respiratory system and skin. | [6] |
| Safety Phrases | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S37/39: Wear suitable gloves and eye/face protection. | [6] |
Safe Handling Protocol
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[12]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN 166.[12]
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use.[12]
-
Skin/Body Protection: Wear a lab coat. Select impervious clothing based on the concentration and amount of the substance handled.[12]
-
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[12]
-
Fire Safety: Keep away from heat, sparks, and open flames. Hazardous decomposition products under fire conditions include carbon oxides.[12]
Storage
For optimal stability, the compound should be stored under the following conditions:
-
Temperature: 2-8°C.[1]
-
Atmosphere: Store in a tightly sealed container in a dry, well-ventilated place.
Conclusion
This compound is more than a simple chemical intermediate; it is an enabling tool for pharmaceutical research and development. Its well-defined physicochemical properties, logical synthesis, and the proven utility of its core scaffold make it a valuable compound for both large-scale API manufacturing and exploratory medicinal chemistry. The strategic incorporation of trifluoroethoxy groups provides a clear example of how modern fluorine chemistry is leveraged to create molecules with enhanced, drug-like properties. For scientists in the field, a thorough understanding of this compound's profile is essential for unlocking its full potential in the creation of next-generation medicines.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | CAS 35480-31-0 [matrix-fine-chemicals.com]
- 4. 35480-31-0|this compound|BLD Pharm [bldpharm.com]
- 5. GSRS [precision.fda.gov]
- 6. CAS:35480-31-0 FT-0628411 this compound Product Detail Information [finetechchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]
- 9. Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2008055851A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-n-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]
- 11. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lgcstandards.com [lgcstandards.com]
An In-Depth Technical Guide to Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate, a fluorinated aromatic ester of significant interest in pharmaceutical synthesis. We will delve into its fundamental physicochemical properties, detailed synthetic pathways, analytical characterization, and its critical role as a precursor in drug development. The methodologies and insights presented herein are curated to support advanced research and process development applications.
Core Physicochemical Properties and Molecular Structure
This compound is a substituted aromatic compound characterized by a central benzene ring functionalized with a methyl ester and two trifluoroethoxy groups. These trifluoroethoxy moieties significantly influence the molecule's electronic properties, solubility, and metabolic stability, making it a valuable building block.
The fundamental properties of this compound are summarized in the table below. The molecular weight is consistently reported as approximately 332.20 g/mol .[][2][3]
| Property | Value | Source(s) |
| Molecular Weight | 332.20 g/mol | [][2][3] |
| Molecular Formula | C₁₂H₁₀F₆O₄ | [][2][3][4] |
| CAS Number | 35480-31-0 | [][3][4][5] |
| Melting Point | 40-41°C | [5] |
| Boiling Point | 302.1 ± 42.0 °C at 760 mmHg | [5] |
| Density | 1.4 ± 0.1 g/cm³ | [5] |
| InChI Key | YLMXTGWAYICZRY-UHFFFAOYSA-N | [][2][4] |
| SMILES | COC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F | [] |
The unique arrangement of its functional groups is depicted in the molecular structure diagram below.
Caption: 2D structure of this compound.
Synthesis and Purification Workflow
The synthesis of this compound is most effectively approached via a multi-step process culminating in the esterification of its corresponding carboxylic acid. This precursor, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, is a known intermediate in the synthesis of the antiarrhythmic drug Flecainide.[6][7]
The overall synthetic strategy is outlined below.
Caption: Overall synthetic workflow from commercial starting materials.
Protocol: Fischer Esterification of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid
This protocol describes the final conversion step. The preceding synthesis of the carboxylic acid intermediate from 1,4-dibromobenzene involves established organometallic and aromatic substitution reactions, which are detailed in patent literature.[6]
Materials:
-
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (1.0 eq)
-
Anhydrous Methanol (20-50 eq, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (0.1-0.2 eq, catalyst)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid and anhydrous methanol.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with continuous stirring.
-
Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
-
Reflux: Heat the reaction mixture to reflux (approx. 65°C for methanol) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: Heating increases the reaction rate. Using a large excess of methanol pushes the equilibrium towards the product side, maximizing the yield, in accordance with Le Châtelier's principle.
-
-
Quenching and Extraction: After cooling to room temperature, remove the bulk of the methanol under reduced pressure. Dilute the residue with ethyl acetate and water.
-
Neutralization: Carefully transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Causality: The bicarbonate wash neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid by converting it to its water-soluble sodium salt.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude methyl ester.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography.
Analytical Characterization
A self-validating workflow requires rigorous analytical confirmation of the final product's identity and purity. The expected data from key analytical techniques are summarized below.
| Technique | Expected Results |
| ¹H NMR | ~3.9 ppm (singlet, 3H): O-CH₃ protons. ~4.4 ppm (quartet, 4H): Two equivalent O-CH₂-CF₃ protons. ~7.0-7.4 ppm (multiplets, 3H): Aromatic protons. |
| ¹⁹F NMR | ~-74 ppm (triplet): Six fluorine atoms of the two CF₃ groups, coupled to the adjacent CH₂ groups. |
| ¹³C NMR | Signals corresponding to the methyl carbon, methylene carbons, aromatic carbons (substituted and unsubstituted), and the carbonyl carbon. |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z 332.05: Corresponding to the exact mass of C₁₂H₁₀F₆O₄.[5] Key Fragments: Loss of OCH₃ (m/z 301), loss of COOCH₃ (m/z 273). |
| HPLC | A single major peak (purity >95%) on a suitable reversed-phase column (e.g., C18) with a mobile phase such as acetonitrile/water. |
Application in Drug Development: A Flecainide Precursor
The primary industrial application of this compound is as a late-stage intermediate in the synthesis of Flecainide, a class Ic antiarrhythmic agent used to treat and prevent abnormal heart rhythms.
The conversion process involves the amidation of the methyl ester with 2-(aminomethyl)piperidine. The ester functional group is an excellent leaving group for this nucleophilic acyl substitution reaction.
Caption: Final conversion step to the active pharmaceutical ingredient, Flecainide.
The use of this specific intermediate is advantageous because the trifluoroethoxy groups enhance the pharmacokinetic profile of the final drug, contributing to its efficacy and metabolic stability. The methyl ester provides a reliable and high-yielding handle for the crucial amidation step that forms the final drug molecule.
Safety and Handling
-
Hazard Classification: this compound is classified as an irritant.[5]
-
Risk Phrases: R36/37/38 - Irritating to eyes, respiratory system, and skin.[5]
-
Safety Precautions: S26, S37/39 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable gloves and eye/face protection.[5]
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. All manipulations should be performed in a well-ventilated fume hood.
References
- 2. GSRS [precision.fda.gov]
- 3. chemscene.com [chemscene.com]
- 4. This compound | CAS 35480-31-0 [matrix-fine-chemicals.com]
- 5. CAS:35480-31-0 FT-0628411 this compound Product Detail Information [finetechchem.com]
- 6. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]
- 7. WO2008055851A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-n-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorination in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and modulated lipophilicity—are of profound interest to medicinal chemists.[1] This guide focuses on Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate , a molecule that exemplifies the strategic use of fluorination. Its structure, featuring two trifluoroethoxy groups on a benzoate core, makes it a valuable intermediate, particularly in the synthesis of Class Ic antiarrhythmic agents like Flecainide.[2][3] This document will provide a comprehensive overview of its chemical identity, synthesis, physicochemical properties, analytical characterization, and its applications in pharmaceutical research.
Compound Identification and Chemical Structure
The foundational step in understanding any chemical entity is the precise definition of its structure and nomenclature.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 35480-31-0 |
| Molecular Formula | C₁₂H₁₀F₆O₄[4] |
| Molecular Weight | 332.20 g/mol [4] |
| SMILES | COC(=O)C1=C(OCC(F)(F)F)C=CC(OCC(F)(F)F)=C1[4] |
| InChIKey | YLMXTGWAYICZRY-UHFFFAOYSA-N[4] |
The structure of this compound is characterized by a central benzene ring substituted with a methyl ester group and two trifluoroethoxy groups at the 2 and 5 positions. The trifluoroethoxy groups are significant for their strong electron-withdrawing nature and their ability to enhance metabolic stability by blocking potential sites of oxidation.
Synthesis and Mechanism
The synthesis of this compound can be logically approached as a two-stage process. The first stage involves the introduction of the two 2,2,2-trifluoroethoxy side chains onto a hydroquinone derivative, followed by the esterification of the resulting benzoic acid.
Stage 1: Synthesis of the Precursor Acid via Williamson Ether Synthesis
The core of this synthetic strategy is the formation of the ether linkages, for which the Williamson ether synthesis is a classic and reliable method. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, we would start with a dihydroxybenzoic acid derivative and react it with a trifluoroethyl halide. A more common route found in patent literature for the synthesis of the parent acid, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, starts from 2,5-dihydroxybenzoic acid (gentisic acid).
Experimental Protocol: Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid
Materials:
-
2,5-Dihydroxybenzoic acid
-
2,2,2-Trifluoroethyl tosylate (or a suitable trifluoroethyl halide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2,5-dihydroxybenzoic acid (1 equivalent) in anhydrous DMF, add potassium carbonate (2.5 equivalents).
-
Slowly add 2,2,2-trifluoroethyl tosylate (2.2 equivalents) to the reaction mixture at room temperature.
-
Heat the mixture to 80-90 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to a pH of 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality of Experimental Choices:
-
Base and Solvent: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl groups, forming the nucleophilic phenoxide ions. DMF is an excellent polar aprotic solvent for Sₙ2 reactions as it solvates the potassium cation, leaving the phenoxide anion more available for nucleophilic attack.
-
Trifluoroethylating Agent: 2,2,2-Trifluoroethyl tosylate is an effective electrophile, with the tosylate group being an excellent leaving group, which facilitates the Sₙ2 reaction.
-
Workup: The acidic workup is necessary to protonate the carboxylate, making the final product soluble in the organic extraction solvent.
Stage 2: Fischer Esterification to Yield the Final Product
With the precursor acid in hand, the final step is the formation of the methyl ester. The Fischer esterification is a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (1 equivalent) in a large excess of anhydrous methanol.
-
Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Warm the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water, followed by saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Causality of Experimental Choices:
-
Excess Methanol: The Fischer esterification is an equilibrium process. Using a large excess of methanol as the solvent drives the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.
-
Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.
-
Neutralization: The sodium bicarbonate wash is crucial to remove the sulfuric acid catalyst and any unreacted carboxylic acid, preventing potential hydrolysis of the ester during workup and storage.
Caption: Synthetic workflow for this compound.
Physicochemical Properties and Analytical Data
The physicochemical properties of a compound are critical for its handling, formulation, and understanding its behavior in biological systems.
| Property | Predicted/Reported Value | Source |
| Melting Point | 40-41 °C | --INVALID-LINK-- |
| Boiling Point | 302.1 ± 42.0 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.4 ± 0.1 g/cm³ | --INVALID-LINK-- |
| LogP | 3.91 | --INVALID-LINK-- |
Predicted Analytical Data
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.3-7.5 ppm (m, 3H): These signals would correspond to the three protons on the aromatic ring. The substitution pattern will lead to a complex splitting pattern.
-
δ ~4.4-4.6 ppm (q, 4H, J ≈ 8 Hz): This quartet is characteristic of the -OCH₂CF₃ protons, split by the three adjacent fluorine atoms.
-
δ ~3.9 ppm (s, 3H): This singlet corresponds to the methyl ester protons.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~165 ppm: Carbonyl carbon of the ester.
-
δ ~150-155 ppm (2C): Aromatic carbons attached to the trifluoroethoxy groups.
-
δ ~123 ppm (q, J ≈ 277 Hz, 2C): Carbons of the CF₃ groups, showing a characteristic quartet due to coupling with fluorine.
-
δ ~115-125 ppm (4C): Remaining aromatic carbons.
-
δ ~67 ppm (q, J ≈ 35 Hz, 2C): Methylene carbons of the trifluoroethoxy groups, appearing as a quartet due to coupling with the fluorine atoms.
-
δ ~52 ppm: Methyl carbon of the ester.
Infrared (IR) Spectroscopy (ATR):
-
~3050-3100 cm⁻¹: Aromatic C-H stretching.
-
~2960 cm⁻¹: Aliphatic C-H stretching of the methyl group.
-
~1730 cm⁻¹ (strong): C=O stretching of the ester carbonyl group.
-
~1600, 1500 cm⁻¹: Aromatic C=C stretching.
-
~1250-1300 cm⁻¹ (very strong): C-F stretching vibrations.
-
~1100-1200 cm⁻¹ (strong): C-O stretching of the ether and ester linkages.
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): m/z = 332.
-
Key Fragments: Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 301. Loss of the carbomethoxy group (-COOCH₃) resulting in a fragment at m/z = 273. Fragments corresponding to the cleavage of the trifluoroethoxy groups would also be expected.
Caption: A logical workflow for the analytical validation of the synthesized compound.
Applications in Drug Discovery and Development
The primary documented application of this compound is as a key intermediate in the synthesis of Flecainide.[2] Flecainide is a potent antiarrhythmic drug used to treat a variety of cardiac arrhythmias.
In the synthesis of Flecainide, this compound is reacted with 2-(aminomethyl)piperidine in a transamidation reaction to form the final active pharmaceutical ingredient.[2]
Beyond this specific application, the structural motifs within this compound are of significant interest in medicinal chemistry. The trifluoroethoxy group is a bioisostere of other functional groups and can enhance a molecule's metabolic stability by blocking sites susceptible to cytochrome P450 oxidation.[1] Furthermore, the lipophilicity imparted by these groups can improve membrane permeability and oral bioavailability.[1] Aromatic compounds, in general, provide a rigid scaffold for presenting pharmacophoric elements to biological targets.[5][6]
Therefore, this compound serves as a valuable building block for the synthesis of novel, highly fluorinated compounds for screening in various drug discovery programs, including but not limited to oncology, neuroscience, and infectious diseases.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is essential to consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a strategically designed molecule that holds significant value for the pharmaceutical industry. Its synthesis, while multi-stepped, relies on well-understood and robust chemical transformations. Its primary role as a key intermediate in the production of Flecainide underscores its importance. Furthermore, the presence of the trifluoroethoxy groups makes it an attractive building block for the development of new chemical entities with potentially enhanced pharmacological properties. This guide has provided a comprehensive technical overview to aid researchers and scientists in understanding and utilizing this important fluorinated aromatic compound.
References
The Solubility Profile of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate, a compound of interest in contemporary drug discovery and development. In the absence of extensive published quantitative solubility data, this document offers a predictive framework based on the compound's distinct physicochemical properties, followed by a detailed, field-proven experimental protocol for determining its solubility in a range of organic solvents. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary to effectively work with this fluorinated aromatic ester.
Introduction: The Significance of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic is critically dependent on its physicochemical properties, with solubility being a paramount consideration. Poor solubility can impede formulation, lead to low bioavailability, and ultimately cause the failure of an otherwise promising compound. This compound, with its unique structural motifs, presents a specific solubility profile that warrants careful examination. The presence of two trifluoroethoxy groups significantly influences its lipophilicity and interactions with solvent molecules, making a thorough understanding of its solubility essential for its progression in the drug development pipeline.[1] This guide will delve into the theoretical underpinnings of its expected solubility and provide a practical framework for its empirical determination.
Physicochemical Properties of this compound
A foundational understanding of a compound's intrinsic properties is crucial for predicting its behavior in various solvents. The key physicochemical parameters of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀F₆O₄ | ChemScene |
| Molecular Weight | 332.20 g/mol | ChemScene |
| Melting Point | 40-41 °C | Finetech Chem |
| Calculated LogP | 3.3554 | ChemScene |
| Hydrogen Bond Acceptors | 4 | ChemScene |
| Hydrogen Bond Donors | 0 | ChemScene |
The calculated LogP value of 3.3554 indicates a significant degree of lipophilicity, suggesting a preference for non-polar or moderately polar organic solvents over aqueous media. The presence of four hydrogen bond acceptors (the oxygen atoms in the ester and ether linkages) and a lack of hydrogen bond donors are critical factors that will govern its interactions with protic and aprotic solvents.
Predictive Analysis of Solubility
The principle of "like dissolves like" is a cornerstone of solubility prediction. The molecular structure of this compound, featuring a central benzene ring, a methyl ester group, and two trifluoroethoxy side chains, allows for a nuanced prediction of its solubility.
-
Non-Polar Solvents (e.g., Hexane, Toluene, Cyclohexane): The significant lipophilicity imparted by the aromatic ring and the fluorinated alkyl chains suggests that the compound will exhibit good solubility in non-polar solvents. Van der Waals forces will be the predominant intermolecular interactions driving the dissolution process.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran): This class of solvents is expected to be effective at dissolving the compound. The polarity of these solvents can interact with the dipole moments of the ester and ether functionalities. The absence of hydrogen bond donating capability in the solute means it cannot form hydrogen bonds with itself, making it more amenable to solvation by aprotic solvents that can act as hydrogen bond acceptors.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): While some solubility is expected due to the presence of hydrogen bond acceptors on the molecule, it is likely to be lower than in polar aprotic solvents. The strong hydrogen bonding network of the protic solvents would need to be disrupted to accommodate the solute, which may be energetically less favorable compared to the interactions with polar aprotic solvents. Esters, in general, are more soluble in organic solvents than in water.
-
Aqueous Solubility: Based on its high LogP value and the large hydrophobic surface area, the solubility of this compound in water is predicted to be very low.
This predictive analysis provides a rational basis for selecting an appropriate solvent for various applications, from chemical reactions to formulation development.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[2][3][4]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for quantification.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the time required to reach a plateau in concentration.[3]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any fine, suspended particles.
-
-
Quantification:
-
Prepare a series of dilutions of the filtered saturated solution with the respective solvent in volumetric flasks.
-
Analyze the diluted samples using a validated HPLC method. A calibration curve prepared from standard solutions of known concentrations of this compound should be used for accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.
-
Self-Validating System and Trustworthiness
The described protocol incorporates self-validating checks to ensure the trustworthiness of the results. The use of an excess of the solid compound ensures that the measured concentration represents the true equilibrium solubility. The inclusion of a preliminary time-to-equilibrium study validates the chosen agitation time. Finally, the use of a validated analytical method like HPLC with a proper calibration curve ensures the accuracy of the concentration measurement.
Visualization of the Solvent Selection Workflow
The logical process of selecting a suitable solvent for this compound can be visualized as a workflow. This diagram outlines the decision-making process based on the compound's properties and the desired application.
Caption: A workflow diagram illustrating the process of selecting an optimal solvent.
Conclusion
References
An In-depth Technical Guide to the Safe Handling of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Section 1: Compound Identification and Physicochemical Properties
Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is a fluorinated aromatic ester.[1] The trifluoroethoxy group is increasingly used in medicinal chemistry as a hydrolytically stable alternative to other leaving groups.[2] Understanding its physical characteristics is the first step in a robust safety assessment.
| Property | Value | Source(s) |
| CAS Number | 35480-31-0 | [1][3] |
| Molecular Formula | C₁₂H₁₀F₆O₄ | [3][4] |
| Molecular Weight | 332.20 g/mol | [3][4] |
| Appearance | Solid | [3] |
| Melting Point | 40-41°C | [3] |
| Boiling Point | 302.1 ± 42.0 °C at 760 mmHg | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| Flash Point | 132.2 ± 22.8 °C | [3] |
| Storage Temperature | 2-8°C, Sealed in a dry environment |
Section 2: Inferred Hazard Identification and Classification
While a specific GHS classification is not available, data from suppliers and structurally related fluorinated benzoic acids allow for a presumptive hazard assessment. The compound is assigned the hazard code "Xi" and risk phrases "R36/37/38," indicating it is irritating to the eyes, respiratory system, and skin.[3][5]
| Hazard Class | Category | GHS Hazard Statement (Inferred) | Pictogram |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (!) |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (!) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (!) |
Due to the lack of comprehensive toxicological data, it is prudent to handle this compound as a substance of unknown toxicity.[6] The primary routes of exposure are inhalation, skin contact, and eye contact.
Section 3: Safe Handling and Exposure Control
A proactive approach to exposure control is essential. This involves a multi-layered strategy encompassing engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE).
Engineering Controls
All manipulations of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[7][8] The laboratory must be equipped with an accessible emergency eyewash station and safety shower.[7][9]
Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing direct contact. The following workflow should be followed to ensure adequate protection.
Caption: PPE Selection Workflow based on the physical form of the compound.
Hygiene and Handling Practices
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8][10]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[11]
-
Store containers tightly closed in a cool, dry, and well-ventilated area designated for chemical storage.[12][8]
Section 4: Emergency Procedures
Pre-planning is critical for a safe and effective response to emergencies such as exposures or spills.[9]
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[9][13] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[5]
-
Skin Contact: Remove all contaminated clothing.[13] Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] If skin irritation develops or persists, seek medical attention.[8]
-
Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration, but do not use mouth-to-mouth resuscitation.[5][8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water.[14] Never give anything by mouth to an unconscious person.[5] Call for immediate medical assistance.[7]
Spill Response Protocol
The response to a spill depends on its size and the immediate hazards.
Caption: Decision flowchart for managing a chemical spill.
For any spill, prevent the material from entering drains or waterways.[14] After cleanup, ensure all contaminated materials, including PPE, are disposed of as hazardous waste according to institutional and regulatory guidelines.[8][9]
Section 5: Fire-Fighting and Stability
-
Fire-Fighting Measures: While not classified as flammable, the compound is combustible and can burn at high temperatures.[5]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][14]
-
Hazardous Combustion Products: Thermal decomposition may produce toxic and corrosive fumes, including carbon oxides (CO, CO₂) and hydrogen fluoride (HF).[10][15]
-
Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[5]
-
-
Stability and Reactivity: The compound is stable under recommended storage conditions.[10] Avoid strong oxidizing agents, strong bases, and strong acids, which are common incompatibilities for ester functional groups. Keep away from heat and sources of ignition.[10][11]
Section 6: Toxicological and Ecological Information
-
Toxicological Profile: No specific toxicological studies (e.g., LD₅₀, carcinogenicity) on this compound are available in the searched literature. The primary known hazards are irritation to the skin, eyes, and respiratory system based on data for analogous compounds.[3][5] Given the presence of multiple fluorine atoms, the potential for formation of hazardous decomposition products like hydrogen fluoride under certain conditions (e.g., fire) must be respected.[5] The toxicological properties of many complex aromatic hydrocarbons are not fully characterized.[16]
-
Ecological Profile: No specific ecotoxicity data is available. To prevent environmental contamination, do not allow the chemical to enter drains, soil, or waterways.[11][14] All disposal must be handled in accordance with local, state, and federal regulations for halogenated organic waste.
References
- 1. This compound | CAS 35480-31-0 [matrix-fine-chemicals.com]
- 2. 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS:35480-31-0 FT-0628411 this compound Product Detail Information [finetechchem.com]
- 4. GSRS [precision.fda.gov]
- 5. 2,5-Bis-(2,2,2-Trifluoroethoxy) Benzoic Acid Manufacturers, with SDS [mubychem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. echemi.com [echemi.com]
- 9. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chemscene.com [chemscene.com]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. echemi.com [echemi.com]
- 15. synquestlabs.com [synquestlabs.com]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
An In-Depth Technical Guide to Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is a fluorinated aromatic ester of significant interest in the pharmaceutical industry. Its structure, characterized by a benzoate core substituted with two trifluoroethoxy groups, imparts unique physicochemical properties that are highly advantageous in drug design and synthesis. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates[1]. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role as a key intermediate in the production of the antiarrhythmic drug Flecainide. Recent research also points towards its utility in the development of novel therapeutic agents, underscoring its continued relevance in medicinal chemistry.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and drug development. The trifluoroethoxy substituents significantly influence its electronic and steric characteristics.
| Property | Value | Source |
| CAS Number | 35480-31-0 | --INVALID-LINK--[2] |
| Molecular Formula | C₁₂H₁₀F₆O₄ | --INVALID-LINK--[] |
| Molecular Weight | 332.20 g/mol | --INVALID-LINK--[2] |
| Melting Point | 40-41 °C | --INVALID-LINK--[4] |
| Boiling Point | 302.1±42.0 °C at 760 mmHg | --INVALID-LINK--[4] |
| Density | 1.4±0.1 g/cm³ | --INVALID-LINK--[4] |
| LogP | 3.3554 | --INVALID-LINK--[2] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with readily available starting materials. The overall synthetic strategy involves the formation of the key intermediate, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, followed by its esterification. Several routes to the benzoic acid precursor have been reported in the literature, often starting from substituted toluenes or benzenes. The following section details a representative and scalable synthetic workflow.
Part 1: Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid
This pivotal intermediate can be synthesized from 2,5-dihalotoluene through a two-step process involving a Williamson ether synthesis followed by oxidation of the methyl group.
Step 1: Williamson Ether Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)toluene
The Williamson ether synthesis is a robust and widely used method for preparing ethers from an alkoxide and an alkyl halide[5][6][7][8]. In this case, the dihalotoluene is reacted with an excess of 2,2,2-trifluoroethanol in the presence of a strong base and a copper catalyst to facilitate the nucleophilic aromatic substitution[6].
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: To the flask, add 2,5-dibromotoluene, a suitable aprotic solvent (e.g., N,N-dimethylformamide), and a copper (II) sulfate catalyst.
-
Alkoxide Formation: In a separate flask, prepare the sodium trifluoroethoxide by cautiously adding sodium metal to an excess of 2,2,2-trifluoroethanol.
-
Reaction: Add the freshly prepared sodium trifluoroethoxide solution to the reaction flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and hydrochloric acid.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,5-bis(2,2,2-trifluoroethoxy)toluene. Further purification can be achieved by vacuum distillation or column chromatography.
Step 2: Oxidation to 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid
The methyl group of the synthesized toluene derivative is then oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate or sodium permanganate are typically employed for this transformation[6].
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the 2,5-bis(2,2,2-trifluoroethoxy)toluene and a suitable solvent such as pyridine or a mixture of t-butanol and water.
-
Oxidant Addition: While stirring vigorously, add a solution of potassium permanganate in water portion-wise to control the exothermic reaction.
-
Reflux: Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.
-
Work-up: Cool the reaction mixture and filter to remove the manganese dioxide precipitate. Wash the filter cake with hot water.
-
Acidification: Combine the filtrate and washings and acidify with concentrated hydrochloric acid to a pH of 1-2 to precipitate the benzoic acid derivative.
-
Isolation: Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.
Part 2: Esterification to this compound
The final step is the esterification of the carboxylic acid with methanol. A common and effective method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst[1][9][10][11][12].
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or thionyl chloride to the solution while cooling in an ice bath[5][13].
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and pour it into cold water.
-
Extraction: Extract the aqueous mixture with an organic solvent like diethyl ether.
-
Neutralization: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester. The product can be further purified by recrystallization or column chromatography to yield pure this compound as a white solid.
Characterization
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following are the expected spectroscopic data based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the trifluoroethoxy groups, and the methyl protons of the ester. The aromatic protons should appear as a multiplet in the range of 7.0-7.5 ppm. The methylene protons (-OCH₂CF₃) would likely appear as a quartet around 4.5 ppm due to coupling with the adjacent fluorine atoms. The methyl ester protons (-OCH₃) should be a singlet at approximately 3.9 ppm.
-
¹³C NMR: The carbon NMR spectrum will provide information on all the unique carbon environments. The carbonyl carbon of the ester is expected in the 165-175 ppm region. The aromatic carbons would appear between 115-150 ppm, with those attached to the electron-withdrawing trifluoroethoxy groups shifted downfield. The methylene carbons (-OCH₂) should be around 60-70 ppm, and the methyl carbon (-OCH₃) around 52 ppm. The trifluoromethyl carbons (-CF₃) will show a characteristic quartet due to carbon-fluorine coupling.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the functional groups present. A strong carbonyl (C=O) stretch for the ester is expected around 1720-1740 cm⁻¹. The C-O stretching vibrations for the ester and ether linkages will appear in the 1000-1300 cm⁻¹ region. The strong C-F stretching bands will be prominent in the fingerprint region, typically between 1000-1200 cm⁻¹. Aromatic C-H stretching will be observed above 3000 cm⁻¹, and aromatic C=C stretching bands will be present in the 1450-1600 cm⁻¹ range.
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) would show the molecular ion peak (M⁺) at m/z 332. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃, m/z 31) to give a peak at m/z 301, and the loss of the carbomethoxy group (-COOCH₃, m/z 59) resulting in a peak at m/z 273. Further fragmentation of the trifluoroethoxy side chains would also be observed.
Applications in Drug Development
Key Intermediate in Flecainide Synthesis
The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of Flecainide, a Class Ic antiarrhythmic agent used to treat and prevent a variety of cardiac arrhythmias. The methyl ester undergoes amidation with 2-(aminomethyl)piperidine to form the final drug substance. The use of the methyl ester in this reaction has been shown to be advantageous, leading to high yields and purity of Flecainide.
Emerging Applications in Oncology
Recent research has highlighted the potential of derivatives of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid in the development of novel anticancer agents. A 2023 study described the synthesis of 1,3-thiazolidin-4-one derivatives starting from 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide, which is synthesized from this compound[10]. These new compounds were evaluated for their antiglioma activity and showed promise as inhibitors of Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are important targets in cancer therapy[10]. This suggests that the 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety can serve as a valuable scaffold for the design of new therapeutic agents beyond its use in Flecainide.
The unique properties conferred by the trifluoroethoxy groups make this and related fluorinated benzoic acid derivatives attractive building blocks in medicinal chemistry for the development of drugs with improved pharmacological profiles[9].
Conclusion
This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its synthesis, while multi-stepped, relies on well-established and scalable chemical transformations. Its primary role in the production of Flecainide has solidified its importance in the pharmaceutical industry. Furthermore, emerging research into its derivatives as potential anticancer agents opens up new avenues for its application in drug discovery. This guide has provided a detailed overview of its synthesis, properties, and applications, offering a valuable resource for researchers and scientists working in the field of drug development. The continued exploration of fluorinated building blocks like this compound will undoubtedly contribute to the advancement of modern medicine.
References
- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 2. chemscene.com [chemscene.com]
- 4. CAS:35480-31-0 FT-0628411 this compound Product Detail Information [finetechchem.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 10. personal.tcu.edu [personal.tcu.edu]
- 11. studylib.net [studylib.net]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. cactus.utahtech.edu [cactus.utahtech.edu]
An In-depth Technical Guide to Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate: Synthesis, Properties, and Critical Role in Pharmaceutical Manufacturing
This guide provides a comprehensive technical overview of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate, a key intermediate in the synthesis of the Class Ic antiarrhythmic agent, Flecainide. We will delve into the historical context of its development, detail its synthesis methodologies with underlying chemical principles, present its physicochemical properties, and discuss its critical application in the pharmaceutical industry. This document is intended for researchers, chemists, and professionals involved in drug development and manufacturing.
Introduction and Significance
This compound (CAS No. 35480-31-0) is a fluorinated aromatic ester.[1] Its molecular structure, characterized by a benzoate core with two trifluoroethoxy groups at the 2 and 5 positions, is pivotal to its function as a precursor to Flecainide. The introduction of trifluoroethoxy groups is a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity, thereby improving the pharmacokinetic profile of the final active pharmaceutical ingredient (API). The primary significance of this compound lies in its role as a well-established intermediate for the synthesis of Flecainide, a widely used medication for treating cardiac arrhythmias.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 35480-31-0 | [1] |
| Molecular Formula | C₁₂H₁₀F₆O₄ | [4] |
| Molecular Weight | 332.20 g/mol | [4] |
| Melting Point | 40-41 °C | [5] |
| Boiling Point | 302.1±42.0 °C at 760 mmHg | [5] |
| Density | 1.4±0.1 g/cm³ | [5] |
| Appearance | White solid | [6] |
| Solubility | Poorly soluble in water, miscible with organic solvents | [7] |
Historical Perspective and Discovery
The history of this compound is intrinsically linked to the development of Flecainide. The earliest documented synthesis of this compound appears in the context of creating novel antiarrhythmic agents. Research in the 1970s focused on modifying the structure of local anesthetics to develop new cardiac drugs. The introduction of the bis(trifluoroethoxy) substitution pattern on a benzamide core was a key innovation that led to the discovery of Flecainide's potent antiarrhythmic properties.
While a singular "discovery" paper for this compound is not prominent, its synthesis was a necessary step in the broader research program that culminated in the invention of Flecainide, first disclosed in patents filed in the mid-1970s. For instance, a 1975 article in the Journal of Medicinal Chemistry described the formation of this compound from methyl gentisate.[8] This work was part of the systematic exploration of structure-activity relationships that ultimately identified Flecainide as a promising clinical candidate.
Synthesis Methodologies
The primary route for the synthesis of this compound involves the Williamson ether synthesis, starting from a readily available precursor, methyl 2,5-dihydroxybenzoate (methyl gentisate).
Synthesis from Methyl 2,5-Dihydroxybenzoate
This is the most direct and commonly cited method. It involves the O-alkylation of the two hydroxyl groups of methyl gentisate with a trifluoroethylating agent.
Reaction Scheme:
Synthesis Pathway from Methyl 2,5-dihydroxybenzoate.
Experimental Protocol:
A detailed, step-by-step methodology for this synthesis is as follows:
-
Reaction Setup: To a stirred solution of methyl 2,5-dihydroxybenzoate in a suitable polar aprotic solvent (e.g., acetone, DMF), add a base such as potassium carbonate.
-
Addition of Trifluoroethylating Agent: Slowly add a trifluoroethylating agent, such as 2,2,2-trifluoroethyl triflate or a similar reactive species. The reaction is typically carried out at an elevated temperature to ensure complete conversion.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Workup and Isolation: Upon completion, the reaction mixture is cooled, and the inorganic salts are filtered off. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound as a white solid.
The choice of the trifluoroethylating agent and base is critical for optimizing the yield and minimizing side products. Stronger bases and more reactive trifluoroethylating agents can lead to higher yields but may also increase the risk of side reactions.
Role in Flecainide Synthesis
This compound is a crucial intermediate in the synthesis of Flecainide. The subsequent step involves the amidation of the methyl ester with 2-(aminomethyl)piperidine.[6]
Reaction Scheme:
Conversion of the intermediate to Flecainide.
Experimental Protocol for Amidation:
-
A mixture of this compound and 2-(aminomethyl)piperidine in a high-boiling point solvent such as toluene is heated at reflux for several hours.[6]
-
The reaction is monitored for the disappearance of the starting ester.
-
After completion, the mixture is cooled, and the product is isolated by a standard aqueous workup to remove any unreacted amine and other water-soluble impurities.
-
The resulting crude Flecainide free base is then purified, typically by recrystallization, to yield the final API.[6]
Conclusion
This compound is a compound of significant industrial importance due to its indispensable role in the manufacture of Flecainide. Its synthesis, primarily from methyl gentisate, is a well-established process. The physicochemical properties of this intermediate are well-characterized, ensuring its consistent quality and performance in the subsequent amidation step. This guide has provided a detailed overview of its history, synthesis, and application, offering valuable insights for professionals in the field of pharmaceutical sciences.
References
- 1. This compound | CAS 35480-31-0 [matrix-fine-chemicals.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. chemscene.com [chemscene.com]
- 5. CAS:35480-31-0 FT-0628411 this compound Product Detail Information [finetechchem.com]
- 6. Flecainide synthesis - chemicalbook [chemicalbook.com]
- 7. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 8. WO2002066413A1 - Flecainide synthesis - Google Patents [patents.google.com]
The Strategic Imperative of Fluorine: A Technical Guide to Fluorinated Intermediates in Modern Medicinal Chemistry
For the dedicated researcher, scientist, and drug development professional, the quest for novel therapeutics is a journey of molecular refinement. In this landscape, the strategic incorporation of fluorine has evolved from a niche tactic to a cornerstone of modern medicinal chemistry.[1][2] This guide provides an in-depth exploration of the role of fluorinated intermediates, moving beyond a simple recitation of facts to an analysis of the fundamental principles and practical applications that empower rational drug design. We will dissect the causality behind experimental choices, offering field-proven insights into how this unique halogen can transform a promising lead compound into a clinical success.
The Foundational Logic: Why Fluorine?
The utility of fluorine in drug design is rooted in its unique and potent combination of properties, which are unparalleled by any other element.[3] Understanding these core characteristics is fundamental to appreciating the strategic deployment of fluorinated intermediates.
-
Size and Mimicry: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å).[3][4] This allows for the isosteric replacement of hydrogen with fluorine without introducing significant steric hindrance, a concept known as bioisosterism.[5][6][7] However, this seemingly simple substitution unleashes a cascade of electronic effects that dramatically alter a molecule's behavior.
-
Extreme Electronegativity: Fluorine is the most electronegative element (Pauling scale: 3.98).[3] This profound electron-withdrawing nature creates a highly polarized carbon-fluorine (C-F) bond, inducing significant local and global electronic changes within the molecule.[8][9]
-
The Strength of the C-F Bond: The C-F bond is one of the strongest covalent bonds in organic chemistry (bond energy ~116 kcal/mol), significantly stronger than a typical C-H bond (~99 kcal/mol).[3][4] This inherent stability is a critical factor in enhancing the metabolic resistance of drug candidates.[10][11]
These fundamental properties are not just chemical curiosities; they are the levers that medicinal chemists pull to fine-tune the multifaceted profile of a drug candidate.
Modulating Pharmacokinetic and Pharmacodynamic Profiles
The introduction of fluorinated intermediates into a molecular scaffold can profoundly and predictably influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its interaction with the biological target.
Enhancing Metabolic Stability
One of the most celebrated applications of fluorination is the "metabolic blocking" strategy.[3][8][10] Oxidative metabolism, often mediated by cytochrome P450 (CYP450) enzymes, is a primary route of drug clearance.[10][12] By replacing a metabolically labile C-H bond with a robust C-F bond, chemists can effectively shield the molecule from enzymatic degradation.[4][10][13] This leads to a longer drug half-life, reduced dosing frequency, and improved bioavailability.[10][14]
Case Study: Ezetimibe
The development of the cholesterol absorption inhibitor Ezetimibe provides a classic example of rational drug design leveraging fluorination for metabolic stability. The parent compound, SCH 48461, was potent but susceptible to metabolic attack at multiple sites.[4] Strategic placement of fluorine atoms on the aromatic rings blocked these sites of oxidative metabolism, leading to a metabolically more stable and potent in vivo agent.[4][15][16]
Fine-Tuning Lipophilicity and Permeability
Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is a critical parameter governing a drug's ability to cross biological membranes.[17][18] The effect of fluorination on lipophilicity is highly context-dependent and can be counterintuitive.[19]
-
Single fluorine substitution often leads to a slight increase in lipophilicity.[3]
-
Polyfluorinated motifs , such as the trifluoromethyl (CF3) group, can significantly increase lipophilicity, which can enhance central nervous system (CNS) penetration.[1][20]
-
Conversely, strategic placement of fluorine can also be used to reduce lipophilicity .[21]
This ability to modulate lipophilicity allows for the optimization of a drug's permeability and distribution profile.[1][17]
| Compound Pair | Non-fluorinated LogP | Fluorinated Analog | Fluorinated LogP | Change in LogP |
| Toluene | 2.73 | 4-Fluorotoluene | 2.87 | +0.14 |
| Aniline | 0.90 | 4-Fluoroaniline | 1.15 | +0.25 |
| Benzene | 2.13 | Hexafluorobenzene | 2.43 | +0.30 |
Table 1: Comparative LogP values illustrating the general trend of increased lipophilicity with aromatic fluorination. Data is illustrative and specific values can vary with measurement conditions.
Altering Acidity and Basicity (pKa)
The strong electron-withdrawing nature of fluorine can significantly impact the pKa of nearby acidic or basic functional groups.[8][22] For instance, fluorination of an alkyl group attached to a basic nitrogen atom will lower the pKa of the amine, making it less basic.[11][15] This modulation can be critical for:
-
Improving oral bioavailability: By reducing the basicity of amines, the proportion of the neutral, more membrane-permeable form of the drug at physiological pH can be increased.[4]
-
Avoiding off-target effects: Tuning the pKa can help to avoid unwanted interactions with biological targets, such as the hERG channel.
Enhancing Binding Affinity and Selectivity
Fluorine's influence extends directly to the pharmacodynamic properties of a drug by altering its interaction with the target protein.[1][4]
-
Favorable Electrostatic Interactions: The polarized C-F bond can engage in favorable dipole-dipole, and C-F---H-X hydrogen bonds with amino acid residues in the binding pocket, thereby increasing binding affinity.[3][12]
-
Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule through effects like the gauche effect.[3][23] This can pre-organize the ligand into its bioactive conformation, leading to enhanced potency and selectivity.[1] For example, gem-difluorination has been shown to induce a specific ring pucker in cyclohexane scaffolds, enhancing the binding affinity of kinase inhibitors.[1]
The Synthetic Chemist's Toolkit: Crafting Fluorinated Intermediates
The increasing demand for fluorinated pharmaceuticals has driven significant innovation in synthetic organofluorine chemistry.[24] Methodologies have evolved from harsh and often non-selective reagents to milder, more precise techniques suitable for complex molecule synthesis.[24][25]
Key Synthetic Strategies
Modern approaches to synthesizing fluorinated intermediates can be broadly categorized:
-
Nucleophilic Fluorination: This involves the displacement of a leaving group with a fluoride ion source (e.g., KF, CsF).[26][27]
-
Electrophilic Fluorination: Reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) deliver an electrophilic fluorine equivalent to electron-rich substrates.[26][27]
-
Deoxyfluorination: Reagents such as diethylaminosulfur trifluoride (DAST) replace hydroxyl groups with fluorine.
-
Fluoroalkylation: This involves the introduction of fluorinated alkyl groups (e.g., -CF3) into a molecule.[26]
-
Building Block Approach: Utilizing commercially available or readily synthesized fluorinated intermediates as starting materials for more complex targets.[24][28][29]
The choice of method depends on the substrate, the desired position of fluorination, and the required stereochemistry. Recent advances in metal-mediated and enzymatic fluorination are further expanding the synthetic chemist's capabilities, enabling late-stage fluorination and the creation of complex chiral fluorinated centers.[24][30][31]
Representative Experimental Protocol: Electrophilic Fluorination
Objective: To synthesize a fluorinated aromatic intermediate via electrophilic fluorination.
Materials:
-
Electron-rich aromatic substrate (e.g., anisole)
-
Electrophilic fluorinating agent (e.g., Selectfluor)
-
Acetonitrile (anhydrous)
-
Stir bar and appropriate glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aromatic substrate (1.0 eq) and anhydrous acetonitrile.
-
Stir the solution at room temperature until the substrate is fully dissolved.
-
In a separate flask, dissolve Selectfluor (1.1 eq) in anhydrous acetonitrile.
-
Add the Selectfluor solution dropwise to the stirring solution of the aromatic substrate over 15-20 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired fluorinated aromatic intermediate.
Asymmetric Synthesis of Fluorinated Intermediates
The introduction of stereogenic centers containing fluorine is of paramount importance, as the stereochemistry of a drug can dramatically affect its efficacy and safety. Significant progress has been made in the stereoselective synthesis of fluorinated compounds.[32][33] This includes:
-
Catalytic Asymmetric Fluorination: Employing chiral catalysts to control the stereochemical outcome of fluorination reactions.[33]
-
Elaboration of Chiral Fluorinated Building Blocks: Using enantiomerically pure fluorinated starting materials to construct more complex chiral molecules.[32]
-
Enzymatic Approaches: Harnessing the high stereoselectivity of enzymes to catalyze fluorination reactions.[30][34]
These methods provide access to a diverse array of chiral fluorinated intermediates, which are invaluable for the development of stereochemically defined drug candidates.[35]
The Diagnostic Role: Fluorine-18 in Positron Emission Tomography (PET)
Beyond its therapeutic applications, fluorine plays a crucial role in molecular imaging. The positron-emitting isotope fluorine-18 (¹⁸F) is a key radionuclide for Positron Emission Tomography (PET) imaging.[4][36][37]
-
Favorable Properties: ¹⁸F has a convenient half-life of approximately 110 minutes, which is long enough for synthesis and imaging but short enough to minimize patient radiation exposure.[36][38][39] Its low positron energy results in high-resolution images.[37][39]
-
[¹⁸F]FDG: The most widely used PET radiotracer is 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), a glucose analog.[36][38][40] Cancer cells exhibit increased glucose metabolism and therefore accumulate [¹⁸F]FDG, allowing for the visualization of tumors.[38][40]
-
Novel Tracers: The development of new ¹⁸F-labeled radiotracers is a vibrant area of research, enabling the imaging of a wide range of biological processes and targets.[37][39]
Conclusion: A Future Forged in Fluorine
The strategic use of fluorinated intermediates is no longer an afterthought in drug design but a proactive, data-driven approach to molecular optimization. From enhancing metabolic stability and modulating physicochemical properties to enabling powerful diagnostic imaging, the influence of fluorine is both profound and versatile.[1][14] The continued development of novel synthetic fluorination methodologies will undoubtedly expand the toolkit available to medicinal chemists, allowing for even more precise and sophisticated molecular engineering.[24][41] As we continue to unravel the complexities of disease, the small but mighty fluorine atom, delivered through carefully designed intermediates, will remain an indispensable element in the creation of safer and more effective medicines.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blumberginstitute.org [blumberginstitute.org]
- 8. mdpi.com [mdpi.com]
- 9. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. educationgroup.mit.edu [educationgroup.mit.edu]
- 13. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 16. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. pharmtech.com [pharmtech.com]
- 26. leapchem.com [leapchem.com]
- 27. How does the fluorination process work in making pharmaceutical intermediates? - Blog [sinoshiny.com]
- 28. alfa-chemclinix.com [alfa-chemclinix.com]
- 29. agcchem.com [agcchem.com]
- 30. the-innovation.org [the-innovation.org]
- 31. youtube.com [youtube.com]
- 32. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers [mdpi.com]
- 33. Recent advances in stereoselective construction of fluorinated quaternary carbon centers from fluorinated compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 34. researchgate.net [researchgate.net]
- 35. An organocatalytic strategy for the stereoselective synthesis of C-galactosides with fluorine at the pseudoanomeric carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Positron emission tomography (PET) imaging with (18)F-based radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. tandfonline.com [tandfonline.com]
- 38. openmedscience.com [openmedscience.com]
- 39. Frontiers | Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design [frontiersin.org]
- 40. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 41. news-medical.net [news-medical.net]
Methodological & Application
esterification of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid
An In-Depth Guide to the Esterification of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid
Application Note & Protocol
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the . This fluorinated aromatic carboxylic acid is a critical building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the antiarrhythmic drug Flecainide.[1][2][3] The unique electronic properties conferred by the twin trifluoroethoxy substituents necessitate a careful selection of esterification methodology. This document explores several robust methods, including classic Fischer Esterification, mild Steglich Esterification, and the versatile Mitsunobu Reaction. The rationale behind each experimental choice is discussed, providing researchers, scientists, and drug development professionals with the foundational knowledge to select and execute the optimal strategy for their specific synthetic goals.
Introduction: The Significance of a Fluorinated Core
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a specialized chemical intermediate whose value lies in the profound impact of its fluorine content on molecular properties.[4] The trifluoroethoxy groups are highly lipophilic and electron-withdrawing, which can enhance the metabolic stability, membrane permeability, and binding affinity of derivative molecules.[4] These characteristics are highly desirable in pharmaceutical development. Consequently, the esters of this acid are not merely derivatives but crucial precursors for creating more complex molecules, such as amides and other functionalized compounds used in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials.[1][5]
The esterification of this substrate, while a fundamental transformation, is not always trivial. The electron-withdrawing nature of the substituents can decrease the nucleophilicity of the carboxylate anion, while the steric bulk may hinder the approach of incoming alcohols, particularly in acid-catalyzed, equilibrium-driven reactions. Therefore, a nuanced approach to reaction design is essential for achieving high yields and purity.
Strategic Selection of Esterification Methodology
The optimal esterification method depends on the nature of the alcohol, the required reaction scale, and the presence of other sensitive functional groups in the molecule. Below, we compare three field-proven strategies.
Comparative Overview of Key Methodologies
| Method | Core Principle | Ideal For | Key Advantages | Potential Drawbacks |
| Fischer-Speier Esterification | Acid-catalyzed reaction with excess alcohol, driving equilibrium. | Simple, non-hindered primary or secondary alcohols (e.g., methanol, ethanol). | Cost-effective, simple setup, scalable. Microwave irradiation can dramatically reduce reaction times.[6][7][8] | Requires harsh acidic conditions and high temperatures; not suitable for acid-labile substrates; difficult with tertiary alcohols.[9] |
| Steglich Esterification | Carbodiimide-mediated coupling with a nucleophilic catalyst. | Acid-sensitive substrates, sterically hindered alcohols (including tertiary), and reactions at room temperature.[10][11] | Very mild conditions, high yields, broad substrate scope.[11][12] | Stoichiometric byproduct (urea) must be removed; DCC is a known allergen; can be more expensive than Fischer. |
| Mitsunobu Reaction | Redox-activated coupling using a phosphine and an azodicarboxylate. | Secondary alcohols where stereochemical inversion is desired; hindered phenols and alcohols that fail in other methods.[13][14][15] | Mild conditions; provides access to stereochemically inverted products.[14][16] | Stoichiometric byproducts (phosphine oxide, hydrazine) can complicate purification; reagents are hazardous. |
Experimental Protocols & Mechanistic Insights
Protocol 1: Accelerated Fischer-Speier Esterification (Microwave-Assisted)
This method leverages the principle of Le Châtelier by using a large excess of the alcohol as both reactant and solvent. Microwave heating accelerates the rate of reaction, overcoming the equilibrium limitations often seen with conventional heating.[7][17]
Rationale: This is the most direct and atom-economical approach for simple alkyl esters (e.g., methyl, ethyl). The electron-withdrawing nature of the trifluoroethoxy groups makes the carbonyl carbon more electrophilic, which can facilitate the acid-catalyzed nucleophilic attack by the alcohol.
Workflow Diagram:
Caption: Workflow for Microwave-Assisted Fischer Esterification.
Step-by-Step Protocol:
-
Preparation: In a 10 mL microwave reaction vessel, combine 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (1.0 g, 3.14 mmol), the desired alcohol (e.g., ethanol, 5 mL), and a magnetic stir bar.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, ~2-3 drops, ~0.05 mL) to the mixture.
-
Reaction: Seal the vessel and place it in a CEM-type microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120-140°C) for 20-40 minutes. Monitor pressure to ensure it remains within safe limits.
-
Workup: After cooling the vessel to room temperature, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 30 mL) to neutralize the acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Characterization: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.
Protocol 2: Steglich Esterification
This method is exceptionally mild and relies on the in situ activation of the carboxylic acid by a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC). The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial, as it acts as a highly effective acyl transfer agent, preventing a common side reaction and accelerating ester formation.[10][12]
Rationale: This is the method of choice when dealing with sensitive or sterically demanding alcohols where the harsh conditions of Fischer esterification would lead to decomposition or low yields.[9][10][11]
Mechanism Diagram:
Caption: DMAP-catalyzed pathway in Steglich Esterification.
Step-by-Step Protocol:
-
Preparation: To a solution of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (1.0 g, 3.14 mmol), the alcohol (1.1 eq., 3.45 mmol), and DMAP (0.05 eq., 0.02 g, 0.16 mmol) in anhydrous dichloromethane (DCM, 20 mL), add a magnetic stir bar.
-
Coupling Agent: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq., 0.71 g, 3.45 mmol) in DCM (5 mL) dropwise over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU, washing the pad with additional DCM.
-
Purification: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Characterization: Purify the resulting crude oil or solid by flash column chromatography to afford the desired ester.
Protocol 3: Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for forming esters, particularly from secondary alcohols with inversion of stereochemistry.[14] It operates under neutral conditions and involves the activation of the alcohol via an alkoxyphosphonium salt, which is then displaced by the carboxylate nucleophile in an Sₙ2 fashion.
Rationale: This method is invaluable when stereochemical control is paramount or when esterifying hindered alcohols that are poor nucleophiles.[15][16] Its effectiveness with a wide range of functionalized phenols also makes it a versatile choice.[13]
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (1.2 eq., 3.77 mmol), the alcohol (1.0 eq., 3.14 mmol), and triphenylphosphine (PPh₃) (1.2 eq., 0.99 g, 3.77 mmol) in anhydrous tetrahydrofuran (THF, 25 mL).
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq., 0.74 mL of DIAD, 3.77 mmol) dropwise via syringe. The characteristic red-orange color of the azodicarboxylate should dissipate as the reaction proceeds.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-16 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction by adding a few drops of water. Remove the solvent in vacuo.
-
Purification: The primary challenge is removing the triphenylphosphine oxide and hydrazine byproducts. The crude residue can be triturated with a cold mixture of ether and hexanes to precipitate some of the byproducts. The supernatant is then concentrated and purified by extensive flash column chromatography.
Safety & Handling
-
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid: May cause skin and serious eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[18]
-
DCC: Is a potent skin allergen and sensitizer. Avoid all skin contact.
-
DEAD/DIAD: Are potentially explosive and should be handled with care, stored properly, and not heated to high temperatures.
-
Triphenylphosphine: Is an irritant. Handle in a well-ventilated fume hood.
Conclusion
The is a key synthetic step for accessing valuable fluorinated compounds. For simple and robust alcohols, an accelerated Fischer Esterification provides a scalable and economical route. For more delicate or complex substrates, the mild conditions of the Steglich Esterification offer superior control and yield. Finally, the Mitsunobu reaction provides an unparalleled solution for challenging couplings and stereospecific transformations. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can confidently and efficiently advance their synthetic campaigns.
References
- 1. apicule.com [apicule.com]
- 2. WO2008055851A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-n-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]
- 3. clearsynth.com [clearsynth.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Steglich esterification - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. academicpublishers.org [academicpublishers.org]
- 18. 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid | C11H8F6O4 | CID 2736078 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate, a key intermediate in the preparation of various pharmaceutical compounds. The protocol herein is grounded in the principles of the Williamson ether synthesis, a robust and widely applicable method for the formation of ether linkages. This guide is designed to be self-contained, offering not only a step-by-step procedure but also the underlying chemical logic, safety considerations, and expected outcomes to ensure a successful and reproducible synthesis.
Introduction and Synthetic Strategy
This compound is a valuable building block in medicinal chemistry, notably as a precursor to active pharmaceutical ingredients. Its synthesis is most effectively achieved through a Williamson ether synthesis, a classic SN2 reaction involving an alkoxide nucleophile and an alkyl halide.[1][2] In this specific application, the phenolic hydroxyl groups of a hydroquinone derivative are deprotonated to form a more nucleophilic phenoxide, which then displaces a leaving group from a trifluoroethylating agent.
Our synthetic approach will commence with methyl 2,5-dihydroxybenzoate. This starting material already possesses the required benzoate substructure, streamlining the process. The two hydroxyl groups will be simultaneously alkylated using 2,2,2-trifluoroethyl tosylate in the presence of a suitable base. The tosylate is an excellent leaving group, facilitating the nucleophilic substitution.
The overall transformation is depicted below:
Caption: Figure 1. Overall synthetic scheme for the preparation of this compound.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| Methyl 2,5-dihydroxybenzoate | 2150-46-1 | 168.15 | 10.0 g (59.5 mmol) | Starting material |
| 2,2,2-Trifluoroethyl tosylate | 433-06-7 | 254.21 | 33.2 g (130.8 mmol) | Alkylating agent (2.2 equivalents) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 24.7 g (178.5 mmol) | Base (3.0 equivalents) |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 200 mL | Anhydrous solvent is crucial |
| Diethyl ether | 60-29-7 | 74.12 | 500 mL | For extraction |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | 200 mL | For washing |
| Brine (Saturated NaCl solution) | N/A | N/A | 100 mL | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~10 g | For drying the organic phase |
| Celite® | 68855-54-9 | N/A | For filtration | Optional, for clarifying filtration |
Step-by-Step Procedure
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyl 2,5-dihydroxybenzoate (10.0 g, 59.5 mmol) and anhydrous potassium carbonate (24.7 g, 178.5 mmol).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (200 mL) to the flask.
-
Initiation of Reaction: Begin stirring the suspension and add 2,2,2-trifluoroethyl tosylate (33.2 g, 130.8 mmol) to the mixture at room temperature.
-
Heating: Heat the reaction mixture to 80 °C using an oil bath and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a 1 L beaker containing 500 mL of cold water. A precipitate may form.
-
Extraction: Transfer the aqueous mixture to a 1 L separatory funnel and extract with diethyl ether (3 x 150 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) followed by brine (1 x 100 mL).[3]
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure product.[4]
Characterization
The final product, this compound, should be a white to off-white solid.
-
Molecular Formula: C₁₂H₁₀F₆O₄[5]
-
Molecular Weight: 332.20 g/mol [5]
-
Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.4-7.1 (m, 3H, Ar-H), 4.45 (q, J = 8.0 Hz, 4H, 2 x OCH₂CF₃), 3.90 (s, 3H, OCH₃).
Scientific Rationale and Troubleshooting
The choice of a polar aprotic solvent like DMF is critical as it effectively dissolves the reactants and promotes the SN2 reaction.[6] Potassium carbonate serves as a mild base, which is sufficient to deprotonate the phenolic hydroxyl groups without causing unwanted side reactions. The use of a tosylate as the leaving group on the trifluoroethyl moiety is advantageous due to its high reactivity.
Troubleshooting:
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, the reaction can be heated for a longer duration or a small amount of additional 2,2,2-trifluoroethyl tosylate can be added.
-
Low Yield: Ensure that anhydrous conditions are maintained throughout the reaction, as water can quench the phenoxide intermediate. The purity of the starting materials is also crucial.
-
Purification Difficulties: If the product is difficult to purify by column chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water) can be attempted.[7]
Safety Precautions
-
N,N-Dimethylformamide (DMF): DMF is a suspected carcinogen and can be absorbed through the skin. Handle with extreme care in a fume hood.
-
2,2,2-Trifluoroethyl tosylate: This is an alkylating agent and should be handled with care. Avoid inhalation and skin contact.
-
Potassium Carbonate: While not highly hazardous, it can cause irritation upon contact with skin or eyes.
Conclusion
The protocol detailed above provides a reliable and reproducible method for the synthesis of this compound. By understanding the underlying principles of the Williamson ether synthesis and adhering to the procedural and safety guidelines, researchers can confidently prepare this important chemical intermediate for their drug discovery and development endeavors.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate in Organic Synthesis
Prepared by: A Senior Application Scientist
Introduction
Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is a fluorinated aromatic compound of significant interest in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The presence of two trifluoroethoxy groups on the benzene ring imparts unique properties to the molecule, including enhanced thermal stability, chemical resistance, and altered bioavailability in derivative compounds.[1] These characteristics make it an invaluable building block for the synthesis of complex molecules. This document provides an in-depth guide to the applications of this compound, with a primary focus on its role as a key intermediate in the synthesis of the antiarrhythmic drug Flecainide and in the development of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 35480-31-0 | [2] |
| Molecular Formula | C₁₂H₁₀F₆O₄ | [3] |
| Molecular Weight | 332.20 g/mol | [3] |
| Appearance | White to off-white solid | |
| Melting Point | 40-41 °C | [4] |
| Boiling Point | 302.1±42.0 °C at 760 mmHg | [4] |
| SMILES | COC(=O)c1cc(ccc1OCC(F)(F)F)OCC(F)(F)F | [3] |
| InChIKey | YLMXTGWAYICZRY-UHFFFAOYSA-N | [3] |
Core Applications in Organic Synthesis
The primary utility of this compound in organic synthesis is as a versatile precursor to a range of functionalized molecules. Its applications can be broadly categorized into two main areas:
-
Synthesis of Active Pharmaceutical Ingredients (APIs): Most notably, it serves as a key starting material for the synthesis of Flecainide, an antiarrhythmic agent.[5]
-
Development of Novel Bioactive Compounds: Recent research has demonstrated its use in the synthesis of heterocyclic compounds with potential anticancer and antidiabetic activities.[6][7]
The following sections will provide detailed protocols for these applications.
Application 1: Synthesis of Flecainide
Flecainide is a class Ic antiarrhythmic agent used to treat and prevent a variety of cardiac arrhythmias. The synthesis of Flecainide often starts from 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, which can be readily prepared from its methyl ester.[5]
Workflow for Flecainide Synthesis
The overall synthetic workflow from this compound to Flecainide is depicted below.
Caption: Synthetic workflow for Flecainide from this compound.
Protocol 1.1: Hydrolysis of this compound
This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid, a necessary step for subsequent amide coupling.
Materials:
-
This compound
-
Methanol
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Hydrochloric acid (HCl), 1M
-
Deionized water
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (10 volumes).
-
Add a solution of NaOH (1.2 eq) in deionized water (2 volumes) to the reaction mixture.
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Dilute the residue with deionized water and acidify to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid as a solid.
Protocol 1.2: Amide Coupling and Reduction to Flecainide
This protocol details the coupling of the benzoic acid with 2-(aminomethyl)pyridine and the subsequent reduction of the pyridine ring to yield Flecainide.
Materials:
-
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid
-
Pivaloyl chloride
-
Triethylamine
-
2-(aminomethyl)pyridine
-
Palladium on carbon (Pd/C, 10%)
-
Methanol
-
Toluene
-
Acetic acid
Procedure:
-
Amide Formation:
-
Suspend 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (1.0 eq) in toluene (10 volumes).
-
Add triethylamine (1.1 eq) and cool the mixture to 0-5 °C.
-
Slowly add pivaloyl chloride (1.05 eq) and stir for 1 hour at 0-5 °C to form the mixed anhydride.[8][9]
-
In a separate flask, dissolve 2-(aminomethyl)pyridine (1.0 eq) in toluene and add it to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure to obtain crude N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide.
-
-
Hydrogenation to Flecainide:
-
Dissolve the crude amide from the previous step in methanol (15 volumes).
-
Add Pd/C (5 mol%) to the solution.
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the catalyst through a pad of Celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield crude Flecainide.
-
The crude product can be further purified by recrystallization or conversion to its acetate salt.[8][9]
-
Application 2: Synthesis of Novel Bioactive Heterocyclic Compounds
The unique electronic properties conferred by the trifluoroethoxy groups make this compound an attractive scaffold for the synthesis of novel drug candidates. Recent studies have focused on the synthesis of 1,3-thiazolidin-4-one and 1,3,4-oxadiazole derivatives with potential antiglioma and antidiabetic activities.[6][7][10]
Workflow for Heterocycle Synthesis
The general workflow for the synthesis of these heterocyclic compounds involves the initial conversion of the methyl ester to a hydrazide, followed by condensation and cyclization reactions.
Caption: General synthetic workflows for 1,3-thiazolidin-4-one and 1,3,4-oxadiazole derivatives.
Protocol 2.1: Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide
This protocol describes the synthesis of the key hydrazide intermediate from the methyl ester.
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol (10 volumes).
-
Add hydrazine hydrate (5.0 eq) to the solution.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide.[6][10]
Protocol 2.2: Synthesis of 1,3-Thiazolidin-4-one Derivatives
This protocol outlines the synthesis of N-substituted 1,3-thiazolidin-4-ones from the benzohydrazide intermediate.
Materials:
-
2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide
-
Substituted aromatic aldehyde
-
Ethanol
-
Thioglycolic acid
-
1,4-Dioxane
Procedure:
-
Hydrazone Formation:
-
Dissolve 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (1.0 eq) and the desired substituted aromatic aldehyde (1.1 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated hydrazone by filtration.
-
-
Cyclization:
-
To a solution of the hydrazone (1.0 eq) in 1,4-dioxane, add thioglycolic acid (1.2 eq).
-
Reflux the mixture for 10-12 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
The precipitated solid is filtered, washed with water, and purified by recrystallization from ethanol to yield the desired 1,3-thiazolidin-4-one derivative.[6][10]
-
Protocol 2.3: Synthesis of 1,3,4-Oxadiazole Derivatives
This protocol describes the synthesis of 1,3,4-oxadiazole derivatives from the benzohydrazide.
Materials:
-
2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide
-
Substituted aromatic aldehyde or acetophenone
-
Ethanol
-
Acetic anhydride
Procedure:
-
Hydrazone Formation:
-
Oxidative Cyclization:
-
Reflux the hydrazone intermediate (1.0 eq) in acetic anhydride (10 volumes) for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The solid product is collected by filtration, washed with water, and purified by recrystallization to afford the 1,3,4-oxadiazole derivative.
-
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its primary application lies in the synthesis of the antiarrhythmic drug Flecainide, where it serves as a key precursor to the central benzoic acid moiety. Furthermore, emerging research highlights its utility in the construction of novel heterocyclic compounds with promising biological activities. The protocols detailed in this guide provide a framework for researchers to utilize this compound in their synthetic endeavors, from established pharmaceutical syntheses to the exploration of new chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CAS 35480-31-0 [matrix-fine-chemicals.com]
- 3. GSRS [precision.fda.gov]
- 4. CAS:35480-31-0 FT-0628411 this compound Product Detail Information [finetechchem.com]
- 5. apicule.com [apicule.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: Application Notes for Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
Introduction: Unveiling the Potential of a Fluorinated Scaffold
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of rational design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic character—offer researchers a powerful tool to fine-tune the performance of bioactive molecules and advanced materials.[1][2] Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate stands as a testament to this principle, offering a pre-functionalized aromatic core with significant potential as a versatile building block.
The two trifluoroethoxy (-OCH₂CF₃) substituents are not mere spectators on the aromatic ring. The highly electronegative trifluoromethyl groups exert a strong electron-withdrawing effect, which profoundly influences the reactivity of both the methyl ester and the aromatic system.[1] This electronic modulation, combined with the steric bulk of the substituents, dictates the optimal conditions for subsequent chemical transformations.
Historically, this molecule is best known as a key intermediate in the synthesis of Flecainide, a class Ic antiarrhythmic agent.[3] However, its utility extends far beyond this single application. Recent studies have demonstrated the successful incorporation of the 2,5-bis(2,2,2-trifluoroethoxy)benzoyl moiety into novel compounds with potential as anti-cancer and anti-diabetic agents, highlighting its contemporary relevance in drug discovery.[4][5][6]
This guide provides an in-depth exploration of this compound as a multifaceted building block. We will delve into detailed, field-proven protocols for its core transformations—hydrolysis and amidation—and further explore its potential in advanced synthetic applications such as electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Our focus will be on the causality behind experimental choices, providing researchers with the knowledge to not only replicate these methods but also to adapt and innovate upon them.
Core Properties and Reactivity Considerations
Before embarking on synthetic transformations, it is crucial to understand the inherent chemical nature of this compound.
| Property | Value/Description | Source |
| Molecular Formula | C₁₂H₁₀F₆O₄ | --INVALID-LINK-- |
| Molecular Weight | 332.20 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder or crystals | N/A |
| Melting Point | 40-41 °C | --INVALID-LINK-- |
| Boiling Point | 302.1 ± 42.0 °C at 760 mmHg | --INVALID-LINK-- |
The electron-withdrawing nature of the trifluoroethoxy groups deactivates the benzene ring towards traditional electrophilic aromatic substitution, while simultaneously making the methyl ester somewhat sterically hindered and electronically deactivated towards simple hydrolysis.[1] These factors necessitate more robust reaction conditions than those typically employed for unsubstituted or electron-rich benzoates.
Part 1: Foundational Transformations
The most common and fundamental transformations of this compound involve the manipulation of the methyl ester to unveil the corresponding carboxylic acid, which serves as a linchpin for a vast array of subsequent reactions, most notably amide bond formation.
Protocol 1: Hydrolysis to 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid
The saponification of the methyl ester is the gateway to accessing the more versatile carboxylic acid. Due to the electronic deactivation and steric hindrance imparted by the ortho-trifluoroethoxy group, this hydrolysis often requires more forcing conditions than for simple methyl benzoates.[7][8]
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (typically a 3:1 to 4:1 v/v ratio).
-
Addition of Base: Add sodium hydroxide or lithium hydroxide (2.0-3.0 eq) to the solution. The use of a slight excess of base ensures complete saponification.
-
Heating: Heat the reaction mixture to reflux (approximately 65-75 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cooling and Solvent Removal: Allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: To the remaining aqueous solution, slowly add 1 M HCl with stirring until the pH of the solution is approximately 1-2. A white precipitate of the carboxylic acid should form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). The organic layers are combined.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid as a white solid. The product can be further purified by recrystallization if necessary. [2][9][10][11][12]
Protocol 2: Amide Bond Formation
Caption: General workflow for amide bond formation.
Materials:
-
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid
-
Desired primary or secondary amine
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Non-nucleophilic base (e.g., DIPEA or triethylamine)
-
Anhydrous aprotic solvent (e.g., DMF or DCM)
-
Standard workup and purification reagents
Step-by-Step Methodology (using HATU as an example):
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Addition of Reagents: Add HATU (1.1 eq) and DIPEA (2.0-3.0 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Addition of Amine: Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, water, and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide. [13]
Part 2: Advanced Applications & Future Directions
The true value of a building block lies in its potential for diverse functionalization. Here, we propose protocols for expanding the synthetic utility of the 2,5-bis(2,2,2-trifluoroethoxy)phenyl scaffold through electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Proposed Protocol 3: Friedel-Crafts Acylation of the Aromatic Ring
While the trifluoroethoxy groups are deactivating, Friedel-Crafts acylation can still be achieved under forcing conditions. [14][15][16]This allows for the introduction of a ketone functionality, which can serve as a handle for further derivatization.
Caption: Proposed Friedel-Crafts acylation reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, suspend aluminum chloride (AlCl₃, 2.5 eq) in anhydrous dichloroethane.
-
Formation of Acylium Ion: Cool the suspension to 0 °C and add the acyl chloride (1.2 eq) dropwise. Stir the mixture at 0 °C for 30 minutes.
-
Addition of Substrate: Add a solution of this compound (1.0 eq) in dichloroethane dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 6-18 hours, monitoring by TLC or GC-MS.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by 1 M HCl.
-
Workup and Purification: Separate the organic layer and extract the aqueous layer with dichloroethane. Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography.
Note: The regioselectivity of this reaction will be directed by the existing substituents. The position para to the ester group (C4) is the most likely site of acylation due to steric hindrance at the other available position.
Proposed Protocol 4: Palladium-Catalyzed Cross-Coupling Reactions
To utilize the scaffold in cross-coupling reactions, it must first be functionalized with a suitable leaving group, such as a halide or a triflate. This can be achieved through electrophilic halogenation of the parent 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, followed by esterification if necessary. Once the halo-derivative is in hand, a variety of cross-coupling reactions can be envisioned.
A. Suzuki-Miyaura Coupling
Caption: Proposed Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a microwave vial or Schlenk tube, combine the halo-aromatic substrate (1.0 eq), the boronic acid or ester (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane or toluene) and water.
-
Reaction: Heat the mixture to 80-120 °C for 2-24 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify by column chromatography. [17][18][19][20][21] B. Buchwald-Hartwig Amination
This powerful reaction allows for the formation of C-N bonds, providing access to a wide range of aniline derivatives. [13][22][23] Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the halo-aromatic substrate (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos or SPhos, 0.04 eq), and a strong, non-nucleophilic base such as NaOtBu or LHMDS (1.4 eq).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Heat the mixture to 80-110 °C for 4-24 hours until the starting material is consumed.
-
Workup and Purification: Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.
Conclusion and Outlook
This compound is more than just an intermediate for a single pharmaceutical. Its unique electronic and steric properties make it a challenging yet rewarding building block for the synthesis of complex and highly functionalized aromatic compounds. The foundational transformations of hydrolysis and amidation open the door to a wide array of derivatives, as evidenced by recent research in diverse therapeutic areas. Furthermore, the potential for advanced functionalization of the aromatic core through electrophilic substitution and cross-coupling reactions suggests that the full synthetic utility of this scaffold is yet to be fully realized. The protocols and insights provided in this guide are intended to empower researchers to explore new frontiers in medicinal chemistry and materials science, with this versatile fluorinated building block as a key component in their synthetic arsenal.
References
- 1. Photocatalytic C-H Trifluoroethoxylation of (Hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. ww2.icho.edu.pl [ww2.icho.edu.pl]
- 5. Heck Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. CN101497566A - Preparation of 2,5-bis(2,2,2-trifluoro ethoxy) benzene carbonic acid - Google Patents [patents.google.com]
- 11. WO2008055851A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-n-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Facile synthesis of trifluoroethyl compounds by the Suzuki cross-coupling reactions of CF3CH2OTs with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Facile synthesis of trifluoroethyl compounds by the Suzuki cross-coupling reactions of CF3CH2OTs with arylboronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. communities.springernature.com [communities.springernature.com]
- 21. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Direct Amidation of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate with Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reaction between Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate and various amines. This reaction is a crucial step in the synthesis of complex molecules, most notably in the production of the antiarrhythmic drug Flecainide. We will delve into the mechanistic principles governing this transformation, present detailed, validated protocols for its execution, and offer expert insights into reaction optimization and monitoring. The unique electronic properties conferred by the bis(trifluoroethoxy) substitution pattern significantly influence the ester's reactivity, enabling efficient, direct amidation under thermal conditions without the need for catalysts.
Introduction: The Significance of the 2,5-Bis(2,2,2-trifluoroethoxy)phenyl Moiety
The strategic incorporation of fluorinated groups is a cornerstone of modern medicinal chemistry, employed to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The 2,5-bis(2,2,2-trifluoroethoxy)phenyl scaffold is of particular importance, forming the core of several biologically active compounds.[3][4] this compound serves as a key, readily available intermediate for introducing this valuable moiety.[5][6] The conversion of this ester to an amide is a pivotal transformation, creating a robust linkage that is central to the structure of many pharmaceutical agents. Understanding the nuances of this amidation reaction is therefore critical for researchers in drug discovery and process development.
Mechanistic Insights: Why Direct Thermal Amidation is Effective
The reaction proceeds via a nucleophilic acyl substitution mechanism. While the aminolysis of unactivated methyl esters can often be sluggish, requiring high temperatures or catalysis, the specific substitution on this compound facilitates a more direct approach.[7][8]
Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the ester. This is the initial and often rate-determining step.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide (⁻OCH₃) as the leaving group.
-
Proton Transfer: A final, rapid proton transfer from the protonated amine moiety to the methoxide leaving group yields the final amide product and methanol.
The Role of the Trifluoroethoxy Groups:
The two trifluoroethoxy groups at the 2 and 5 positions exert a powerful electron-withdrawing inductive effect (-I effect) on the benzene ring. This effect is relayed to the ester's carbonyl carbon, increasing its electrophilicity.[9] This enhanced electrophilicity makes the carbonyl carbon more susceptible to attack by the amine nucleophile, thereby increasing the reaction rate compared to esters on electron-rich aromatic rings. This electronic activation obviates the need for strong bases or metal catalysts, allowing the reaction to proceed efficiently under neutral, thermal conditions.
Experimental Protocols
The following protocols provide a detailed methodology for the amidation reaction. The primary example is based on a validated, high-yield synthesis of Flecainide, demonstrating the reaction's utility in a real-world application.[7][10]
Protocol 1: Synthesis of N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
This protocol details the reaction with a mixed primary/secondary amine, where the primary amine site is expected to react selectively.
Materials:
-
This compound (MW: 332.20 g/mol )[11]
-
2-(Aminomethyl)piperidine (MW: 114.19 g/mol )
-
Toluene (anhydrous)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 1.50 g, 4.51 mmol).
-
Reagent Addition: Add toluene (approx. 2 mL per gram of ester). Begin stirring and add 2-(aminomethyl)piperidine (1.2-1.5 eq, e.g., 0.62 g, 5.43 mmol). Note: While the patent specifies a smaller molar ratio, using a slight excess of the more volatile amine can help drive the reaction to completion.
-
Thermal Conditions: Heat the reaction mixture to reflux (approx. 110-111 °C for toluene) and maintain for 10-16 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[12]
-
Reaction Monitoring (TLC):
-
Mobile Phase: A starting point for developing a TLC system is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic spots. The product amide is expected to be more polar than the starting ester, resulting in a lower Rf value.
-
-
Workup: After the reaction is complete (as determined by monitoring), cool the flask to room temperature.
-
Extraction: Add deionized water (approx. 7 mL per gram of starting ester) to the flask and transfer the contents to a separatory funnel.
-
Separate the organic and aqueous layers. Extract the aqueous layer twice more with toluene (2 x 7 mL).
-
Combine all organic layers and wash them three times with deionized water (3 x 7 mL) to remove any remaining amine and methanol byproduct.
-
Isolation: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Product: The resulting product, Flecainide free base, should be obtained as a white solid. A typical yield for this procedure is approximately 85%.[7][10]
Substrate Scope and Reactivity Considerations
The direct thermal amidation protocol is robust but reactivity will vary based on the nature of the amine.
| Amine Type | Expected Reactivity | Rationale & Key Considerations |
| Primary Aliphatic Amines | High | These amines are strong nucleophiles and are not sterically hindered. The reaction should proceed readily at reflux in toluene. A slight excess of the amine is recommended.[10] |
| Secondary Aliphatic Amines | Moderate to High | Reactivity is generally good but can be slower than primary amines due to increased steric hindrance around the nitrogen atom.[10] Longer reaction times or slightly higher temperatures may be required. |
| Anilines (Aromatic Amines) | Low to Moderate | Anilines are significantly weaker nucleophiles than aliphatic amines because the nitrogen lone pair is delocalized into the aromatic ring.[1] Direct thermal amidation may require higher boiling point solvents (e.g., xylene) or the use of a catalyst to achieve reasonable conversion.[3] |
| Bulky Amines | Low | Amines with significant steric bulk (e.g., t-butylamine, diisopropylamine) will react very slowly, if at all, under these conditions due to steric hindrance preventing access to the electrophilic carbonyl carbon. |
Troubleshooting and Optimization
-
Incomplete Reaction: If monitoring shows significant starting material remaining after the recommended time, consider increasing the reaction time, using a higher boiling point solvent like xylene (reflux ~140 °C), or increasing the molar excess of the amine.
-
Low Yield: Poor yields can result from incomplete reaction or losses during workup. Ensure thorough extraction and careful handling during solvent removal. For less reactive amines, side reactions may occur at high temperatures; in such cases, exploring base-promoted or metal-catalyzed conditions at lower temperatures may be beneficial.[2]
-
Purification: If the crude product is not of sufficient purity, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Conclusion
The reaction of this compound with amines represents a direct and efficient method for the synthesis of highly functionalized benzamides. The electron-withdrawing nature of the trifluoroethoxy substituents activates the ester towards nucleophilic attack, enabling high-yielding, uncatalyzed reactions with primary and secondary aliphatic amines under thermal conditions. This application note provides a robust, field-tested protocol and a framework for researchers to adapt this valuable transformation for the synthesis of complex target molecules in pharmaceutical and materials science research.
References
- 1. ncert.nic.in [ncert.nic.in]
- 2. Collection - Methyl Esters as Cross-Coupling Electrophiles: Direct Synthesis of Amide Bonds - ACS Catalysis - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Ultrafast amidation of esters using lithium amides under aerobic ambient temperature conditions in sustainable solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]
- 7. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. A sustainable metal and base-free direct amidation of esters using water as a green solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. Investigating the Stability of Six Phenolic TMZ Ester Analogues, Incubated in the Presence of Porcine Liver Esterase and Monitored by HPLC | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03524C [pubs.rsc.org]
Laboratory-Scale Synthesis of Fluorinated Benzoates: Application Notes and Protocols
An Application Guide for Researchers
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of common and effective methods for the laboratory-scale synthesis of fluorinated benzoates. Recognizing the critical role of organofluorine compounds in modern pharmaceuticals, this document details multiple strategic approaches, including the Balz-Schiemann reaction, nucleophilic aromatic substitution (SNAr), and deoxyfluorination of phenols, followed by standard esterification procedures. Each section combines a discussion of the underlying chemical principles with field-proven, step-by-step protocols. Emphasis is placed on experimental design, safety, and analytical validation to ensure trustworthy and reproducible outcomes.
Introduction: The Strategic Value of Fluorinated Benzoates
The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly enhance a drug candidate's pharmacological profile. These enhancements often include improved metabolic stability, increased membrane permeability, and stronger protein-binding affinities.[1][2] Fluorinated benzoates and their derivatives are consequently high-value building blocks for synthesizing a vast array of pharmaceuticals and agrochemicals.
This guide presents a structured approach to their synthesis, focusing on robust and scalable laboratory methods. We will explore two primary strategic pathways: (A) fluorination of a suitable benzoic acid precursor followed by esterification, and (B) initial esterification followed by fluorination of the benzoate ester. The choice of strategy is dictated by substrate compatibility, the desired substitution pattern, and the availability of starting materials.
Synthetic Strategies: A Logic-Driven Overview
The synthesis of a target fluorinated benzoate requires a logical selection of reactions based on the starting material's functional groups. The two principal retrosynthetic pathways offer distinct advantages and are applicable to different precursor molecules.
Figure 1: Primary synthetic pathways to fluorinated benzoates. Pathway A prioritizes fluorination, while Pathway B begins with esterification.
Causality Behind Pathway Selection:
-
Pathway A (Fluorinate then Esterify): This is the most common approach. Many fluorination reactions use harsh reagents (e.g., strong acids in diazotization) that would hydrolyze an ester group. Performing the fluorination on the more robust carboxylic acid circumvents this issue.
-
Pathway B (Esterify then Fluorinate): This pathway is advantageous when the fluorination conditions are mild and compatible with the ester functionality, or when the starting benzoic acid is sensitive to the conditions required for esterification after fluorination.
This guide will focus primarily on the methods used in Pathway A, which are broadly applicable to the most common precursors.
Core Synthetic Protocols and Methodologies
A successful synthesis relies on the correct choice of reaction. Below are detailed protocols for three authoritative methods of introducing fluorine onto a benzoic acid scaffold.
Method 1: The Balz-Schiemann Reaction
The Balz-Schiemann reaction is a classic and reliable method for converting a primary aromatic amine into an aryl fluoride.[3][4] It proceeds through the formation of a stable diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the target aryl fluoride, nitrogen gas, and boron trifluoride.[5] This method is particularly valuable as aromatic amines are often commercially available or readily synthesized.
Mechanism Insight: The reaction begins with the diazotization of the amine with nitrous acid to form a diazonium salt. The tetrafluoroborate anion (BF₄⁻) is then introduced, which precipitates the diazonium salt. Upon heating, this salt undergoes heterolytic cleavage to form an aryl cation, which is immediately trapped by a fluoride ion from the counterion.[6]
Figure 2: Workflow for the Balz-Schiemann reaction.
Protocol 1: Synthesis of 4-Fluorobenzoic Acid from 4-Aminobenzoic Acid
-
Materials:
-
4-Aminobenzoic acid
-
Fluoroboric acid (HBF₄), 48% aqueous solution
-
Sodium nitrite (NaNO₂)
-
Diethyl ether
-
Sand
-
Deionized water
-
-
Procedure:
-
Diazotization: In a suitable flask cooled in an ice-salt bath to 0-5 °C, suspend 4-aminobenzoic acid (1 equiv.) in aqueous fluoroboric acid (48%, 3 equiv.). Stir vigorously to maintain a fine slurry.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equiv.) dropwise, ensuring the internal temperature does not exceed 5 °C. Gas evolution (N₂) may be observed.
-
After the addition is complete, stir the resulting thick, white slurry for an additional 30 minutes at 0-5 °C.
-
Isolation of Salt: Isolate the precipitated diazonium tetrafluoroborate salt by vacuum filtration. Wash the filter cake sequentially with cold water, cold methanol, and finally, diethyl ether to facilitate drying.
-
Dry the salt under vacuum for several hours. Caution: Diazonium salts can be explosive when completely dry and subjected to shock or friction. Handle with care.
-
Decomposition: In a flask equipped with a condenser, gently mix the dry diazonium salt with an equal amount of sand. Heat the mixture gently (a sand bath or heating mantle is recommended) until gas evolution begins and then ceases. The product will sublime or melt.
-
Purification: After cooling, the crude 4-fluorobenzoic acid can be purified by recrystallization from water or by sublimation.
-
-
Validation: Confirm product identity via ¹H NMR, ¹⁹F NMR, and melting point analysis.
Method 2: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method for introducing fluoride, provided the aromatic ring is "activated" towards nucleophilic attack.[7] This activation is achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), positioned ortho or para to a suitable leaving group (typically a halogen like -Cl or -Br).[7]
Mechanism Insight: The reaction proceeds via a two-step addition-elimination mechanism. The fluoride nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. The high electronegativity of fluorine makes the rate-determining first step (addition) faster for aryl fluorides, but in this context, we are using fluoride as the nucleophile. The choice of an anhydrous polar aprotic solvent (e.g., DMF, DMSO) and a suitable fluoride salt (e.g., spray-dried KF, CsF) is crucial.[8]
Figure 3: SNAr mechanism for fluorination.
Protocol 2: Synthesis of 2-Fluoro-5-nitrobenzoic Acid
-
Materials:
-
2-Chloro-5-nitrobenzoic acid
-
Potassium fluoride (spray-dried)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Optional: Phase-transfer catalyst (e.g., 18-crown-6)
-
-
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloro-5-nitrobenzoic acid (1 equiv.) and spray-dried potassium fluoride (2-3 equiv.).
-
Add anhydrous DMF to the flask. If the reaction is sluggish, a catalytic amount of a phase-transfer catalyst can be added to improve the solubility of KF.
-
Reaction: Heat the mixture with vigorous stirring to 120-150 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water and acidify with concentrated HCl until the pH is ~1-2.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold water and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2-fluoro-5-nitrobenzoic acid.
-
-
Validation: Confirm product identity and purity via NMR spectroscopy and melting point.
Method 3: Deoxyfluorination of Hydroxybenzoic Acids
Phenols (hydroxybenzoic acids) are abundant and inexpensive starting materials. Their conversion to aryl fluorides is a highly valuable transformation. Direct displacement of the hydroxyl group is not feasible; therefore, it must first be converted into a better leaving group. A modern and effective strategy involves its conversion to an aryl fluorosulfonate, which is then displaced by a nucleophilic fluoride source.[9][10]
Mechanism Insight: The phenol is first reacted with sulfuryl fluoride (SO₂F₂) in the presence of a base to form an aryl fluorosulfonate (Ar-OSO₂F).[9][11] This intermediate is highly electrophilic at the ipso-carbon. Subsequent reaction with a fluoride source, such as tetramethylammonium fluoride (NMe₄F), results in nucleophilic displacement of the fluorosulfonate group to yield the desired aryl fluoride.[10]
Protocol 3: One-Pot Synthesis of 4-Fluorobenzoic Acid from 4-Hydroxybenzoic Acid
-
Materials:
-
4-Hydroxybenzoic acid
-
Sulfuryl fluoride (SO₂F₂) - EXTREME CAUTION: TOXIC GAS
-
Tetramethylammonium fluoride (NMe₄F), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
Setup: ALL operations involving SO₂F₂ must be performed in a certified chemical fume hood. To a flame-dried, heavy-walled pressure flask (or a flask equipped with a gas inlet tube and balloon) under an inert atmosphere, add 4-hydroxybenzoic acid (1 equiv.) and anhydrous NMe₄F (2-3 equiv.).
-
Add anhydrous DMF and seal the vessel.
-
Fluorosulfonylation: Carefully introduce sulfuryl fluoride gas (approx. 1.2 equiv.) from a lecture bottle or by bubbling through the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) until the reaction is complete (monitor by LC-MS).
-
Workup: Cool the reaction to room temperature. Carefully vent any excess pressure. Quench the reaction by slowly adding it to a stirred solution of saturated aqueous sodium bicarbonate.
-
Wash the aqueous layer with a solvent like ethyl acetate to remove non-acidic impurities.
-
Acidify the aqueous layer with concentrated HCl to precipitate the product.
-
Purification: Collect the solid product by filtration and recrystallize from water.
-
-
Validation: Confirm structure using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS.
Final Step: Esterification
Once the fluorinated benzoic acid has been synthesized and purified, the final step is esterification. Fischer-Speier esterification is a classic and cost-effective method.
Protocol 4: General Fischer Esterification
-
Materials:
-
Fluorinated benzoic acid (e.g., 4-fluorobenzoic acid)
-
Alcohol (e.g., Methanol, Ethanol), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
-
Procedure:
-
Dissolve the fluorinated benzoic acid (1 equiv.) in an excess of the desired alcohol (e.g., 10-20 equiv.).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equiv.).
-
Heat the mixture to reflux for several hours until TLC or LC-MS analysis indicates completion.
-
Cool the reaction and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester.
-
Purify the ester by column chromatography or distillation as needed.
-
-
Validation: Confirm ester formation via ¹H NMR (appearance of alkyl ester signals) and MS (correct molecular weight).
Quantitative Data Summary
The efficiency of these reactions is highly substrate-dependent. The following table provides representative data for the parent compounds discussed in the protocols.
| Method | Starting Material | Product | Typical Yield | Key Conditions | Reference |
| Balz-Schiemann | 4-Aminobenzoic acid | 4-Fluorobenzoic acid | 60-80% | Diazotization at 0-5°C; Thermal decomposition | [3],[6] |
| S | 2-Chloro-5-nitrobenzoic acid | 2-Fluoro-5-nitrobenzoic acid | 75-90% | Anhydrous KF, DMF, 150°C | [8],[12] |
| Deoxyfluorination | 4-Hydroxybenzoic acid | 4-Fluorobenzoic acid | 60-85% | SO₂F₂, NMe₄F, DMF, 80°C | [9] |
| Esterification | 4-Fluorobenzoic acid | Methyl 4-fluorobenzoate | >90% | MeOH, cat. H₂SO₄, Reflux | [13] |
Safety and Handling of Fluorinating Reagents
Working with fluorinating agents and fluorinated compounds requires strict adherence to safety protocols.[14] Many reagents are corrosive, toxic, or highly reactive.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory. A full-face shield is required when there is a significant risk of splashing.[15]
-
Hand Protection: Use chemical-resistant gloves (e.g., neoprene or nitrile). Consult the manufacturer's compatibility chart. Double-gloving is recommended for highly corrosive materials.[15][16]
-
Body Protection: A flame-resistant lab coat is essential. A chemical-resistant apron should be worn for larger-scale work.[15]
-
-
Engineering Controls:
-
All manipulations of volatile, reactive, or toxic fluorinating agents (e.g., SO₂F₂, HBF₄) must be performed in a certified chemical fume hood with good airflow.[17]
-
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[15] For exposure to HF or HF-generating compounds (like HBF₄), apply calcium gluconate gel to the affected area after flushing and seek immediate medical attention.[15][18]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[15]
-
Spills: Evacuate the area. Use an appropriate absorbent material (e.g., sodium bicarbonate for acids) to contain the spill. Dispose of waste in sealed, labeled containers according to institutional guidelines.[15]
-
Conclusion
The synthesis of fluorinated benzoates is an accessible yet crucial capability for laboratories engaged in medicinal chemistry and materials science. By understanding the mechanistic principles of cornerstone reactions like the Balz-Schiemann, SNAr, and modern deoxyfluorination methods, researchers can strategically design synthetic routes for a wide variety of target molecules. Adherence to the detailed protocols and stringent safety measures outlined in this guide will enable the safe and efficient production of these valuable chemical building blocks.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03503A [pubs.rsc.org]
- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 4. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 5. byjus.com [byjus.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02005C [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ipo.rutgers.edu [ipo.rutgers.edu]
- 17. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 18. pubs.acs.org [pubs.acs.org]
Purification of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate via Flash Column Chromatography: A Detailed Protocol and Application Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is a critical intermediate in the synthesis of various pharmacologically active molecules, most notably the antiarrhythmic agent Flecainide.[1] The purity of this intermediate is paramount as it directly impacts the yield and impurity profile of the final active pharmaceutical ingredient (API). This application note provides a comprehensive, step-by-step protocol for the purification of this compound using normal-phase flash column chromatography. We delve into the scientific principles governing the separation, from method development with Thin-Layer Chromatography (TLC) to the execution of the column purification, offering field-proven insights to ensure high purity and recovery.
The Principle of Chromatographic Separation
Column chromatography is a cornerstone purification technique in chemistry that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[2][3] This protocol employs normal-phase adsorption chromatography, where the stationary phase is polar (silica gel) and the mobile phase is a less polar organic solvent mixture.
The fundamental principle is differential adsorption.[4] The surface of silica gel is rich in hydroxyl groups (silanols), making it highly polar. Molecules in the crude mixture are introduced to the top of the column and carried through the stationary phase by the mobile phase.[5] A compound's polarity dictates its interaction with the silica gel; more polar compounds adsorb more strongly to the stationary phase and thus travel down the column more slowly.[5] Conversely, less polar compounds have a higher affinity for the mobile phase and elute faster.[2] By carefully selecting a mobile phase of appropriate polarity, a mixture of compounds can be effectively separated into its individual components.
Physicochemical Profile of the Target Compound
Understanding the properties of this compound is essential for developing an effective purification strategy. Its structure contains a moderately polar ester group and two highly electronegative trifluoroethoxy groups, which influence its overall polarity and solubility.
| Property | Value | Source |
| CAS Number | 35480-31-0 | [6][7][8] |
| Molecular Formula | C₁₂H₁₀F₆O₄ | [6][7] |
| Molecular Weight | 332.20 g/mol | [6][7] |
| Appearance | Solid | [6] |
| Melting Point | 40-41 °C | [6] |
| Boiling Point | 302.1 °C at 760 mmHg | [6] |
| LogP | 3.3 - 3.91 | [6][7] |
| Polar Surface Area (PSA) | 44.76 Ų | [6][7] |
The LogP value indicates that the compound is relatively non-polar, suggesting that a mobile phase consisting primarily of non-polar solvents will be required for elution in a normal-phase system.
Method Development with Thin-Layer Chromatography (TLC)
Before committing to a large-scale column separation, TLC is an indispensable tool for rapidly determining the optimal mobile phase composition.[9][10] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) between 0.2 and 0.4.[11] This Rf range typically provides the best separation from impurities on a column.[9] The Rf value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[12]
Protocol for TLC Analysis
-
Plate Preparation : Use silica gel 60 F₂₅₄ TLC plates. Gently draw a light pencil line about 1 cm from the bottom of the plate (the origin).
-
Sample Spotting : Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot a small amount of the solution onto the origin line.
-
Chamber Development : Prepare a TLC chamber (a covered beaker with filter paper works well) by adding the chosen solvent system to a depth of about 0.5 cm. Allow the chamber to saturate with solvent vapors for 5-10 minutes.[12]
-
Elution : Place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin line.[12] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization : Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm). If compounds are not UV-active, staining with potassium permanganate or another suitable stain may be necessary.
-
Rf Calculation : Measure the distance from the origin to the center of the target spot and the distance from the origin to the solvent front. Calculate Rf.
Selecting the Mobile Phase
A systematic approach involves starting with a non-polar solvent and gradually adding a more polar one. For this compound, a hexane/ethyl acetate system is an excellent starting point.[13]
| Trial | Mobile Phase (Hexane:Ethyl Acetate, v/v) | Observed Rf of Target | Comments |
| 1 | 98:2 | ~0.10 | Compound is moving but retained too strongly. Polarity needs to be increased. |
| 2 | 95:5 | ~0.25 | Optimal. Good separation from baseline impurities and higher Rf spots. |
| 3 | 90:10 | ~0.45 | Compound is moving too fast. Resolution from less polar impurities may be poor. |
| 4 | 80:20 | ~0.65 | Elution is too rapid, leading to poor separation. |
Based on these hypothetical but typical results, a 95:5 (v/v) Hexane:Ethyl Acetate mixture is selected as the mobile phase for the column chromatography.
Protocol for Flash Column Chromatography Purification
This protocol is designed for the purification of approximately 1-2 grams of crude material. Adjustments to column size and solvent volume may be necessary for different scales.
Materials and Reagents
-
Glass chromatography column (e.g., 40 mm diameter, 300 mm length) with a stopcock.
-
Silica gel for flash chromatography (e.g., 40-63 µm particle size).
-
Crude this compound.
-
Solvents: Hexane (reagent grade), Ethyl Acetate (reagent grade).
-
Inert support: Celite® 545 or a small amount of silica gel for dry loading.
-
Collection vessels (test tubes or flasks).
-
TLC plates, chamber, and UV lamp.
-
Rotary evaporator.
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
Step 1: Column Packing (Slurry Method)
-
Place a small plug of glass wool or cotton at the bottom of the column, ensuring it is snug but not overly compressed. Add a thin layer (~0.5 cm) of sand on top.[3]
-
In a beaker, measure approximately 80-100 g of silica gel (a 40-50:1 ratio of silica to crude material by weight is typical).
-
Create a slurry by adding the selected mobile phase (95:5 Hexane:Ethyl Acetate) to the silica gel until a pourable, homogenous mixture is formed.[14]
-
With the column stopcock open and a flask underneath to collect solvent, quickly pour the slurry into the column. Use additional mobile phase to rinse any remaining silica into the column.
-
Gently tap the side of the column to ensure even packing and dislodge any air bubbles.[15]
-
Once the silica has settled, add a protective layer of sand (~1 cm) on top to prevent disturbance of the silica bed during solvent addition.[16]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
Step 2: Sample Preparation and Loading (Dry Loading)
-
Dissolve the crude product (~1-2 g) in a minimal amount of a low-boiling-point solvent, such as dichloromethane or acetone.
-
Add 2-3 g of silica gel or Celite® to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[16] This powder contains the crude product adsorbed onto the silica.
-
Carefully and evenly add this powder to the top of the packed column.
Step 3: Elution and Fraction Collection
-
Carefully add the mobile phase (95:5 Hexane:Ethyl Acetate) to the column, opening the stopcock to begin the elution. Use gentle air pressure (flash chromatography) to achieve a steady flow rate (e.g., ~5 cm/min descent of the solvent front).[16]
-
Continuously add mobile phase to the top of the column, never letting the solvent level drop below the top layer of sand.
-
Begin collecting fractions in test tubes (e.g., 10-15 mL per fraction) as soon as the solvent starts to elute from the column.
-
Systematically number and arrange the collection tubes in a rack.
Step 4: Analysis and Product Isolation
-
Monitor the separation by spotting every few fractions onto a TLC plate.
-
Develop the TLC plate using the same mobile phase and visualize under UV light.
-
Identify the fractions containing the pure target compound (those showing a single spot at the correct Rf of ~0.25).
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.[14]
-
Remove the solvent using a rotary evaporator. Further drying under high vacuum may be necessary to remove residual solvent.
-
Weigh the flask to determine the yield of the purified, solid product.
Conclusion
This application note provides a robust and reproducible protocol for the purification of this compound. By leveraging TLC for rapid method development, followed by a systematic flash column chromatography procedure, researchers can effectively remove impurities and obtain the target compound with high purity. The principles and techniques described herein are fundamental and can be adapted for the purification of other small organic molecules, making this guide a valuable resource for professionals in chemical synthesis and drug development.
References
- 1. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]
- 2. What Is Column Chromatography? Principles and Protocols [synapse.patsnap.com]
- 3. microbenotes.com [microbenotes.com]
- 4. chromtech.com [chromtech.com]
- 5. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 6. CAS:35480-31-0 FT-0628411 this compound Product Detail Information [finetechchem.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound | CAS 35480-31-0 [matrix-fine-chemicals.com]
- 9. youtube.com [youtube.com]
- 10. magritek.com [magritek.com]
- 11. researchgate.net [researchgate.net]
- 12. teledyneisco.com [teledyneisco.com]
- 13. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Video: Principles Of Column Chromatography [jove.com]
- 16. orgsyn.org [orgsyn.org]
recrystallization of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate method
An Application Note and Protocol for the Purification of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
Introduction
This compound is a fluorinated aromatic ester of significant interest in synthetic chemistry. Its structural motifs are found in pharmacologically active molecules, and it serves as a key intermediate in the synthesis of various compounds, including the antiarrhythmic agent Flecainide.[1][2] The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in subsequent synthetic steps. Recrystallization is a powerful and economical purification technique for solid organic compounds, leveraging differences in solubility to effectively remove impurities.[3][4][5]
This document provides a detailed guide to the recrystallization of this compound, grounded in the fundamental principles of physical organic chemistry. It is designed for researchers and drug development professionals seeking a reliable method to obtain this compound in high purity.
The Principle of Recrystallization
Recrystallization is a purification process based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures. The core principle is that most organic solids are more soluble in a hot solvent than in a cold one.[3][6] The ideal recrystallization solvent will dissolve the target compound completely at its boiling point but only sparingly at room temperature or below.[7][8] As a hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. The impurities, being present in much smaller concentrations, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.[4] The slow formation of the crystal lattice is a highly selective process that tends to exclude foreign molecules, resulting in a significantly purer final product.[9]
Strategic Solvent Selection: The Causality Behind the Choice
The success of any recrystallization hinges on the selection of an appropriate solvent system.[3][10] For this compound (MW: 332.20 g/mol , predicted MP: 40 °C[11]), we must consider its distinct structural features: a polar methyl ester group, a moderately non-polar benzene ring, and two lipophilic trifluoroethoxy groups. The calculated LogP of 3.3554 further indicates its non-polar character.[12]
A single solvent may not provide the ideal solubility gradient. Therefore, a mixed-solvent system is often optimal. This involves a "good" solvent in which the compound is readily soluble and a "poor" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible.[9]
For this specific molecule, a low-molecular-weight alcohol like Methanol or Ethanol is a logical choice for the "good" solvent. Alcohols can engage in polar interactions with the ester group while also solvating the aromatic and fluorinated portions of the molecule. Water serves as an excellent, inexpensive, and non-flammable "anti-solvent" due to its high polarity, which will drastically reduce the solubility of the lipophilic target compound.
The protocol will first involve small-scale solubility tests to determine the optimal solvent or solvent pair before proceeding to a larger scale purification.
Experimental Protocol
This protocol is divided into two stages: preliminary solvent screening and the main recrystallization procedure.
Part 1: Small-Scale Solvent System Screening
Objective: To identify the most effective solvent or mixed-solvent system for recrystallization.
Methodology:
-
Place approximately 20-30 mg of the crude this compound into three separate small test tubes.
-
Test Tube 1 (Methanol): Add methanol dropwise at room temperature, agitating after each addition. Observe if the solid dissolves readily. If it does, methanol is too good a solvent by itself. If it is sparingly soluble, proceed to the next step.
-
Heat the test tube in a warm water bath. Continue to add methanol dropwise until the solid just dissolves. Remove from heat and allow to cool to room temperature, then place in an ice-water bath. Observe the quantity and quality of crystals formed.
-
Test Tube 2 (Ethanol/Water): Add ethanol dropwise at room temperature until the solid dissolves. Then, add water dropwise until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached.
-
Gently warm the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice-water bath. Observe crystal formation.
-
Test Tube 3 (Ethyl Acetate/Hexane): Repeat the process in Test Tube 2, using ethyl acetate as the "good" solvent and hexane as the "anti-solvent".
-
Evaluation: Choose the solvent system that results in poor solubility at low temperatures but complete solubility at high temperatures, and which yields a good recovery of crystalline solid upon cooling. For this compound, an alcohol/water system is predicted to be most effective.
Part 2: Macroscale Recrystallization Protocol (Methanol/Water System)
Objective: To purify the bulk crude product using the optimized solvent system.
Methodology:
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 250 mL). Add a magnetic stir bar or boiling chips.
-
In a fume hood, add the minimum amount of hot methanol required to just dissolve the solid completely at its boiling point. Add the solvent in small portions, allowing the solution to heat and stir between additions. Using the absolute minimum volume is critical for maximizing yield.[4][5]
-
Decolorization (Optional): If the hot solution is colored, it may indicate the presence of colored impurities. Remove the flask from the heat source, allow it to cool slightly, and add a small amount (1-2% by weight) of activated carbon. Re-heat the solution to boiling for a few minutes.[7]
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, a hot gravity filtration must be performed to remove them. This step should be done quickly to prevent premature crystallization in the filter funnel.
-
Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3] Rapid cooling can trap impurities.
-
Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Crystal Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel and a filter flask.[6]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold methanol/water mixture (in the same ratio determined for crystallization). This removes any residual soluble impurities adhering to the crystal surfaces. Using cold solvent minimizes redissolving the desired product.[4]
-
Drying: Continue to draw air through the crystals on the Buchner funnel for 15-20 minutes to partially dry them. Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the melting point (e.g., 30 °C).
Data and Parameter Summary
| Parameter | Recommended Value/Procedure | Rationale |
| Compound Mass | 1.0 - 10.0 g | Scale-dependent protocol. |
| Primary Solvent | Methanol (or Ethanol) | Good solvent for both polar and non-polar moieties of the molecule. |
| Anti-Solvent | Deionized Water | Miscible with alcohol, poor solvent for the target compound, inexpensive. |
| Dissolution Temp. | Boiling point of Methanol (~65 °C) | To ensure complete dissolution in a minimum solvent volume. |
| Cooling Protocol | Slow cooling to RT, then ice bath | Promotes large, pure crystal formation and maximizes yield. |
| Washing Solvent | Ice-cold Methanol/Water mixture | Removes adhering impurities without significant product loss. |
| Drying Method | Air-dry or vacuum oven (< 40 °C) | Removes residual solvent without melting or degrading the product. |
| Expected Purity | >99% (by HPLC/NMR) | Recrystallization is highly effective at removing minor impurities. |
| Expected Yield | 75-90% | Dependent on the initial purity and adherence to the protocol. |
Recrystallization Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Common Issues
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too rapidly from a highly supersaturated state. To resolve this, reheat the solution to dissolve the oil, add slightly more of the "good" solvent (methanol), and ensure a very slow cooling rate.
-
No Crystals Form: This occurs if too much solvent was added, and the solution is not saturated.[7] Boil off some of the solvent to increase the concentration and allow it to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod below the solvent line to create nucleation sites or add a "seed crystal" from a previous batch.
-
Low Yield: This can be caused by using too much solvent during dissolution, not cooling the solution sufficiently, or using a wash solvent that was not ice-cold. Adhering strictly to the "minimum volume" principle is key.[5]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Methanol and other organic solvents are flammable. Keep them away from ignition sources.
-
Handle the crude and purified compounds with care, consulting the Safety Data Sheet (SDS) for specific handling information.
References
- 1. WO2008055851A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-n-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. edu.rsc.org [edu.rsc.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Recrystallization [sites.pitt.edu]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. This compound | 175204-89-4 [amp.chemicalbook.com]
- 12. chemscene.com [chemscene.com]
analytical techniques for characterizing Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
An In-Depth Guide to the Analytical Characterization of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
Introduction: The Imperative for Rigorous Characterization
This compound is a fluorinated aromatic ester with the molecular formula C₁₂H₁₀F₆O₄ and a molecular weight of 332.2 g/mol .[][2][3][4] As a fluorinated intermediate, it serves as a critical building block in the synthesis of advanced materials and pharmaceutical compounds. The strategic placement of trifluoroethoxy groups can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making precise structural and purity verification paramount for researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the core analytical techniques required for the unambiguous structural elucidation and purity assessment of this compound. Moving beyond mere procedural lists, we will delve into the causality behind experimental choices, offering field-proven insights to ensure the generation of reliable and reproducible data.
Integrated Analytical Workflow
A robust characterization strategy does not rely on a single technique but rather on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they create a self-validating analytical system.
Caption: Integrated workflow for synthesis, purification, and multi-technique characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. For a molecule like this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is not just recommended; it is essential for an unambiguous assignment.
Causality: ¹H NMR reveals the proton environment and connectivity through spin-spin coupling. ¹³C NMR provides a map of the carbon skeleton. Crucially, for this molecule, ¹⁹F NMR confirms the integrity of the trifluoroethoxy groups and provides valuable coupling information that cross-validates the ¹H NMR data.
Experimental Protocol: Multi-Nuclear NMR
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe capable of tuning to ¹H, ¹³C, and ¹⁹F frequencies.[5][6]
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).[5]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
¹⁹F NMR Acquisition:
-
Mode: Proton-decoupled (for simplicity) or coupled (to observe H-F coupling).
-
Spectral Width: A range appropriate for trifluoroethoxy groups (e.g., -70 to -80 ppm).
-
Referencing: Use an external standard like CFCl₃ (δ = 0.00 ppm) or an internal standard if compatible.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra.[5]
Predicted Spectral Data
The following tables summarize the expected NMR data, which serves as a benchmark for experimental validation.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.4-7.5 | d | 1H | Ar-H6 | Ortho to the ester, deshielded. |
| ~7.1-7.2 | dd | 1H | Ar-H4 | Coupled to H3 and H6. |
| ~7.0-7.1 | d | 1H | Ar-H3 | Ortho to an ether, shielded. |
| ~4.4-4.5 | q | 4H | -OCH₂ CF₃ | Methylene protons split by three fluorine atoms (J ≈ 8-9 Hz). Two overlapping quartets are expected. |
| ~3.9 | s | 3H | -OCH₃ | Singlet for the methyl ester protons. |
Table 2: Predicted ¹³C and ¹⁹F NMR Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F) | Assignment |
|---|---|---|---|
| ¹³C | ~166 | C=O (Ester) | |
| ¹³C | ~152, ~148 | Ar-C2, Ar-C5 (C-O) | |
| ¹³C | ~124 | q | C F₃ (J ≈ 277 Hz) |
| ¹³C | ~123, ~118, ~117 | Ar-C3, Ar-C4, Ar-C6 | |
| ¹³C | ~115 | Ar-C1 | |
| ¹³C | ~67 | q | -OC H₂CF₃ (J ≈ 35 Hz) |
| ¹³C | ~52 | -OC H₃ |
| ¹⁹F | ~ -74 | t | -OCH₂CF₃ (J ≈ 8-9 Hz) |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is indispensable for confirming the molecular weight of the target compound and providing structural clues through its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for volatile and thermally stable compounds like this ester.
Causality: By ionizing the molecule (typically via Electron Ionization, EI), we can measure its exact mass-to-charge ratio (m/z), which should correspond to its calculated molecular weight. The high energy of EI also induces fragmentation at the weakest bonds, providing a unique fingerprint that helps confirm the compound's structure.[7]
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.[7]
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent such as ethyl acetate or dichloromethane.[7]
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, DB-5ms).[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Parameters:
Expected Mass Spectrum Data
-
Molecular Ion (M⁺): The primary peak of interest will be the molecular ion at m/z = 332.2 . Its presence confirms the molecular weight.
-
Key Fragmentation Pattern: The fragmentation will be driven by the ester and ether linkages.
Caption: Predicted major fragmentation pathways in EI-MS.
High-Performance Liquid Chromatography (HPLC): The Standard for Purity and Quantification
While NMR and MS confirm the structure, HPLC is the workhorse for determining the purity of the compound. A properly validated reverse-phase HPLC (RP-HPLC) method can separate the target compound from starting materials, by-products, and other impurities, allowing for accurate quantification.[8]
Causality: The compound is separated based on its differential partitioning between a non-polar stationary phase (like C18) and a polar mobile phase.[9] Purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.
Experimental Protocol: RP-HPLC for Purity Analysis
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. For MS compatibility, 0.1% formic acid can be added to both solvents.[9] A good starting point is 65:35 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve the sample accurately in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[8]
-
Injection Volume: 10 µL.
Expected Performance Data
For a validated method, the primary output is a chromatogram showing a single, sharp peak for the pure compound. The method's performance should meet the criteria in the table below.
Table 3: Typical HPLC Method Performance Criteria
| Parameter | Expected Value | Rationale |
|---|---|---|
| Retention Time | 3-10 min | Ensures good separation without excessively long run times. |
| Purity (% Area) | >95% (typically >98%) | Standard requirement for high-quality intermediates. |
| Tailing Factor | 0.9 - 1.5 | Indicates good peak shape and column performance. |
| Linearity (R²) | > 0.999 | Essential for accurate quantification across a range of concentrations. |
| Precision (%RSD) | < 2% | Demonstrates the reproducibility of the measurement. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Confirmation
FTIR is a fast, non-destructive technique that provides confirmation of the key functional groups present in the molecule. It serves as an excellent quality control check and a complementary technique to NMR.[8]
Causality: The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrational energies of its bonds (e.g., C=O, C-O, C-F). The resulting spectrum is a unique fingerprint of the compound's functional groups.
Experimental Protocol: ATR-FTIR
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[5]
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal. Ensure good contact.[5]
-
Data Acquisition:
Expected FTIR Absorption Bands
Table 4: Characteristic IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
|---|---|---|---|
| 3100-3000 | Medium | C-H stretch | Aromatic |
| 2960-2850 | Medium | C-H stretch | Aliphatic (-OCH₃, -OCH₂) |
| ~1730 | Strong | C=O stretch | Ester |
| 1600, 1500 | Medium-Strong | C=C stretch | Aromatic Ring |
| ~1250 | Strong | C-O stretch | Aryl Ether & Ester |
| ~1150 | Very Strong | C-F stretch | Trifluoromethyl |
References
- 2. This compound | CAS 35480-31-0 [matrix-fine-chemicals.com]
- 3. GSRS [precision.fda.gov]
- 4. chemscene.com [chemscene.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of Methyl benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Synthesis of Novel 1,3,4-Oxadiazole Scaffolds from Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
An Application Guide for Researchers
This document provides a detailed guide for the synthesis of biologically relevant 1,3,4-oxadiazole derivatives, starting from methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate. The protocols and insights are tailored for researchers in medicinal chemistry and drug development.
Introduction: The Significance of Fluorinated Heterocycles
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1][2][3] The introduction of fluorine-containing substituents, such as the 2,2,2-trifluoroethoxy group, is a well-established strategy in drug design to enhance key molecular properties.[4] These groups can improve metabolic stability, increase lipophilicity, and modulate binding affinity to biological targets by altering the electronic nature of the molecule.[5][6]
This guide focuses on a robust, multi-step synthesis that leverages this compound as a unique starting material to generate novel 1,3,4-oxadiazole derivatives. The methodology is broken down into three primary stages:
-
Hydrazinolysis: Formation of the key benzohydrazide intermediate.
-
Condensation: Synthesis of Schiff base precursors (acylhydrazones).
-
Cyclization: Ring closure to form the target 1,3,4-oxadiazole core.
Overall Synthetic Workflow
The synthesis follows a logical and well-established pathway for building the 1,3,4-oxadiazole heterocycle. Each step is designed to produce high yields of the desired intermediate, culminating in the final cyclized product.
Caption: High-level workflow for the synthesis of 1,3,4-oxadiazoles.
Part A: Synthesis of the Key Intermediate: 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (3)
The first critical step is the conversion of the starting methyl ester into its corresponding acid hydrazide. This is achieved through nucleophilic acyl substitution using hydrazine hydrate. The resulting hydrazide is the cornerstone for building the oxadiazole ring.
Principle of Hydrazinolysis
The lone pair of electrons on the terminal nitrogen of hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the methyl benzoate ester. This leads to the displacement of the methoxy group and the formation of the stable benzohydrazide. The reaction is typically driven to completion by refluxing in an alcoholic solvent.
Detailed Experimental Protocol
Materials:
-
This compound (Compound 2 )
-
Hydrazine Hydrate (99%)
-
Absolute Ethanol
-
Standard reflux apparatus (round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolve this compound (2 ) (0.003 mol) in absolute ethanol (25 mL) in a 100 mL round-bottom flask.[7]
-
Add hydrazine hydrate (99%, 0.0031 mol) to the solution.[7]
-
Fit the flask with a condenser and reflux the mixture with stirring for approximately 3 hours.[7]
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume by distillation or rotary evaporation to remove excess ethanol.[7]
-
As the solution cools further, a solid precipitate of the hydrazide will form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with a small amount of cold ethanol to remove any unreacted starting material or impurities.[7]
-
Dry the purified product at 55–60 °C to obtain 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (3 ).[7]
| Parameter | Expected Result | Source |
| Yield | ~94% | [7] |
| Physical State | Solid | [7] |
| Purity Check | TLC | [7] |
Part B: Synthesis of Schiff Base Intermediates (Acylhydrazones)
The hydrazide intermediate is next condensed with various aromatic aldehydes to form N-acylhydrazones, commonly known as Schiff bases. These compounds are the direct precursors for the cyclization step.
Principle of Condensation
This reaction is a classic acid-catalyzed condensation. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration, facilitated by a catalytic amount of acid (like acetic acid), results in the formation of a carbon-nitrogen double bond (imine).
General Protocol for Schiff Base Synthesis
Procedure:
-
In a round-bottom flask, suspend the 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (3 ) (1 equivalent) in ethanol.
-
Add the desired substituted aromatic aldehyde (1 equivalent) to the suspension.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 2-6 hours, monitoring the progress by TLC.[8]
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the resulting solid, wash with cold ethanol, and dry to yield the pure Schiff base.
Part C: Cyclization to 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives
This is the final and defining step where the acylhydrazone intermediate undergoes cyclization to form the stable 1,3,4-oxadiazole aromatic ring.
Principle of Oxidative Cyclization
The cyclization of Schiff bases to 1,3,4-oxadiazoles can be achieved through various dehydrating or oxidizing agents.[9][10] A common method involves using reagents that facilitate the removal of two hydrogen atoms and the formation of the N-N bond within the five-membered ring, leading to the stable aromatic oxadiazole structure. The specific protocol detailed in the primary literature for these derivatives involves a cyclization step following the condensation with aldehydes or acetophenones.[7]
Detailed Reaction Scheme
Caption: Key transformations from hydrazide to the final 1,3,4-oxadiazole.
General Protocol for Cyclization
The synthesis of the final 1,3,4-oxadiazole derivatives from the Schiff bases requires a specific cyclization step. The referenced literature achieves this by first forming the Schiff's bases and then proceeding with cyclization to yield the target compounds.[7]
Procedure:
-
The synthesized Schiff base (acylhydrazone) is taken as the starting material for this step.
-
The specific cyclization conditions (reagents, solvent, temperature) are applied as per established methods for converting acylhydrazones to 1,3,4-oxadiazoles.[7][11] Common reagents include phosphorus oxychloride, iodine, or thionyl chloride.[3][9][10]
-
The reaction is monitored by TLC until the starting Schiff base is consumed.
-
The work-up procedure typically involves neutralizing the reaction mixture, followed by extraction with an organic solvent.
-
Purification is often achieved by recrystallization or column chromatography to yield the final 2,5-disubstituted-1,3,4-oxadiazole.[12]
| Compound Example | R-Group (from Aldehyde) | Expected Yield | Physical State |
| 5b | 4-Chlorophenyl | Significant | Solid |
| 5d | 4-Nitrophenyl | Significant | Solid |
| 5f | 2,4-Dichlorophenyl | Significant | Solid |
| (Data derived from analogous syntheses described in the literature)[7] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 (Hydrazinolysis) | - Incomplete reaction.- Loss of product during work-up. | - Ensure reflux time is adequate (min. 3 hours).- Use minimal cold ethanol for washing to avoid dissolving the product. |
| No Schiff base formation (Step 2) | - Inactive aldehyde (e.g., oxidized).- Insufficient catalyst. | - Use freshly opened or purified aldehyde.- Ensure 2-3 drops of glacial acetic acid are added. |
| Incomplete Cyclization (Step 3) | - Dehydrating/oxidizing agent is not active.- Insufficient reaction time or temperature. | - Use fresh cyclization reagents.- Increase reaction time or temperature cautiously, while monitoring with TLC. |
| Difficulty in Purification | - Presence of side products.- Oily product that won't crystallize. | - Use column chromatography with a suitable solvent gradient for purification.- Try triturating the oil with a non-polar solvent like hexane to induce solidification. |
References
- 1. jchemrev.com [jchemrev.com]
- 2. Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 12. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
Welcome to the technical support guide for the synthesis of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate. This document is designed for researchers, chemists, and drug development professionals who are utilizing this crucial intermediate, notably in the synthesis of the antiarrhythmic agent Flecainide.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles to ensure the success of your synthesis.
The target molecule is typically synthesized via a Williamson ether synthesis, a robust and well-established method for forming ether linkages.[2][3] The reaction involves the double O-alkylation of Methyl 2,5-dihydroxybenzoate with a suitable 2,2,2-trifluoroethylating agent. While the reaction is straightforward in principle, achieving high yield and purity requires careful control of reaction parameters to mitigate common side reactions.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during the synthesis of this compound.
Q1: My reaction is incomplete, and I'm isolating a significant amount of a mono-alkylated byproduct. What's going wrong?
A1: This is the most common side reaction. The two hydroxyl groups on Methyl 2,5-dihydroxybenzoate have different electronic environments and thus different acidities (pKa values). This can lead to stepwise alkylation. If you observe mono-alkylated species, consider the following:
-
Stoichiometry: Ensure you are using a sufficient excess of both the base and the trifluoroethylating agent (at least 2.2 equivalents of each relative to the starting diol is a good starting point).
-
Base Strength: A base that is not strong enough may not fully deprotonate both hydroxyl groups, leading to a mixture of the mono- and bis-alkoxides. Consider using a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF.
-
Reaction Time and Temperature: The second alkylation may be slower than the first. Insufficient reaction time or temperature can result in incomplete conversion to the desired product. Consider extending the reaction time or gradually increasing the temperature while monitoring the reaction progress by TLC or GC.
Q2: I'm seeing an unexpected isomer in my crude product. Could this be from C-alkylation?
A2: While O-alkylation is the desired pathway for phenoxides, competitive C-alkylation is a known, albeit often minor, side reaction.[4][5] The phenoxide intermediates are ambident nucleophiles, meaning they can react at either the oxygen or a carbon atom of the aromatic ring. To minimize C-alkylation:
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) are generally preferred as they solvate the cation without strongly hydrogen-bonding to the phenoxide oxygen, leaving it more available for O-alkylation.
-
Electrophile: "Harder" electrophiles tend to favor O-alkylation.
Q3: My yield is low, and I have a complex mixture of byproducts. What other side reactions could be occurring?
A3: Besides incomplete alkylation, other side reactions can lower your yield:
-
Ester Hydrolysis (Saponification): If using a strong base in the presence of water (even trace amounts), you risk hydrolyzing the methyl ester to the corresponding carboxylate salt. This byproduct will be difficult to separate and will not be visible by GC without derivatization. Ensure your solvent and reagents are anhydrous.
-
Elimination: While less likely with a primary trifluoroethylating agent, a strong, sterically hindered base could potentially induce elimination (E2 reaction) to form 2,2,2-trifluoroethene.[2] This is more of a concern with secondary or tertiary alkylating agents.
Q4: How can I effectively purify the final product?
A4: Purification can be challenging due to the similar polarities of the desired product and the mono-alkylated byproducts.
-
Column Chromatography: Silica gel chromatography is the most common method. A non-polar/polar solvent system (e.g., hexanes/ethyl acetate) with a shallow gradient is recommended to achieve good separation.
-
Recrystallization: If a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be an effective final purification step to remove minor impurities and achieve high purity.
-
Acid/Base Extraction: If you suspect ester hydrolysis has occurred, an acidic wash of the organic layer during workup can help remove the carboxylate byproduct.
Visualizing the Reaction Pathways
To better understand the chemistry involved, the following diagrams illustrate the main reaction and key side reactions.
Caption: Desired Williamson Ether Synthesis Pathway.
Caption: Key Side Reaction Pathways.
Troubleshooting Guide
Use this guide to diagnose and resolve issues in your synthesis.
| Symptom / Observation | Potential Cause(s) | Recommended Actions & Explanations |
| Low Yield of Desired Product with Significant Starting Material Remaining | 1. Insufficient base or alkylating agent. 2. Reaction time too short or temperature too low. 3. Inactive base (e.g., NaH exposed to moisture). | 1. Verify Stoichiometry: Use at least 2.2 equivalents of both base and the trifluoroethylating agent. The slight excess helps drive the reaction to completion. 2. Optimize Conditions: Monitor the reaction by TLC. If starting material persists, consider extending the reaction time at the current temperature or increasing the temperature in 10°C increments. 3. Use Fresh Reagents: Ensure your base is fresh and handled under anhydrous conditions to maintain its reactivity. |
| Major Impurity is the Mono-Alkylated Product | 1. Incomplete deprotonation of the second hydroxyl group. 2. Insufficient reaction time for the second alkylation step. | 1. Increase Base Equivalents: Try increasing the amount of base to 2.5 equivalents to ensure the formation of the dianion. 2. Increase Reaction Time/Temp: The second alkylation may have a higher activation energy. Allow the reaction to proceed for a longer duration after the initial mono-alkylation is complete (as observed by TLC). |
| Crude NMR/MS Shows an Isomer with the Same Mass | 1. C-alkylation has occurred. | 1. Confirm Solvent is Aprotic: Solvents like DMF or THF are preferred. Protic solvents can solvate the phenoxide and alter reactivity. 2. Purification: Careful column chromatography should allow for the separation of the O- and C-alkylated isomers, though it may be challenging. |
| Product is an Acid Instead of an Ester (Observed in workup or by IR) | 1. Saponification of the methyl ester by the base. | 1. Ensure Anhydrous Conditions: Use freshly distilled, dry solvents and handle all reagents under an inert atmosphere (N₂ or Ar) to exclude water. 2. Use a Non-Nucleophilic Base: If saponification is a persistent issue, consider a non-nucleophilic base, although NaH is generally effective and standard. 3. Modify Workup: During the workup, a wash with a weak acid (e.g., dilute HCl) can separate the desired ester (organic layer) from the carboxylate salt (aqueous layer). |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative example and may require optimization based on your specific laboratory conditions and reagents.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Methyl 2,5-dihydroxybenzoate (1.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (approx. 10 mL per gram of starting material). Stir the mixture under a nitrogen atmosphere until the solid is fully dissolved.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 - 2.5 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium salt should be observed.
-
Alkylation: Cool the reaction mixture back to 0°C. Add your 2,2,2-trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl tosylate, 2.2 - 2.5 eq) dropwise via a syringe or dropping funnel, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60°C. Monitor the reaction progress by TLC or GC until the starting material and mono-alkylated intermediate are consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by the slow, dropwise addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.
Troubleshooting Workflow
References
Technical Support Center: Optimizing the Synthesis of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate (CAS 35480-31-0)[1][2]. This molecule is a key intermediate in the synthesis of various compounds, including the antiarrhythmic drug Flecainide[3][4]. The primary synthetic route is a double Williamson ether synthesis, a robust and well-established reaction[5][6]. However, achieving high yields consistently requires careful control of reaction parameters.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome common challenges and improve your synthetic outcomes.
Section 1: Synthesis Overview & Core Mechanism
The synthesis of this compound is typically achieved by the O-alkylation of Methyl 2,5-dihydroxybenzoate (also known as Methyl Gentisate). This reaction follows an SN2 (bimolecular nucleophilic substitution) mechanism, where the phenoxide ions, generated by deprotonating the hydroxyl groups, act as nucleophiles[5][6].
Overall Reaction Scheme: Methyl 2,5-dihydroxybenzoate reacts with two equivalents of a trifluoroethylating agent in the presence of a base to yield the desired product.
Caption: General reaction for the synthesis.
The nucleophilicity of the phenoxide and the efficiency of the SN2 displacement are paramount for achieving high yield. The following sections address common issues that can compromise this process.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction yield is very low, or I'm recovering only starting material. What are the likely causes?
This is a common issue often traced back to four key areas: base strength/quality, solvent choice, reagent quality, and reaction conditions.
-
Inadequate Deprotonation (Base Issues): The pKa of phenolic hydroxyls is around 10. A base must be strong enough to deprotonate them effectively.
-
Suggestion: For a moderately strong base like potassium carbonate (K₂CO₃), ensure it is anhydrous and finely powdered to maximize surface area. For more robust deprotonation, consider a stronger base like sodium hydride (NaH) or potassium hydride (KH)[7].
-
Rationale: Incomplete deprotonation results in a low concentration of the active nucleophile (phenoxide), leading to a slow or stalled reaction.
-
-
Poor Solvent Choice: The solvent plays a critical role in an SN2 reaction.
-
Suggestion: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation (e.g., K⁺) but leave the phenoxide anion "naked" and highly reactive[7][8]. Avoid protic solvents like ethanol or water, which can solvate the nucleophile and reduce its reactivity.
-
Rationale: Protic solvents can hydrogen-bond with the phenoxide, creating a solvent cage that sterically hinders its approach to the electrophile and slows the reaction rate significantly[8].
-
-
Poor Electrophile/Leaving Group: The rate of an SN2 reaction is highly dependent on the leaving group.
-
Suggestion: Use a trifluoroethylating agent with a good leaving group. The order of reactivity is typically I > Br > OTs (tosylate) > OMs (mesylate) > Cl[9]. If using 2,2,2-trifluoroethyl chloride, the reaction may require higher temperatures or longer times. Consider switching to the bromide or iodide equivalent.
-
Rationale: A good leaving group is a weak base that is stable on its own. Iodide and bromide ions are excellent leaving groups, facilitating a faster displacement.
-
-
Sub-optimal Temperature:
-
Suggestion: Most Williamson ether syntheses require heating, typically between 60-100 °C[8]. Monitor the reaction by TLC to track the consumption of starting material. If the reaction is sluggish at a lower temperature, gradually increase it.
-
Rationale: Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, which overcomes the activation energy barrier of the reaction.
-
Q2: I am isolating a significant amount of the mono-trifluoroethoxylated byproduct. How can I favor the formation of the desired di-substituted product?
This indicates that the second alkylation is significantly slower than the first or that the reaction is incomplete.
-
Stoichiometry: This is the most common cause.
-
Suggestion: Ensure you are using at least 2 equivalents of both the base and the trifluoroethylating agent. A slight excess (e.g., 2.2 to 2.5 equivalents of each) is recommended to drive the reaction to completion.
-
Rationale: The first deprotonation and alkylation may proceed quickly. If there is an insufficient amount of base or electrophile remaining, the second substitution cannot occur, stalling the reaction at the mono-substituted intermediate.
-
-
Differential Reactivity: The two hydroxyl groups on Methyl 2,5-dihydroxybenzoate have different electronic and steric environments.
-
Suggestion: Increase the reaction time and/or temperature after the initial formation of the mono-substituted product (as observed by TLC).
-
Rationale: The hydroxyl group at the 2-position is ortho to the methyl ester, while the one at the 5-position is para. The ortho hydroxyl group may be sterically hindered, and its corresponding phenoxide could be stabilized by chelation with the ester carbonyl, making it less nucleophilic. More forcing conditions are often required to alkylate this second position.
-
Q3: The reaction seems to stall after the formation of the mono-substituted product. Why is this happening and how can I push it to completion?
This is a specific case of the problem described in Q2 and is often related to the deactivation of the intermediate.
Caption: Troubleshooting workflow for incomplete reactions.
-
Intermediate Precipitation: The sodium or potassium salt of the mono-substituted phenoxide may have limited solubility in the reaction solvent, effectively removing it from the solution phase.
-
Suggestion: Consider adding a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) or 18-crown-6[5].
-
Rationale: A PTC works by exchanging the inorganic cation (K⁺) of the phenoxide salt for a large, lipophilic organic cation (e.g., TBAB's Bu₄N⁺). This new ion pair is much more soluble in the organic solvent, allowing the phenoxide to react with the electrophile[10][11].
-
Q4: My final product is difficult to purify. What are some effective purification strategies?
The target product has a reported melting point of 40-41°C[12], meaning it can be a low-melting solid or waxy substance at room temperature, which can complicate purification.
-
Column Chromatography: This is the most common method.
-
Suggestion: Use a shallow solvent gradient. Start with a very non-polar eluent (e.g., 100% Hexane or Heptane) and slowly increase the polarity by adding ethyl acetate or dichloromethane. The target product is relatively non-polar.
-
Protocol:
-
Load the crude material onto the column using a minimal amount of dichloromethane or by adsorbing it onto a small amount of silica gel.
-
Begin eluting with 100% Hexane.
-
Gradually increase the ethyl acetate content, e.g., from 1% to 2%, 5%, and then 10%.
-
Collect small fractions and monitor them carefully by TLC[13].
-
-
-
Recrystallization: While challenging for a low-melting solid, it can be effective if the right solvent is found.
-
Suggestion: Try recrystallizing from a non-polar solvent like heptane or a hexane/ether mixture at low temperatures (e.g., in a freezer). Seeding with a previously purified crystal may be necessary.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal choice of base and solvent for this reaction?
There is no single "best" combination, as the choice depends on safety, cost, and desired reaction rate. However, here is a comparison of common systems.
| Base | Solvent | Pros | Cons |
| K₂CO₃ | DMF | Inexpensive, easy to handle, effective for many substrates. | Moderately strong; may require higher temperatures/longer times. |
| Cs₂CO₃ | DMF/ACN | More soluble and basic than K₂CO₃, often gives higher yields. | Significantly more expensive. |
| NaH (60% disp.) | THF/DMF | Very strong base, drives reaction quickly, even at lower temps.[7] | Flammable solid, reacts violently with water, requires inert atmosphere. |
Q2: What is the role of a Phase Transfer Catalyst (PTC) and should I consider using one?
A PTC is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs[10]. In this synthesis, it helps solubilize the potassium or sodium phenoxide salt in the organic solvent.
You should consider using a PTC if:
-
Your reaction is sluggish with standard bases like K₂CO₃.
-
You are using a biphasic solvent system.
-
You want to run the reaction under milder temperature conditions.
A catalytic amount (1-5 mol%) of TBAB is usually sufficient to see a significant improvement in reaction rate and yield[11].
Q3: What are the critical safety precautions for this synthesis?
-
Strong Bases: If using sodium hydride (NaH), it must be handled under an inert atmosphere (Nitrogen or Argon) as it is pyrophoric and reacts violently with water to produce flammable hydrogen gas.
-
Solvents: DMF and DMSO are excellent solvents but have high boiling points and can be absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Trifluoroethanol Derivatives: While not acutely toxic, compounds containing trifluoromethyl or trifluoroethoxy groups should be handled with care.
Section 4: Optimized Experimental Protocols
Protocol 1: Standard Method (K₂CO₃ in DMF)
-
To a dry round-bottom flask under a nitrogen atmosphere, add Methyl 2,5-dihydroxybenzoate (1.0 eq.).
-
Add anhydrous, finely powdered potassium carbonate (2.5 eq.).
-
Add anhydrous N,N-dimethylformamide (DMF) to create a ~0.2 M solution.
-
Begin vigorous stirring. Add 2,2,2-trifluoroethyl iodide or bromide (2.2 eq.).
-
Heat the reaction mixture to 80-90 °C.
-
Monitor the reaction progress by TLC until the starting material and mono-substituted intermediate are consumed (typically 8-16 hours).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography as described in Section 2, Q4.
Protocol 2: High-Yield Method (NaH in DMF)
-
To a dry, three-neck flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.5 eq.).
-
Wash the NaH with dry hexanes three times to remove the mineral oil, decanting the hexanes carefully each time.
-
Add anhydrous DMF and cool the suspension to 0 °C in an ice bath.
-
Dissolve Methyl 2,5-dihydroxybenzoate (1.0 eq.) in a separate flask with a minimal amount of anhydrous DMF.
-
Add the solution of the dihydroxybenzoate dropwise to the NaH suspension. (Caution: Hydrogen gas evolution).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add 2,2,2-trifluoroethyl iodide or bromide (2.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60 °C.
-
Monitor the reaction by TLC (typically complete in 4-8 hours).
-
Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of water.
-
Proceed with the workup and purification as described in Protocol 1.
References
- 1. chemscene.com [chemscene.com]
- 2. GSRS [precision.fda.gov]
- 3. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]
- 4. WO2008055851A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-n-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. francis-press.com [francis-press.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids [mdpi.com]
- 12. CAS:35480-31-0 FT-0628411 this compound Product Detail Information [finetechchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the Purification of Fluorinated Esters
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of fluorinated esters. The inherent properties of the fluorine atom—its high electronegativity and size—impart unique reactivity and physical characteristics to molecules, which often complicate standard purification protocols. This document is designed to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your purification workflows.
Section 1: General FAQs & Core Principles
This section addresses high-level questions about the fundamental challenges in purifying fluorinated esters.
Q1: Why is purifying fluorinated esters often more challenging than their non-fluorinated analogs?
The challenges stem directly from the physicochemical effects of fluorine substitution. Fluorine's intense electron-withdrawing nature alters the molecule's polarity, electron distribution, and susceptibility to chemical reactions in ways that are not always intuitive.
-
Altered Polarity: While a C-F bond is highly polar, the overall effect on molecular polarity is complex. Perfluorination can decrease polarity and intermolecular forces, leading to high volatility but potentially poor solubility in common chromatography solvents. Conversely, mono- or di-fluorination can increase polarity, leading to strong interactions with polar stationary phases like silica gel.
-
Increased Acidity of α-Protons: Fluorine atoms on or near a carbonyl group significantly increase the acidity of α-protons, making the ester more susceptible to base-catalyzed side reactions like elimination or epimerization.
-
Hydrolytic Instability: The electron-withdrawing effect of fluorine makes the ester carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, including hydrolysis. The rate of hydrolysis can increase dramatically with the number of fluorine atoms on the ester's alcohol or acid moiety.[1][2] This is a critical consideration during aqueous workups, especially under basic conditions.
Q2: What are the most common impurities I should expect in my crude fluorinated ester product?
Anticipating potential impurities is the first step toward designing an effective purification strategy. The table below summarizes common contaminants and their origins.
| Impurity Category | Specific Examples | Typical Origin | Recommended Removal Strategy |
| Unreacted Starting Materials | Carboxylic acids, alcohols, fluorinating agents | Incomplete reaction | Aqueous wash (mild acid/base), chromatography, distillation |
| Coupling Reagent Byproducts | Dicyclohexylurea (DCU), 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) | Use of DCC or EDC•HCl for esterification | Filtration (for insoluble DCU), aqueous wash (for water-soluble EDU), chromatography[3] |
| Hydrolysis Products | Parent carboxylic acid and alcohol | Exposure to water, especially under non-neutral pH during workup[1][4][5] | Mild acidic or basic aqueous wash, chromatography |
| Defluorination/Decomposition Products | HF, unsaturated esters, rearranged products | Harsh thermal conditions, strong bases, or interaction with acidic surfaces (e.g., silica gel)[6][7] | Use of mild conditions, vacuum distillation with a base scavenger[6], deactivating silica gel |
| Residual High-Boiling Solvents | DMF, DMSO, NMP | Used as reaction solvents | Extensive aqueous washes (e.g., with brine or 5% LiCl solution), azeotropic removal with a non-polar solvent like toluene[8][9] |
Q3: My fluorinated ester seems to be degrading during workup or on the column. What's happening and how can I prevent it?
Degradation is a frequent and frustrating issue, typically caused by either hydrolysis or defluorination.
Causality: The primary culprit is often unintended acidity or basicity. Standard silica gel is acidic and can catalyze the elimination of HF or hydrolysis if water is present.[10] Similarly, aqueous workups with sodium bicarbonate, while intended to be mild, can be sufficiently basic to hydrolyze highly activated esters.[1][2] The presence of trace fluoride ions from the synthesis can also lead to defluorination pathways.[6]
Preventative Measures:
-
Neutralize Carefully: Perform aqueous washes with buffered solutions or very dilute acids/bases, and always finish with a brine wash to remove excess water.
-
Avoid Harsh Conditions: Keep temperatures low during solvent removal and distillation.
-
Deactivate Silica Gel: If column chromatography is necessary, consider deactivating the silica gel by pre-treating it with a non-polar eluent containing 0.1-1% triethylamine or another volatile base.[11] This neutralizes the acidic sites. Alternatively, use a different stationary phase like basic or neutral alumina.
-
Add a Scavenger: For distillation, adding a non-volatile organic base such as tri-n-butylamine can trap any generated HF, preventing it from catalyzing further decomposition.[6]
Q4: How do I effectively assess the purity of my final fluorinated ester?
A multi-technique approach is essential for confirming both the identity and purity of your compound.
-
¹⁹F NMR Spectroscopy: This is the most powerful tool for analyzing fluorinated compounds. It provides direct information on the number and chemical environment of fluorine atoms. The absence of signals from fluorinated starting materials or impurities is a strong indicator of purity.
-
¹H and ¹³C NMR: These standard techniques are crucial for confirming the overall structure of the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile esters. It can separate the main product from volatile impurities and provide mass data for identification.
-
High-Performance Liquid Chromatography (HPLC): Excellent for less volatile or thermally sensitive esters. It provides a quantitative measure of purity by peak area.
-
Elemental Analysis: Provides the elemental composition (C, H, N) and can be used to confirm the empirical formula of a new compound.
Section 2: Troubleshooting Guide: Column Chromatography
Flash column chromatography is the workhorse of purification, but fluorinated esters can present unique challenges. Strong interactions with silica and difficult separations are common complaints.
Chromatography Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification issues.
Q5: My fluorinated ester is streaking or irreversibly binding to the silica column. Why is this happening?
This behavior, known as tailing or irreversible adsorption, is almost always due to a strong interaction between your molecule and the acidic silanol (Si-OH) groups on the surface of the silica gel.[10][11] Even if your ester itself isn't basic, other functional groups (like amines) or even the lone pairs on the ester oxygen can interact strongly with these acidic sites.
Solution: The goal is to mask or eliminate these acidic sites.
-
Add a Basic Modifier: The most common solution is to add a small amount (0.1-1% by volume) of a volatile base like triethylamine (Et₃N) or pyridine to your eluent. This base will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.
-
Use an Alternative Stationary Phase: If base is incompatible with your molecule, switch to a less acidic support. Neutral or basic alumina can be effective alternatives. Commercially available deactivated silica is another option.
Q6: I can't get good separation between my product and a key impurity. What should I try?
Poor separation occurs when the relative affinities of your product and the impurity for the stationary phase are too similar in a given solvent system.
Solution: Methodical optimization using Thin Layer Chromatography (TLC) is key.[11]
-
Adjust Polarity: First, try gradually adjusting the ratio of your polar and non-polar solvents. Aim for an Rf value of 0.2-0.3 for your target compound, as this typically provides the best resolution on a column.
-
Change Solvent Selectivity: If adjusting polarity doesn't work, the issue is selectivity. You need to change the nature of the solvents. For example, if a hexane/ethyl acetate system fails, try a dichloromethane/methanol system or a toluene/ethyl acetate system. Different solvents interact with your compounds in different ways (e.g., via dipole-dipole vs. hydrogen bonding interactions), which can often resolve overlapping spots.
-
Check Column Loading: Overloading the column is a common cause of poor separation. A good rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1, and up to 100:1 for difficult separations.[11]
Protocol: Flash Chromatography with a Basic Modifier
This protocol describes the purification of a hypothetical fluorinated ester that exhibits tailing on standard silica gel.
-
Method Development (TLC):
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on at least three TLC plates.
-
Develop the plates in different solvent systems. Start with a standard system like 80:20 Hexanes:Ethyl Acetate.
-
If tailing is observed, prepare a new eluent of 80:20:1 Hexanes:Ethyl Acetate:Triethylamine and run a new plate.
-
Adjust the solvent ratio until the desired product has an Rf of ~0.2-0.3 and is well-separated from impurities.
-
-
Column Preparation:
-
Select an appropriately sized column for your sample amount.
-
Prepare the eluent determined from the TLC analysis (including the triethylamine).
-
Pack the column with silica gel using the eluent, ensuring there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of dichloromethane or the eluent itself.
-
Alternatively, adsorb the crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude in a volatile solvent, add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Carefully add the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the prepared solvent system, applying positive pressure.
-
Collect fractions of appropriate size. Monitor the elution process using TLC.
-
Combine the pure fractions containing your product.
-
-
Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
To remove the last traces of the volatile triethylamine, you can co-evaporate with a solvent like toluene or place the sample under high vacuum for an extended period.
-
Section 3: Troubleshooting Guide: Distillation
Distillation is a powerful technique for purifying volatile and thermally stable fluorinated esters, but it is often complicated by the formation of azeotropes.
Distillation Strategy Workflow
Caption: Decision workflow for selecting an appropriate distillation method.
Q7: My product co-distills with the solvent (azeotrope formation). How can I break the azeotrope?
An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, making separation by conventional distillation impossible.[12] Fluorinated compounds are notorious for forming azeotropes with many common organic solvents.[13][14]
Solution: You must alter the vapor-liquid equilibrium of the system.
-
Heteroazeotropic Distillation: This is the most common approach. An "entrainer" is added, which forms a new, lower-boiling azeotrope with one of the components (usually the solvent you want to remove).[12] Often, this new azeotrope is immiscible with water. After distillation and condensation, the mixture separates into two liquid phases, allowing for physical separation (e.g., with a Dean-Stark apparatus).[15] For example, adding acetone can help purify certain perfluorinated compounds.[14]
-
Extractive Distillation: In this method, a high-boiling, miscible solvent is added to the mixture. This solvent selectively alters the volatility of one component over the other, allowing them to be separated by distillation. The added solvent is then removed in a second distillation step. N-methyl-2-pyrrolidone (NMP) has been used as a separating agent for fluorinated alcohols.[13]
Q8: I'm observing decomposition in the distillation pot. How can I minimize this?
Thermal decomposition is a significant risk, especially for complex or multifunctional fluorinated esters.
Solution: The goal is to lower the required temperature and neutralize any acidic species that could catalyze decomposition.
-
Use High Vacuum: Performing the distillation under high vacuum significantly lowers the boiling point of your compound, often by tens or even hundreds of degrees, thereby minimizing thermal stress.
-
Add a Base Scavenger: As mentioned in Q3, acidic byproducts like HF can form at high temperatures and catalyze further degradation. Adding a high-boiling, non-volatile organic base like tri-n-butylamine or proton sponge to the distillation pot will neutralize these acidic species as they form, protecting your product.[6]
Protocol: Vacuum Distillation with a Base Scavenger
-
System Setup:
-
Assemble a clean, dry distillation apparatus suitable for vacuum. Use high-vacuum grease on all ground glass joints.
-
Include a short-path distillation head to minimize product loss on the glass surfaces.
-
Ensure your vacuum pump is protected by a cold trap (e.g., liquid nitrogen or dry ice/acetone).
-
-
Charging the Flask:
-
To the round-bottom distillation flask containing your crude ester, add a few boiling chips or a magnetic stir bar.
-
Add the non-volatile base scavenger (e.g., tri-n-butylamine, ~1-5 mol% relative to the ester).
-
-
Performing the Distillation:
-
Slowly and carefully apply vacuum to the system. Watch for any excessive bumping or foaming.
-
Once the system is at the desired pressure, begin gently heating the distillation pot with a heating mantle.
-
Monitor the head temperature closely. Collect any low-boiling fractions (e.g., residual solvents) first.
-
When the head temperature stabilizes at the expected boiling point of your product at that pressure, switch to a clean receiving flask.
-
Collect the main fraction until the temperature begins to drop or rise, indicating the product has finished distilling.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool completely before venting the vacuum. Venting a hot system can cause an explosion.
-
Weigh the collected pure product and characterize it by appropriate analytical methods (¹H and ¹⁹F NMR, GC-MS).
-
References
- 1. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis of fluorotelomer compounds leading to fluorotelomer alcohol production during solvent extractions of soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EP2189438A1 - Method for purification of optically active -fluorocarboxylic acid esters - Google Patents [patents.google.com]
- 7. Non-defluorinative Hydrolysis of α- and β-Fluorinated Carboxylic Acid Esters | CoLab [colab.ws]
- 8. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. US3449218A - Process for the separation of mixtures of aliphatic fluorine compounds by azeotropic distillation with an oxygenated hydrocarbon - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Benzoate Esterification
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for benzoate esterification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing benzoate esters. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for maximum yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for creating benzoate esters from benzoic acid?
The most common method is the Fischer-Speier esterification , often simply called Fischer esterification. This reaction involves heating a carboxylic acid (in this case, benzoic acid or a derivative) with an alcohol in the presence of a strong acid catalyst.[1][2][3][4] The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[1]
Q2: Why is a strong acid catalyst, like sulfuric acid, necessary if benzoic acid is already an acid?
While benzoic acid is an acid, it is not strong enough to sufficiently protonate the carbonyl oxygen of another benzoic acid molecule to the extent required for the reaction to proceed at a practical rate. A strong acid catalyst (e.g., sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH)) is added to protonate the carbonyl oxygen of the benzoic acid.[5][6][7] This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by the weakly nucleophilic alcohol.[5][6][7] Concentrated sulfuric acid also serves as a dehydrating agent, absorbing the water produced during the reaction.[2][8]
Q3: What is the primary challenge in achieving a high yield in Fischer esterification?
The primary challenge is the reversible nature of the reaction.[5][8][9] The esterification process produces water as a byproduct, and this water can hydrolyze the ester product back into the carboxylic acid and alcohol, establishing an equilibrium that may not favor the product.[1][5][10] For a 1:1 mixture of a typical carboxylic acid and alcohol, the equilibrium yield might only be around 70%.[8] To achieve high yields, the equilibrium must be shifted toward the products.[11] This is accomplished by applying Le Chatelier's Principle.[1][11]
Troubleshooting & Optimization Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: My reaction yield is consistently low or has stalled.
This is the most common issue and is almost always related to the reaction equilibrium.
Causality & Solution:
The Fischer esterification is an equilibrium-limited reaction: Carboxylic Acid + Alcohol ⇌ Ester + Water
To drive this reaction to the right (towards the ester), you must disrupt the equilibrium. There are two primary strategies based on Le Chatelier's Principle:
-
Use a Large Excess of a Reactant: The simplest method is to use one of the reactants in a large excess, typically the alcohol, which can often serve as the reaction solvent.[1][2][3] By increasing the concentration of a reactant, the equilibrium shifts to consume that reactant, thereby producing more ester.[8] Using a 10-fold excess of alcohol can increase yields to over 95%.[1]
-
Remove Water as It Forms: Actively removing the water byproduct prevents the reverse reaction (hydrolysis) from occurring, forcing the equilibrium towards the product side.[1][2][3]
-
Azeotropic Distillation with a Dean-Stark Trap: This is a highly effective method. The reaction is run in a solvent (like toluene or benzene) that forms a low-boiling azeotrope with water.[1][3] The azeotrope boils and condenses in the Dean-Stark trap. Since water is denser than and immiscible with toluene, it sinks to the bottom of the trap to be collected, while the toluene overflows back into the reaction flask.[1][12]
-
Use of a Dehydrating Agent: Concentrated sulfuric acid not only acts as a catalyst but also sequesters the water formed.[2][8] Alternatively, adding a desiccant like molecular sieves can also bind water.[3]
-
Logical Relationship: Driving the Esterification Equilibrium
The following diagram illustrates how reactant concentration and water removal affect the reaction equilibrium.
Caption: Le Chatelier's Principle applied to benzoate esterification.
Problem 2: The reaction is very slow, even with a catalyst.
Causality & Solution:
-
Insufficient Heat: Esterification reactions generally require heating to proceed at a reasonable rate.[2] Most procedures are conducted at reflux temperature.[2][3] The optimal temperature depends on the boiling point of the alcohol or solvent used, typically ranging from 60–120 °C.[3][13]
-
Steric Hindrance: The structure of the alcohol or the benzoic acid derivative can significantly impact the reaction rate. Tertiary alcohols are prone to elimination side reactions and are generally unsuitable for Fischer esterification.[3] Similarly, bulky groups near the carboxylic acid can hinder the approach of the alcohol.
-
Catalyst Deactivation: In some cases, particularly in closed systems, the water produced can deactivate the acid catalyst by preferential solvation.[14] If the reaction stalls, a carefully timed second addition of the catalyst might be beneficial.[14]
Problem 3: My final product is contaminated with unreacted benzoic acid.
Causality & Solution:
This issue arises from either an incomplete reaction or an inefficient work-up procedure. Benzoic acid must be removed before final purification.
-
Inefficient Extraction: The standard work-up involves an aqueous basic wash to deprotonate the unreacted benzoic acid, converting it into its water-soluble carboxylate salt (e.g., sodium benzoate), which is then extracted into the aqueous layer.
-
Solution: Wash the organic layer containing the crude ester with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[15][16]
-
Crucial Tip: After shaking the separatory funnel (with frequent venting to release CO₂ pressure), test the aqueous layer with pH paper to ensure it is basic.[15] If it is not, the acidic benzoic acid has not been fully neutralized. Repeat the basic wash until the aqueous layer remains basic.[15]
-
Troubleshooting Workflow: Post-Reaction Purification
This diagram outlines the decision-making process for purifying crude benzoate ester.
Caption: Standard work-up and purification workflow for benzoate esters.
Problem 4: I've isolated a side product. What could it be?
Causality & Solution:
The most common side reaction, especially at higher temperatures, is the acid-catalyzed dehydration of the alcohol to form an ether.[17] For example, using ethanol could produce diethyl ether.
-
Minimization Strategy:
-
Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable rate.[17]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction's progress. Stop the reaction as soon as the starting benzoic acid is consumed to avoid prolonged heating that could favor side product formation.[17]
-
-
Purification: If an ether is formed, it can typically be separated from the more polar benzoate ester by column chromatography.[17]
Data & Protocols
Table 1: Comparison of Common Acid Catalysts
| Catalyst | Type | Common Usage | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Brønsted Acid | 0.1-5 mol% | Inexpensive, strong catalyst, acts as a dehydrating agent.[2][8] | Can cause charring/side reactions at high temperatures; corrosive.[18] |
| p-Toluenesulfonic Acid (p-TsOH) | Brønsted Acid | 1-5 mol% | Solid, easier to handle than H₂SO₄; effective catalyst.[2][3] | Less effective as a dehydrating agent compared to H₂SO₄. |
| Solid Acid Catalysts | Heterogeneous | Varies | Reusable, easily separated from the reaction mixture, environmentally friendlier.[18][19] | May have lower activity, requiring higher temperatures or longer reaction times.[20] |
| Lewis Acids (e.g., Sc(OTf)₃) | Lewis Acid | Catalytic | Milder conditions, suitable for sensitive substrates.[3] | More expensive. |
Protocol 1: Esterification of Benzoic Acid with Excess Methanol
This protocol is suitable when the alcohol is inexpensive and has a relatively low boiling point.
-
Setup: To a 100 mL round-bottom flask, add benzoic acid (6.1 g, 0.05 mol) and methanol (25 mL, ~0.62 mol).[16]
-
Catalyst Addition: While swirling the flask, carefully and slowly add concentrated sulfuric acid (0.5 mL).[16]
-
Reflux: Add a boiling chip, attach a reflux condenser, and heat the mixture to a gentle reflux (~65 °C) for 1-2 hours.[16] Monitor the reaction by TLC.
-
Cooling & Quenching: Once the reaction is complete, cool the flask to room temperature. Transfer the mixture to a separatory funnel containing 50 mL of cold water.[15]
-
Extraction: Extract the product with an organic solvent like ethyl acetate or dichloromethane (40 mL).[15]
-
Washing:
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude methyl benzoate.[16]
-
Purification: Purify the crude ester by simple distillation if necessary.[15]
Protocol 2: Esterification with n-Butanol using a Dean-Stark Trap
This protocol is ideal for driving the equilibrium to completion by removing water.
-
Setup: To a 250 mL round-bottom flask, add benzoic acid (12.2 g, 0.1 mol), n-butanol (11.1 g, 0.15 mol, 1.5 eq.), p-toluenesulfonic acid monohydrate (0.5 g, ~2.5 mol%), and toluene (100 mL).[12][16]
-
Apparatus: Equip the flask with a Dean-Stark trap and a reflux condenser.[1][12] Fill the trap with toluene before starting.
-
Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the trap. The reaction is complete when water no longer collects in the trap (expect ~1.8 mL of water for 0.1 mol scale). This may take several hours.[16]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Washing & Purification: Proceed with the washing, drying, and concentration steps as described in Protocol 1. The high-boiling butyl benzoate is best purified by vacuum distillation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Esterification - Sciencemadness Wiki [sciencemadness.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. One Part of Chemistry: Esterification: Methyl benzoate [1chemistry.blogspot.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. brainly.com [brainly.com]
- 8. Video: Esterification - Concept [jove.com]
- 9. athabascau.ca [athabascau.ca]
- 10. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 11. personal.tcu.edu [personal.tcu.edu]
- 12. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. personal.tcu.edu [personal.tcu.edu]
- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. mdpi.com [mdpi.com]
- 20. scielo.br [scielo.br]
Technical Support Center: Synthesis of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
Welcome to the technical support center for the synthesis of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical transformation. As a key intermediate in the synthesis of the antiarrhythmic drug Flecainide, robust and reproducible production of this molecule is critical.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis.
I. Troubleshooting Guide: From Bench to Scale-Up
This section addresses specific problems that may arise during the synthesis of this compound, which is typically achieved via a Williamson ether synthesis.[4][5] The general reaction involves the O-alkylation of a methyl 2,5-dihydroxybenzoate (methyl gentisate) derivative with a trifluoroethylating agent.
Low Reaction Conversion or Stalled Reaction
Question: My reaction to synthesize this compound has stalled, and TLC/HPLC analysis shows a significant amount of starting material remaining even after extended reaction times. What are the potential causes and how can I resolve this?
Answer: Low or incomplete conversion is a common issue when scaling up etherification reactions. Several factors could be at play:
-
Insufficient Base: The Williamson ether synthesis requires a base to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxide ions.[4][5] On a larger scale, mass transfer limitations can affect the efficiency of the base. Ensure you are using at least two equivalents of a suitable base (e.g., K₂CO₃, NaH) to deprotonate both hydroxyl groups. For solid bases like potassium carbonate, ensure it is finely pulverized to maximize surface area.[6]
-
Poor Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally effective for this type of reaction as they solvate the cation of the base, leaving the anion more reactive.[7] If you are using a solvent with lower polarity, consider switching to one of these options. Ensure the solvent is anhydrous, as water can consume the base and hydrolyze the product.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition.[4] A typical temperature range for this synthesis is 80-120°C.[8] If the reaction is sluggish, a modest increase in temperature within this range may be beneficial.
-
Reactivity of the Trifluoroethylating Agent: The choice of the trifluoroethylating agent is critical. While highly reactive agents like trifluoroethyl triflate (CF₃CH₂OTf) can be effective, they are also expensive and can be difficult to handle on a large scale.[2][3] More common reagents include 2,2,2-trifluoroethyl tosylate or halides. Ensure the quality of your alkylating agent is high, as impurities can inhibit the reaction.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting decision tree for low reaction conversion.
Formation of Significant Impurities
Question: During the scale-up of my synthesis, I'm observing significant impurity formation, which is complicating the purification process. What are the likely side reactions, and how can I minimize them?
Answer: As with many organic reactions, scaling up can amplify side reactions. In the synthesis of this compound, you should be aware of the following potential impurities:
-
Mono-alkylated Product: Incomplete reaction can lead to the formation of methyl 2-hydroxy-5-(2,2,2-trifluoroethoxy)benzoate or methyl 5-hydroxy-2-(2,2,2-trifluoroethoxy)benzoate.
-
Solution: Ensure sufficient equivalents of both the base and the trifluoroethylating agent are used. You may also consider a step-wise addition of the alkylating agent to control the reaction.
-
-
C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at the oxygen or the carbon of the aromatic ring.[4] While O-alkylation is generally favored, some C-alkylation may occur, leading to isomeric impurities.
-
Solution: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation. Using a counter-ion that strongly associates with the phenoxide oxygen (e.g., from a sodium or potassium base) can also promote O-alkylation.
-
-
Elimination of the Alkylating Agent: If using a trifluoroethyl halide, the base can promote an E2 elimination reaction to form a fluoroalkene, especially at higher temperatures.[5]
-
Solution: Use the minimum effective temperature for the reaction. A less sterically hindered base may also reduce the rate of elimination.
-
-
Hydrolysis of the Methyl Ester: If there is excess water in the reaction mixture, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, especially under basic conditions.
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this synthesis?
A1: The most common starting material is methyl 2,5-dihydroxybenzoate (methyl gentisate).[8][11] This allows for the direct installation of the two trifluoroethoxy groups onto the aromatic ring.
Q2: Can I use a one-pot procedure to synthesize Flecainide from this compound?
A2: Yes, it is possible to directly react this compound with 2-(aminomethyl)piperidine to form Flecainide.[1][2] However, on a larger scale, this can sometimes lead to the formation of isomeric impurities due to the reaction of the acid chloride intermediate with both nitrogen atoms of the piperidine moiety.[2][3] A two-step process involving reaction with 2-(aminomethyl)pyridine followed by reduction of the pyridine ring is often preferred for commercial production to ensure higher purity.[3]
Q3: What are the key safety considerations for this reaction at scale?
A3: When scaling up, it is crucial to consider the following:
-
Exothermic Reactions: The reaction can be exothermic, especially during the addition of a strong base like NaH. Ensure your reactor has adequate cooling capacity and add reagents portion-wise to control the temperature.
-
Handling of Reagents: 2,2,2-Trifluoroethanol and its derivatives can be corrosive and toxic. Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Sodium hydride is highly flammable and reacts violently with water.
-
Pressure Build-up: If the reaction is run in a sealed vessel, ensure it is equipped with a pressure relief system, as off-gassing can occur.
Q4: What is the best method for purifying the final product?
A4: For laboratory scale, column chromatography on silica gel is an effective purification method.[12] A gradient elution with a mixture of hexane and ethyl acetate is typically used. For larger scales, recrystallization is often a more practical approach. The crude product can be recrystallized from a suitable solvent system, such as a mixture of a non-polar solvent (e.g., heptane) and a more polar solvent (e.g., ethyl acetate or isopropanol).
III. Experimental Protocols & Data
Protocol 1: Scale-Up Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific equipment and scale.
1. Reaction Setup:
-
To a dry, inerted reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add methyl 2,5-dihydroxybenzoate (1.0 equiv) and anhydrous potassium carbonate (2.2 equiv, finely powdered).
-
Add anhydrous DMF to the reactor to achieve a concentration of approximately 0.5 M with respect to the starting material.
2. Reagent Addition:
-
Begin stirring the mixture and slowly add 2,2,2-trifluoroethyl tosylate (2.2 equiv) over 30-60 minutes, monitoring the internal temperature.
3. Reaction:
-
Heat the reaction mixture to 90-100°C and maintain this temperature for 8-12 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
4. Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a larger vessel containing water (approximately 10 volumes relative to the DMF volume).
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or toluene (3 x 5 volumes).[1]
-
Combine the organic layers and wash with water (2 x 5 volumes) and then with brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
5. Purification:
-
The crude product can be purified by column chromatography or recrystallization as described in the FAQs.
Table 1: Reagent Stoichiometry and Solvent Volumes for Different Scales
| Scale (g of Starting Material) | Methyl 2,5-dihydroxybenzoate | K₂CO₃ (2.2 equiv) | 2,2,2-Trifluoroethyl Tosylate (2.2 equiv) | DMF Volume (0.5 M) |
| 10 g | 10.0 g | 17.8 g | 33.2 g | ~119 mL |
| 50 g | 50.0 g | 89.0 g | 166.0 g | ~595 mL |
| 250 g | 250.0 g | 445.0 g | 830.0 g | ~2.97 L |
Reaction Mechanism: Williamson Ether Synthesis
References
- 1. Flecainide synthesis - chemicalbook [chemicalbook.com]
- 2. patents.justia.com [patents.justia.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US20040220409A1 - Flecainide synthesis - Google Patents [patents.google.com]
- 9. The Williamson Ether Synthesis [cs.gordon.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. WO2002066413A1 - Flecainide synthesis - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
how to remove impurities from crude Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
Welcome to the technical support center for Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important fluorinated intermediate, particularly in pathways leading to active pharmaceutical ingredients like Flecainide.[1][2] The purity of this compound is critical for the success of subsequent synthetic steps and the final product's quality.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges. The methodologies described are grounded in established chemical principles and practical laboratory experience.
Compound Profile
To effectively purify a compound, a thorough understanding of its physical properties is essential.
| Property | Value | Source(s) |
| CAS Number | 35480-31-0 | [3][4] |
| Molecular Formula | C₁₂H₁₀F₆O₄ | [3][5] |
| Molecular Weight | 332.20 g/mol | [4][5] |
| Appearance | Low-melting solid | [3][6] |
| Melting Point | 40-41 °C | [3][6] |
| Boiling Point | 302.1 °C @ 760 mmHg | [6] |
| Density | ~1.4 g/cm³ | [6] |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile is heavily dependent on the synthetic route, which is typically a Williamson ether synthesis.[7][8] This reaction involves the alkylation of a dihydroxybenzoate ester with a 2,2,2-trifluoroethylating agent.
Common Impurities Include:
-
Unreacted Starting Materials:
-
Methyl 2,5-dihydroxybenzoate: A key precursor, this compound is phenolic and thus acidic.
-
2,2,2-Trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl tosylate or halide).
-
-
Partially Reacted Intermediates:
-
Methyl 2-hydroxy-5-(2,2,2-trifluoroethoxy)benzoate.
-
Methyl 5-hydroxy-2-(2,2,2-trifluoroethoxy)benzoate.
-
-
Byproducts from Side Reactions:
-
Residual Reagents and Solvents:
-
Bases (e.g., K₂CO₃, NaH).
-
Solvents (e.g., DMF, Acetonitrile).
-
Q2: What is the best overall strategy for purifying this compound?
A2: A multi-step approach is most effective. The strategy is designed to first remove acidic impurities, then separate the target compound from other neutral organic impurities, and finally, achieve high purity through crystallization.
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. CAS 35480-31-0 | 2623-3-85 | MDL MFCD00236693 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. chemscene.com [chemscene.com]
- 5. GSRS [precision.fda.gov]
- 6. CAS:35480-31-0 FT-0628411 this compound Product Detail Information [finetechchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid | C11H8F6O4 | CID 2736078 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Reactions of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
Welcome to the technical support center for Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this key intermediate, notably in the synthesis of pharmaceuticals like Flecainide.[1][2] As a molecule featuring two electron-withdrawing trifluoroethoxy groups, its reactivity can be nuanced. This document provides in-depth, question-and-answer-based troubleshooting for common experimental challenges, grounded in chemical principles and field-proven insights.
Section 1: General Troubleshooting Workflow
Before diving into specific issues, it's crucial to approach troubleshooting systematically. A failed reaction is a dataset with a story to tell. The logical flow below outlines a robust diagnostic process to identify the root cause of an experimental failure.
Caption: General workflow for troubleshooting failed chemical reactions.
Section 2: Frequently Asked Questions (FAQs)
Synthesis & Starting Material Issues
Q1: My Williamson ether synthesis to prepare this compound from methyl gentisate (methyl 2,5-dihydroxybenzoate) is failing or giving very low yields. What are the common causes?
A1: This is a common and multi-faceted issue. The Williamson ether synthesis, while classic, has specific challenges when dealing with fluorinated alcohols like 2,2,2-trifluoroethanol (TFEA).[3][4] The core of the problem often lies in the properties of TFEA and its corresponding alkoxide.
-
Causality 1: Poor Nucleophilicity of Trifluoroethoxide. Due to the intense electron-withdrawing effect of the CF₃ group, TFEA is significantly more acidic (pKa ≈ 12.4) than ethanol (pKa ≈ 16).[5] Consequently, its conjugate base, trifluoroethoxide (CF₃CH₂O⁻), is a weaker base and a poorer nucleophile than ethoxide. This inherently slows down the desired Sₙ2-type reaction.
-
Causality 2: Incomplete Deprotonation of TFEA. To form the trifluoroethoxide, a sufficiently strong base is required. Standard bases like NaOH or KOH may not achieve complete deprotonation, leading to a low concentration of the active nucleophile. A stronger base, such as sodium hydride (NaH), is often necessary to drive the equilibrium to the alkoxide side.
-
Causality 3: Reactivity of the Aromatic Substrate. The reaction is more accurately a nucleophilic aromatic substitution-like process on an activated (or catalyzed) aromatic ring, rather than a simple Sₙ2 reaction with an alkyl halide. Patents for related syntheses frequently cite the use of a copper catalyst (e.g., copper(II) sulfate) to facilitate the displacement of halides or other leaving groups from the aromatic ring.[1][6] Without a catalyst, the reaction is likely to be extremely slow.
-
Causality 4: Reaction Conditions. 2,2,2-trifluoroethanol is relatively volatile (boiling point ~74 °C).[5] Reactions run at elevated temperatures in open or poorly sealed systems can result in the loss of this reagent. Furthermore, like all reactions involving strong bases, the exclusion of atmospheric moisture is critical to prevent quenching the base and alkoxide.
Troubleshooting Protocol:
-
Base Selection: Switch from hydroxide bases to sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF.
-
Catalyst: Introduce a copper catalyst. Start with catalytic amounts (1-5 mol%) of CuI, Cu₂O, or CuSO₄.[1]
-
Temperature Control: Use a reflux condenser and maintain a moisture-free atmosphere (e.g., under N₂ or Ar). Ensure the reaction temperature is high enough to promote the reaction but not so high as to boil off the TFEA excessively. A temperature range of 80-120 °C is a typical starting point.[7]
-
Stoichiometry: Ensure you are using a sufficient excess of 2,2,2-trifluoroethanol, as it can also act as the solvent. Some procedures use up to 8 equivalents.[1]
Caption: Potential failure points in the synthesis of the target compound.
Reaction Monitoring & Analysis
Q2: How can I effectively monitor the progress of reactions, such as hydrolysis or amidation, using Thin-Layer Chromatography (TLC)?
A2: TLC is an excellent, rapid technique for monitoring reactions of this compound.[8] The key is to choose a solvent system that provides good separation between the starting material, intermediates, and the final product.
-
Starting Material (Ester): The title compound is moderately polar. Its two ether linkages and ester group provide polarity, but the aromatic ring and six fluorine atoms add significant nonpolar character.
-
Hydrolysis Product (Carboxylic Acid): The corresponding carboxylic acid, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, is significantly more polar due to the free carboxylic acid group, which strongly interacts with the silica gel stationary phase. It will have a much lower Rf value than the starting ester.
-
Amidation Product (Amide): The polarity of an amide product will depend on the amine used. A simple primary or secondary amide will be more polar than the starting ester and will likely have a lower Rf value.
Recommended TLC Protocols & Data:
| Reaction Type | Starting Material (SM) Rf (Approx.) | Product (P) Rf (Approx.) | Recommended Eluent System (v/v) | Visualization Method |
| Hydrolysis | 0.7 - 0.8 | 0.1 - 0.2 | 3:1 Hexanes:Ethyl Acetate | UV light (254 nm)[8] |
| Amidation | 0.7 - 0.8 | 0.3 - 0.5 (Varies) | 1:1 Hexanes:Ethyl Acetate | UV light (254 nm) |
Step-by-Step TLC Monitoring Protocol:
-
Prepare the Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: On the origin, spot a dilute solution of your starting material (co-spot), and a sample taken directly from the reaction mixture. Make the spots small and concentrated.
-
Development: Place the plate in a developing chamber containing the chosen eluent system. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.
-
Analysis: Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp. The reaction is complete when the starting material spot in the reaction lane has completely disappeared and a new spot corresponding to the product is dominant.
Troubleshooting Specific Reaction Failures
Q3: I am attempting to hydrolyze the methyl ester to the corresponding carboxylic acid using NaOH in methanol/water, but the reaction is incomplete even after prolonged heating. What should I investigate?
A3: While the two electron-withdrawing trifluoroethoxy groups should activate the ester carbonyl to nucleophilic attack, other factors can lead to incomplete hydrolysis.
-
Causality 1: Reversibility and pH. Saponification is effectively irreversible because the final step is an acid-base reaction where the carboxylate anion is formed. However, if insufficient base is used, or if the reaction medium is not basic enough, the equilibrium can be an issue. The reaction requires at least one full equivalent of base.
-
Causality 2: Steric Hindrance. The trifluoroethoxy group at the ortho position (C2) can provide some steric hindrance, potentially slowing the approach of the hydroxide nucleophile to the carbonyl center.
-
Causality 3: Solubility Issues. The starting ester is quite hydrophobic. If it is not fully dissolved in the reaction medium (e.g., aqueous methanol), the reaction becomes a heterogeneous mixture, and the rate will be limited by the phase-transfer of the ester, leading to a stall.
Troubleshooting Protocol:
-
Increase Base Stoichiometry: Ensure you are using a molar excess of the base (e.g., 2-3 equivalents of NaOH or LiOH).
-
Improve Solubility: Increase the proportion of the organic co-solvent. A switch to THF/water can be effective, as THF is an excellent solvent for many organic compounds.[6]
-
Increase Temperature: If using a higher-boiling solvent like THF, you can increase the reflux temperature, which will significantly increase the reaction rate.
-
Monitor Carefully: Use TLC (as described in Q2) or HPLC to confirm that the reaction has truly stalled and is not just proceeding slowly. A typical procedure involves heating the ester under reflux with NaOH in an aqueous methanol solution for several hours.[9]
Caption: Decision tree for troubleshooting incomplete ester hydrolysis.
Q4: I am observing unexpected side products. Could the trifluoroethoxy groups be reacting or cleaving?
A4: The 2,2,2-trifluoroethoxy ether linkage is generally very robust and stable to a wide range of conditions, including many acidic, basic, oxidative, and reductive reactions.[10] Cleavage is unlikely under typical hydrolysis or amidation conditions.
-
Stability: The C-F bonds strengthen and shorten the adjacent C-C bond, and the electron-withdrawing nature of the CF₃ group deactivates the ether oxygen, making it less susceptible to protonation and subsequent cleavage. It is considered a stable protecting group that requires specific, often harsh, conditions for removal (e.g., strong lithium bases).[10]
-
Alternative Leaving Group: In the context of nucleophilic aromatic substitution (SₙAr), a trifluoroethoxy group can act as a leaving group, but this typically requires a highly activated aromatic system (e.g., a pyrimidine ring with multiple electron-withdrawing groups) and strong nucleophiles.[11][12] This is highly improbable on your benzene ring system under standard conditions.
If you are seeing side products, it is more likely they are arising from:
-
Impure Starting Materials: Contaminants in the starting ester are carried through the reaction.
-
Side Reactions at Other Sites: If your nucleophile (e.g., an amine for amidation) has multiple reactive sites.
-
Degradation: Under excessively harsh conditions (very high temperatures or extremely strong acid/base), degradation of the aromatic ring or other functional groups could occur.
Recommendation: Before assuming cleavage of the trifluoroethoxy group, re-verify the purity of your starting material by NMR and/or LC-MS. Then, analyze the side product to identify its structure, which will provide definitive clues to its origin.
Section 3: References
-
Kong, K., Enquist, J. A., Jr., McCallum, M. E., Smith, G. M., Matsumaru, M., Menhaji-Klotz, E., & Wood, J. L. (2013). Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group. Beilstein Journal of Organic Chemistry, 9, 2314–2321. --INVALID-LINK--
-
Tiers, G. V. D. (1968). U.S. Patent No. 3,363,006. Washington, DC: U.S. Patent and Trademark Office. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from --INVALID-LINK--
-
Toldy, L., et al. (2008). Patent WO2008055851A1. World Intellectual Property Organization. --INVALID-LINK--
-
ChemScene. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Molbase. (n.d.). This compound | CAS 35480-31-0. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Note & Protocol: Monitoring Methyl Benzoate Reactions by Thin-Layer Chromatography (TLC). Retrieved from --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)benzoate. Retrieved from --INVALID-LINK--
-
University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from --INVALID-LINK--
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from --INVALID-LINK--
-
Vershilova, S.V., et al. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Fluorine Notes, 136, 1-2. --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques. Retrieved from --INVALID-LINK--
-
Ye, Y., et al. (2019). 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides. Organic Letters, 21(9), 3146–3151. --INVALID-LINK--
-
Ju, Y., & Varma, R. S. (2006). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 8(2), 136-138. --INVALID-LINK--
-
BenchChem Technical Support Team. (2025). Troubleshooting common issues in fluorination reactions of cycloheptanes. Retrieved from --INVALID-LINK--
-
Loeber, S., et al. (2002). Patent CA2409853A1. Canadian Intellectual Property Office. --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. --INVALID-LINK--
-
BOC Sciences. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Siegemund, G., et al. (2000). Fluorinated Aromatic Compounds. Ullmann's Encyclopedia of Industrial Chemistry. --INVALID-LINK--
-
Oh, C.-H., et al. (2012). Trifluoroethoxy Group as a Leaving Group for Regioselective Sequential Substitution Reactions of 5-Trifluoromethylpyrimidine Derivative with Heteroatom Nucleophiles. Bulletin of the Korean Chemical Society, 33(1), 323-326. --INVALID-LINK--
-
precisionFDA. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from --INVALID-LINK--
-
chemeurope.com. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from --INVALID-LINK--
-
ChemicalRegister.com. (n.d.). This compound (CAS No. 35480-31-0) Suppliers. Retrieved from --INVALID-LINK--
-
United States Patent Office. (n.d.). Retrieved from --INVALID-LINK--
-
askIITians. (2025). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Specific Solvent Issues with Fluorination. Retrieved from --INVALID-LINK--
-
Toldy, L., et al. (2008). Patent EP1918280A1. European Patent Office. --INVALID-LINK--
-
Dash, A. C., & Nayak, R. C. (1994). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 71, 603-607. --INVALID-LINK--
-
Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. --INVALID-LINK--
-
CNIPA. (1991). Patent CN1197787A. China National Intellectual Property Administration. --INVALID-LINK--
-
Wu, Z., et al. (n.d.). Simultaneous determination of fluorescent whitening agents (FWAs) and photoinitiators (PIs) in food packaging coated paper products by UPLC-MS/MS method using ESI positive and negative switching mode. Analytical Methods. --INVALID-LINK--
-
Dynamit Nobel AG. (1978). U.S. Patent No. 4,092,353. Washington, DC: U.S. Patent and Trademark Office. --INVALID-LINK--
-
Chemistry Stack Exchange. (2021). Fluorine detection in organic compounds. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved from --INVALID-LINK--
-
ChemSpider. (n.d.). Methyl ester hydrolysis. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (2022). ()-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. Retrieved from --INVALID-LINK--
References
- 1. WO2008055851A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-n-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]
- 2. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 6. CA2409853A1 - Method for the production of trifluoroethoxy-substituted benzoic acids - Google Patents [patents.google.com]
- 7. US3363006A - Bis(2,2,2-trifluoroethyl)ether and method of preparation - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
managing moisture-sensitive steps in fluorinated compound synthesis
This technical support center provides troubleshooting guidance and in-depth protocols for researchers, scientists, and drug development professionals managing moisture-sensitive steps in fluorinated compound synthesis. The successful incorporation of fluorine into organic molecules often hinges on the rigorous exclusion of water, as many powerful fluorinating agents and intermediates are highly susceptible to hydrolysis.[1][2] This guide offers field-proven insights and systematic procedures to ensure reproducibility and success in your fluorination reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are so many fluorination reactions highly sensitive to moisture?
The high reactivity required to form the strong carbon-fluorine bond often necessitates the use of reagents that are themselves highly reactive towards protic sources, especially water. The primary reasons for this sensitivity are:
-
Reagent Hydrolysis: Many common and potent fluorinating agents, such as diethylaminosulfur trifluoride (DAST) and its analogues (e.g., Deoxo-Fluor), react rapidly and often exothermically with water.[2] This reaction consumes the reagent, reducing its effective concentration and lowering the yield of the desired product.[3]
-
Generation of Corrosive Byproducts: The hydrolysis of sulfur trifluoride-based reagents (like DAST) and other fluorinating agents can generate highly corrosive and hazardous byproducts, most notably hydrogen fluoride (HF).[2][3][4] HF can etch glass reaction vessels and can lead to undesired side reactions with the substrate or solvent.[4]
-
Reaction with Intermediates: Many fluorination reactions proceed through moisture-sensitive intermediates. For example, organometallic reagents or carbocations formed in situ can be quenched by trace amounts of water, halting the reaction pathway.[5]
-
Inhibition of Catalysts: In catalyzed reactions, water can deactivate the catalyst, preventing turnover and leading to reaction failure.
Q2: What are the common signs of moisture contamination in a fluorination reaction?
Identifying moisture contamination early is key to troubleshooting. Common indicators include:
-
Reduced Reactivity or Failed Reaction: The most obvious sign is a significantly lower-than-expected yield or the complete absence of the desired fluorinated product.[3]
-
Inconsistent Results: High variability in yield and purity between identical reaction setups often points to inconsistent anhydrous techniques.[3]
-
Visual Changes in Reagents: Moisture-sensitive reagents may show visible signs of decomposition upon exposure. This can include fuming when a container is opened, discoloration (e.g., powders turning yellowish), or clumping of solids.[3]
-
Pressure Buildup: The reaction of a fluorinating agent with water can generate gaseous byproducts like HF, leading to pressure buildup in a sealed reaction vessel or storage container.[3]
-
Formation of Unexpected Byproducts: The presence of elimination products (alkenes) instead of the desired alkyl fluoride, or the formation of ethers, can be promoted by acidic conditions resulting from reagent hydrolysis.[2]
Q3: How do I choose between a glovebox and a Schlenk line for my experiment?
Both gloveboxes and Schlenk lines are designed to provide an inert atmosphere, but they are suited for different tasks.[6]
-
Schlenk Line: A Schlenk line is ideal for performing reactions in solution. It allows for easy heating, cooling, and stirring of reaction mixtures in standard glassware equipped with a sidearm.[7] It is a versatile and cost-effective setup for most academic and research labs where reagents can be transferred via syringe or cannula.[7][8] However, manipulating air-sensitive solids can be challenging.
-
Glovebox (Dry Box): A glovebox is superior for handling and weighing highly air- and moisture-sensitive solids.[5] It provides a controlled environment where standard laboratory manipulations can be performed with greater ease than on a Schlenk line. For reactions requiring the precise addition of multiple solid reagents or for preparing numerous samples (e.g., for screening), a glovebox is often more efficient.[9]
The best practice often involves a combination of both: weighing and preparing sensitive solids in a glovebox, then moving the sealed reaction vessel to a Schlenk line for the reaction itself.[6][10]
Q4: What is the best way to quantitatively determine the water content in my solvents or reagents?
While qualitative indicators are useful, quantitative measurement is crucial for validating anhydrous conditions. The gold standard for determining trace amounts of water in organic solvents and other samples is Karl Fischer Titration .[11]
This method is highly accurate and specific to water, unlike "loss on drying" techniques which measure the loss of any volatile compound.[12] Karl Fischer titration is based on a redox reaction between iodine and sulfur dioxide, where water is consumed in a stoichiometric manner.[11][13] There are two main types:
-
Volumetric Titration: Best for samples with higher water content (typically above 1%).[13] A standardized titrant containing iodine is added to the sample until an endpoint is reached.[14]
-
Coulometric Titration: Exceptionally sensitive and ideal for trace moisture analysis, capable of measuring water levels down to parts-per-million (ppm).[13] In this method, iodine is generated electrochemically in situ during the titration.[15]
For rigorous fluorination chemistry, verifying solvent water content with coulometric Karl Fischer titration is a highly recommended quality control step.[15]
Section 2: Troubleshooting Guides
This section addresses specific problems encountered during fluorination experiments.
Problem 1: Low or No Product Yield
Question: My fluorination reaction failed or gave a very low yield. How do I troubleshoot if moisture was the primary cause?
This is the most common issue and requires a systematic approach to diagnose. Use the following workflow to pinpoint the source of moisture.
Detailed Troubleshooting Steps:
-
Evaluate Your Setup: Re-examine your glassware drying procedure. Even glassware from a drying oven can re-adsorb moisture from the air as it cools.[7] Glassware should be assembled hot from the oven and cooled under a stream of inert gas, or flame-dried under vacuum on the Schlenk line.[7][16] Check all connections for leaks.
-
Verify Solvent Purity: Do not assume "anhydrous" solvents from commercial suppliers are perfectly dry, especially if the bottle has been opened multiple times.[3] It is best practice to use freshly distilled solvents from an appropriate drying agent or to pass them through a solvent purification system.[3] If possible, test the water content via Karl Fischer titration.[15]
-
Assess Reagent Integrity: Fluorinating agents can degrade upon storage, particularly after the bottle's seal has been compromised.[17] If you suspect reagent decomposition, run a control reaction with a simple substrate known to work reliably under your conditions. If the control fails, it strongly indicates the reagent has been compromised by moisture.[3]
Problem 2: Reagent Decomposition & Side Reactions
Question: I observed fuming when opening my reagent, or the formation of a white precipitate and elimination byproducts in my reaction. What is happening?
-
Possible Cause (Fuming/Precipitate): This is a classic sign of hydrolysis. The fluorinating agent is reacting with atmospheric moisture at the container opening or with residual moisture in your reaction flask.[3] This reaction can form solid byproducts (precipitate) or volatile, corrosive gases like HF (fuming).[2][3] Clogging of syringe needles during transfer is also caused by rapid hydrolysis at the needle tip upon contact with air.[3]
-
Solution: Handle the reagent under a positive pressure of inert gas (e.g., using a Schlenk line or in a glovebox).[3] When transferring liquids, flush the syringe with inert gas before and after drawing up the reagent to create a "nitrogen buffer".[16] Ensure the reaction flask and solvent are scrupulously dry.[3]
-
Possible Cause (Elimination Byproducts): The formation of alkenes is a common side reaction in deoxyfluorination of alcohols, especially with reagents like DAST.[18] This is often promoted by the acidic conditions created when the reagent partially hydrolyzes, which favors an E1 elimination pathway over the desired SN2 substitution.
-
Solution:
-
Lower the Reaction Temperature: Start the reaction at a very low temperature (e.g., -78 °C) and allow it to warm slowly.[1] This can favor the kinetics of the SN2 pathway.[1]
-
Use a More Stable Reagent: Newer generations of fluorinating agents, such as XtalFluor or PyFluor, are often more selective and less prone to causing elimination.[4][19] They also do not generate free HF, which can reduce acid-catalyzed side reactions.[4]
-
Ensure Rigorously Anhydrous Conditions: Minimizing hydrolysis will minimize the generation of acid that promotes elimination.
-
Section 3: Core Protocols for Anhydrous Techniques
Protocol 1: Rigorous Drying of Glassware
A thin film of adsorbed water on glassware is a common source of reaction failure.[5][7]
Method A: Oven Drying
-
Clean all glassware thoroughly and rinse with deionized water, followed by a volatile organic solvent (e.g., acetone).
-
Place glassware in a laboratory oven set to >125 °C for at least 4 hours, or overnight.[7]
-
Crucially , assemble the hot glassware immediately upon removal from the oven. Connect it to a manifold or Schlenk line and allow it to cool to room temperature under a positive pressure of dry inert gas (argon or nitrogen).[7] Do not allow it to cool in ambient air.
Method B: Flame Drying
-
Assemble the clean reaction apparatus (e.g., flask with stir bar, condenser) on the Schlenk line.
-
Apply a vacuum to the entire system using the Schlenk line.
-
Gently heat the entire surface of the glassware with a heat gun or a soft flame from a Bunsen burner.[16] You may see initial fogging on the inside of the glass as water vaporizes; continue heating until this is gone and then for another 1-2 minutes.[16]
-
While still hot, switch the stopcock from vacuum to the inert gas line to fill the apparatus.
-
Repeat this vacuum/inert gas cycle three times to ensure a completely inert atmosphere.[5][9]
Protocol 2: Preparation and Handling of Anhydrous Solvents
The quality of your "anhydrous" solvent is paramount.
Table 1: Common Solvents and Recommended Drying Methods
| Solvent | Primary Drying Agent | Indicator | Notes |
|---|---|---|---|
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Deep blue/purple color | Pre-dry over CaH₂ or molecular sieves. The blue color of the benzophenone ketyl radical indicates an anhydrous, oxygen-free state.[20] |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | None | Pre-dry over CaH₂, then distill from fresh CaH₂ under an inert atmosphere.[20] |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | None | Pre-dry with 4Å molecular sieves, then distill from CaH₂.[20] |
| Diethyl Ether | Sodium/Benzophenone | Deep purple/blue color | Similar to THF.[20] |
| N,N-Dimethylformamide (DMF) | Barium Oxide or 4Å Sieves | None | Do NOT dry with CaH₂ or NaOH, as this can cause decomposition. Dry over BaO or sieves overnight, then distill under reduced pressure.[20] |
Solvent Transfer: Always transfer anhydrous solvents using dry, inert-gas flushed syringes or via cannula transfer.[3][8] Never pour them. Store anhydrous solvents over activated molecular sieves and under an inert atmosphere.
Protocol 3: Setting Up a Reaction under an Inert Atmosphere (Schlenk Line)
-
Preparation: Set up your flame- or oven-dried glassware on the Schlenk line.[7]
-
Purge: Perform a minimum of three "purge-and-refill" cycles where the flask is evacuated under vacuum and then refilled with high-purity inert gas (argon is preferred for its density, but nitrogen is common).[9][10] This removes atmospheric gases and adsorbed moisture.[9]
-
Positive Pressure: Throughout the experiment, maintain a slight positive pressure of inert gas. This is typically monitored with an oil or mercury bubbler, which provides a visual confirmation that gas is flowing out of the system, preventing air from entering.[7]
-
Reagent Addition:
-
Solids: For moderately sensitive solids, they can be added quickly to the flask under a strong counter-flow of inert gas. For highly sensitive solids, this transfer must be done in a glovebox.[3]
-
Liquids: Use a dry, inert-gas flushed syringe. Pierce the septum on the reaction flask, and ensure the needle tip is below the surface of the solvent during addition to prevent splashing onto the sides of the flask.
-
Section 4: Reagent-Specific Considerations
The choice of fluorinating agent dictates the level of rigor required.
Table 2: Moisture Sensitivity of Common Fluorinating Agents
| Reagent | Class | Physical Form | Moisture Sensitivity & Byproducts | Storage & Handling Notes |
|---|---|---|---|---|
| DAST | Nucleophilic | Yellow Liquid | Extreme. Reacts violently with water.[2] Decomposes to generate HF.[18] Thermally unstable.[21] | Store refrigerated under inert gas.[2] Requires stringent anhydrous/inert techniques.[2] |
| Deoxo-Fluor® | Nucleophilic | Colorless/Yellow Liquid | Extreme. Reacts rapidly and exothermically with water.[3] Generates HF.[2] More thermally stable than DAST.[1][21] | Store under inert atmosphere in a cool, dry place.[3] |
| Selectfluor® | Electrophilic | White Powder | Low to Moderate. Generally stable to air and can tolerate some water.[2] However, reactions often require dry conditions for best results.[22] | Store in a desiccator. Can be handled in air for weighing. |
| XtalFluor-E® / -M® | Nucleophilic | Crystalline Solid | Moderate. Significantly more stable than DAST/Deoxo-Fluor.[18] Does not react violently with water and does not generate free HF.[4] | Crystalline solids are easy to handle. Store in a desiccator under inert gas for long-term stability.[4] |
| PyFluor / AlkylFluor | Nucleophilic | Crystalline Solid | Low. Often tolerant of air and moisture, simplifying experimental setup.[2][19] | Stable solids that are easy to handle and store.[2][19] |
Section 5: References
-
Technical Support Center: Managing Moisture Sensitivity of Fluorinating Agents. (2025). Benchchem. 3
-
Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry. 5
-
Training Undergraduate Sophomore or Junior Students in Air- and Moisture-Sensitive Reaction Techniques through a Multistep Synthesis of the Tripodal Bis--INVALID-LINK--amine (BCATTPA) Compound. (2023). Journal of Chemical Education. 8
-
Technical Support Center: Overcoming Side Reactions in Fluorination. (2025). Benchchem. 1
-
Technical Support Center: Fluorinating Agents for 3-Fluorohexane Synthesis. (2025). Benchchem. 2
-
Mastering Karl Fischer Moisture Analysis: A Complete Guide. (n.d.). TCA Lab / Alfa Chemistry. 15
-
Inert Atmosphere. (2022). YouTube. 16
-
What Is Karl Fischer Titration? (n.d.). Mettler Toledo. 12
-
Karl Fischer Titration - Precise Moisture Analysis Made Easy. (2025). WorldofTest.com. 13
-
Karl Fischer titration. (n.d.). Wikipedia. 11
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh. 7
-
Air-free technique. (n.d.). chemeurope.com. 9
-
Simpler fluorine chemistry. (n.d.). SCI. 18
-
Air-free technique. (n.d.). Wikipedia. 10
-
Karl Fischer Titration: The Gold Standard For Water Content Analysis. (2025). GMP Insiders. 14
-
Technical Support Center: Optimizing Reaction Conditions for Fluorination. (2025). Benchchem. 17
-
Gloveboxes. (n.d.). The Schlenk Line Survival Guide. --INVALID-LINK--
-
Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. (2024). PMC - NIH. 22
-
Drying Solvents. (2021). Chemistry LibreTexts. 20
-
School of Chemistry SOP For Operation Of Glove Boxes. (2018). UCD School of Chemistry. 6
-
Fluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. 19
-
Alcohol to Fluoride - Common Conditions. (n.d.). organic-chemistry.org. 21
-
Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. (2010). American Chemical Society. 4
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. ucd.ie [ucd.ie]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Air-free_technique [chemeurope.com]
- 10. Air-free technique - Wikipedia [en.wikipedia.org]
- 11. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 12. mt.com [mt.com]
- 13. worldoftest.com [worldoftest.com]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 16. m.youtube.com [m.youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Simpler fluorine chemistry [soci.org]
- 19. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 22. Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC [pmc.ncbi.nlm.nih.gov]
alternative catalysts for the synthesis of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
Technical Support Center: Synthesis of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on troubleshooting and exploring alternative catalytic systems beyond traditional methods. We will delve into the nuances of catalyst selection, reaction optimization, and overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis, providing concise answers grounded in established chemical principles.
Q1: What are the primary catalytic strategies for synthesizing this compound?
A1: The synthesis, which involves forming two C-O bonds between a dihalobenzoate precursor and 2,2,2-trifluoroethanol, is typically achieved via transition metal-catalyzed cross-coupling reactions. The two main, well-established strategies are the Copper-catalyzed Ullmann Condensation and the Palladium-catalyzed Buchwald-Hartwig C-O Coupling.[1][2] More recently, photocatalytic methods are emerging as a viable alternative.[3][4]
Q2: Why should I consider an alternative to a standard Palladium-based catalyst?
A2: While Palladium catalysts are highly effective, there are several reasons to explore alternatives. Copper-based catalysts, for instance, are significantly less expensive and have lower toxicity, which is a major consideration for process scale-up and green chemistry initiatives.[5] However, traditional Ullmann conditions often require harsh reaction temperatures.[1] Modern ligand-supported copper systems and nanoparticle catalysts are mitigating these drawbacks.[5][6] Photocatalytic methods offer the potential for very mild, room-temperature reactions driven by visible light, reducing energy consumption and thermal degradation of sensitive substrates.[4]
Q3: How critical is the choice of base in these coupling reactions?
A3: The base is a critical parameter that can dictate the success or failure of the reaction. In Ullmann-type reactions, the base is required to deprotonate the alcohol, forming the active nucleophile.[7] The choice of base, such as K₃PO₄ or Cs₂CO₃, can influence reaction rates and yields.[7][8] In Palladium-catalyzed Buchwald-Hartwig reactions, the base (e.g., NaOtBu, Cs₂CO₃) is involved in the catalytic cycle, facilitating the regeneration of the active Pd(0) catalyst.[9] An inappropriate base can lead to catalyst deactivation, side reactions, or failure to initiate the catalytic cycle.
Q4: Is an inert atmosphere always necessary for these reactions?
A4: Yes, for Palladium-catalyzed reactions, an inert atmosphere (Nitrogen or Argon) is crucial. The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which would render it inactive. Similarly, many phosphine ligands used in these systems are air-sensitive.[10] While some modern palladium precatalysts offer greater air stability, maintaining an inert atmosphere throughout the reaction setup and duration is a best practice to ensure reproducibility and high yields.[11] Copper-catalyzed reactions can sometimes be more robust, but an inert atmosphere is still highly recommended to prevent oxidative side reactions.
Troubleshooting Guide
This guide is structured in a problem-cause-solution format to directly address experimental challenges.
Problem 1: Low or No Product Yield
| Potential Cause | Explanation & Validation | Recommended Solution |
| Inactive Catalyst (Palladium) | The active Pd(0) species is readily oxidized. If your reaction mixture turns black (palladium black), it's a sign of catalyst decomposition. This is often due to oxygen contamination or incompatible solvents/reagents. | Ensure rigorous degassing of solvents (e.g., freeze-pump-thaw cycles or sparging with argon for 30-60 min). Use an air-stable Pd(II) precatalyst, such as a Buchwald G3 precatalyst, which generates the active Pd(0) in situ.[11] |
| Inactive Catalyst (Copper) | While more robust than palladium, Cu(I) species can be oxidized. The reaction may also be inhibited by certain functional groups on the substrate that coordinate too strongly to the copper center. | Use freshly sourced, high-purity copper salts (e.g., CuI). Consider using activated copper powder for traditional Ullmann reactions.[1] If substrate inhibition is suspected, a change in ligand or solvent may be necessary. |
| Improper Base Selection/Quality | The base may not be strong enough to deprotonate the trifluoroethanol efficiently, or it may be old and hydrated. For example, K₂CO₃ is often less effective than Cs₂CO₃ or K₃PO₄ in C-O couplings.[11] | Use a freshly opened, anhydrous base. For Buchwald-Hartwig reactions with fluorinated alcohols, stronger bases like NaOtBu or K₃PO₄ are often required.[11][12] For Ullmann reactions, Cs₂CO₃ is a reliable choice.[5] |
| Ligand Degradation or Mismatch | Phosphine ligands, especially basic trialkylphosphines, can be susceptible to oxidation. Furthermore, not all ligands are suitable for C-O coupling with electron-deficient alcohols like 2,2,2-trifluoroethanol. Bulky biarylphosphine ligands are often required to facilitate the difficult reductive elimination step.[10][13] | Switch to a more robust and sterically hindered biarylphosphine ligand such as tBuBrettPhos.[11][12] These ligands are designed to promote challenging coupling reactions.[10][14] |
Problem 2: Incomplete Conversion / Stalled Reaction
| Potential Cause | Explanation & Validation | Recommended Solution |
| Insufficient Catalyst Loading | The catalyst may be turning over but deactivating before the reaction reaches completion. This is common when catalyst loading is too low for a challenging substrate. | Increase the catalyst and ligand loading in increments (e.g., from 1 mol% to 2 mol%, then to 5 mol%). Monitor the reaction by TLC or LC-MS to see if conversion improves. |
| Low Reaction Temperature | C-O bond formation, especially with electron-deficient alcohols and deactivated aryl halides, often has a high activation energy. The reaction may be too slow at the chosen temperature. | Gradually increase the reaction temperature. For Ullmann reactions, temperatures above 120 °C may be necessary.[7] For palladium catalysis, refluxing toluene (110 °C) or dioxane (101 °C) is common. |
| Poor Solubility | The inorganic base (e.g., Cs₂CO₃) or the starting materials may not be sufficiently soluble in the reaction solvent, leading to a heterogeneous mixture with slow reaction kinetics. | Switch to a more polar aprotic solvent like DMF, NMP, or DMSO, particularly for Ullmann-type reactions.[1] Ensure vigorous stirring to maximize contact between reagents. |
Problem 3: Formation of Side Products
| Potential Cause | Explanation & Validation | Recommended Solution |
| Hydrodehalogenation | This side reaction replaces one of the halide atoms on the starting material with a hydrogen atom, leading to a mono-substituted byproduct. It occurs when the catalytic cycle is interrupted after oxidative addition, and a proton source is present. | Ensure all reagents and solvents are anhydrous. The presence of water can facilitate this pathway. Using a stronger, non-coordinating base can also sometimes suppress this side reaction. |
| Ether Scrambling / Arylation of Solvent | At high temperatures, particularly in Ullmann reactions, the product diaryl ether can undergo cleavage and scrambling. If using an aromatic solvent like toluene, arylation of the solvent can occur. | Reduce the reaction temperature if possible, or shorten the reaction time. Use a non-aromatic, high-boiling solvent such as NMP or diglyme. |
Alternative Catalyst Systems: A Comparison
| Catalyst System | Typical Conditions | Advantages | Disadvantages | Key Ligands/Additives |
| Palladium-based (Buchwald-Hartwig) | Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%; Toluene or Dioxane; 80-110 °C; Base: Cs₂CO₃, K₃PO₄, NaOtBu.[9] | High yields, broad substrate scope, well-understood mechanism, milder conditions than traditional Ullmann.[15] | High cost of palladium and ligands, sensitivity to air/moisture, potential for heavy metal contamination in the product. | tBuBrettPhos, AdCyBrettPhos, XPhos.[11][12] |
| Copper-based (Ullmann Condensation) | CuI or CuO nanoparticles, 5-10 mol%; DMF or NMP; 100-160 °C; Base: K₃PO₄, Cs₂CO₃.[5][7] | Low cost, low toxicity, robust catalyst.[5] | Often requires high temperatures, can have a more limited substrate scope, potential for side reactions.[1] | Ligand-free systems work, but ligands like 1,10-phenanthroline can improve efficiency.[1] |
| Photocatalytic | Ru or Ir-based photocatalyst (e.g., Ru(bpy)₃²⁺), visible light (Blue LED); Room temperature; Base: Organic base (e.g., DBU).[16] | Extremely mild conditions (room temp), high functional group tolerance, novel reactivity pathways.[3][4] | Newer technology, may require specialized photoreactor setup, substrate scope may be more limited currently. | Organic dyes or transition metal complexes (e.g., Eosin Y, Iridium or Ruthenium complexes).[17] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis using tBuBrettPhos Pd G3 Precatalyst
This protocol utilizes a modern, air-stable precatalyst that simplifies reaction setup.[11]
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 2,5-dichlorobenzoate (1.0 equiv), tBuBrettPhos Pd G3 precatalyst (0.02 equiv, 2 mol%), and Cs₂CO₃ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Through the septum, add anhydrous toluene (to make a ~0.2 M solution based on the aryl halide) and 2,2,2-trifluoroethanol (2.5 equiv) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking a small aliquot from the reaction mixture under a positive pressure of inert gas.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst residue.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Ullmann-Type Synthesis
This protocol is a more classical, cost-effective approach.[18][19]
-
Preparation: To an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 2,5-dibromobenzoate (1.0 equiv), Copper(I) Iodide (CuI, 0.10 equiv, 10 mol%), and K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Flush the apparatus with argon or nitrogen.
-
Reagent Addition: Add anhydrous DMF (to make a ~0.5 M solution) and 2,2,2-trifluoroethanol (3.0 equiv).
-
Reaction: Heat the mixture to 120-140 °C with vigorous stirring for 24-48 hours under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product should be purified by column chromatography.
Visual Logic Guides
Troubleshooting Workflow for Low Yield
This diagram provides a decision tree for diagnosing and solving issues of low product yield.
Caption: A decision tree for troubleshooting low yield.
Simplified Catalytic Cycle for Buchwald-Hartwig C-O Coupling
This diagram illustrates the key steps in the palladium-catalyzed reaction.
Caption: Key steps of the Buchwald-Hartwig C-O coupling cycle.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Photocatalyst-Regulated Trifluoromethoxylation of Aryl Halides under Silver Promotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols [dspace.mit.edu]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]
- 19. WO2008055851A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-n-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]
Technical Support Center: Accelerating the Synthesis of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
Welcome to the technical support center for the synthesis of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your experimental workflow and significantly reduce reaction times.
The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2] This reaction involves the nucleophilic substitution of a halide or other suitable leaving group by an alkoxide. In this specific case, the dianion of Methyl 2,5-dihydroxybenzoate acts as the nucleophile, reacting with a 2,2,2-trifluoroethylating agent.
However, as with any chemical transformation, challenges can arise, leading to prolonged reaction times, low yields, and the formation of impurities. This guide will address these common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower you to make informed decisions in your research.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.
Problem 1: The reaction is sluggish or appears to be stalled.
Question: I've been running the reaction for several hours, and TLC analysis shows a significant amount of starting material remaining. How can I speed up the conversion?
Answer: A slow reaction rate in the Williamson ether synthesis of this compound can be attributed to several factors. Here’s a systematic approach to troubleshooting:
-
Increase the Reaction Temperature: The rate of S_N2 reactions, like the Williamson ether synthesis, is highly dependent on temperature.[3] If you are running the reaction at room temperature or a slightly elevated temperature, consider increasing it. A good starting point is to reflux the reaction mixture, provided the solvent's boiling point is within a reasonable range for your reactants' stability. For many Williamson ether syntheses, temperatures between 50-100 °C are optimal.
-
Optimize Your Solvent Choice: The choice of solvent is critical. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are generally preferred for S_N2 reactions.[1][4] These solvents effectively solvate the cation of the alkoxide, leaving the oxygen anion more nucleophilic and available to attack the electrophile. If you are using a protic solvent (e.g., ethanol) or a nonpolar solvent (e.g., toluene), switching to a polar aprotic solvent can dramatically increase the reaction rate.
-
Re-evaluate Your Base: Incomplete deprotonation of the hydroxyl groups on Methyl 2,5-dihydroxybenzoate will result in a low concentration of the nucleophile. Ensure you are using a sufficiently strong base to fully deprotonate both hydroxyl groups. While potassium carbonate (K₂CO₃) is a common choice, stronger bases like sodium hydride (NaH) can be more effective in generating the dianion.
-
Consider a More Reactive Trifluoroethylating Agent: The leaving group on your trifluoroethylating agent plays a significant role. While 2,2,2-trifluoroethyl chloride or bromide can be used, tosylates (e.g., 2,2,2-trifluoroethyl p-toluenesulfonate) are often more reactive due to the excellent leaving group ability of the tosylate anion.[5]
Problem 2: The yield of the desired product is low, and I'm observing side products.
Question: My reaction has gone to completion, but after workup and purification, the yield of this compound is disappointingly low. What could be the cause, and how can I improve it?
Answer: Low yields are often a result of competing side reactions. In the context of this synthesis, the most likely culprits are elimination reactions and incomplete bis-alkylation.
-
Minimizing Elimination Side Reactions: While the primary 2,2,2-trifluoroethyl group is not highly prone to elimination, it can still occur, especially at higher temperatures with a strong, sterically hindered base. If you suspect elimination is an issue, consider the following:
-
Lower the reaction temperature: While higher temperatures increase the rate of substitution, they can also favor elimination. Finding the optimal temperature that balances reaction rate and selectivity is key.
-
Use a less sterically hindered base: If you are using a bulky base, switching to a smaller one like sodium hydride might be beneficial.
-
-
Driving the Reaction to Complete Bis-Alkylation: The formation of the mono-alkylated intermediate, Methyl 2-hydroxy-5-(2,2,2-trifluoroethoxy)benzoate, is a potential side product if the reaction does not go to completion. To favor the formation of the desired bis-ether:
-
Ensure sufficient equivalents of the trifluoroethylating agent and base: Use at least two equivalents of both the base and the trifluoroethylating agent to ensure both hydroxyl groups can react. A slight excess of the trifluoroethylating agent may be beneficial.
-
Monitor the reaction closely: Use TLC or another analytical technique to monitor the disappearance of the mono-alkylated intermediate.
-
Problem 3: The reaction is complete, but purification is challenging.
Question: I have a complex mixture of products that is difficult to separate by column chromatography. Are there ways to improve the purity of my crude product?
Answer: A clean reaction will simplify purification. However, if you are facing purification challenges, here are some tips:
-
Optimize the Reaction: The best way to simplify purification is to minimize the formation of side products in the first place by following the advice in the previous sections.
-
Aqueous Workup: A thorough aqueous workup can remove many impurities. Washing the organic layer with water can remove residual base and other water-soluble byproducts. A wash with a mild acid solution can help to remove any unreacted phenoxide.
-
Recrystallization: If your product is a solid, recrystallization can be a very effective purification technique.[6] Experiment with different solvent systems to find one that provides good separation from your impurities.
-
Chromatography Optimization: If column chromatography is necessary, carefully select your solvent system. A gradient elution, starting with a nonpolar solvent and gradually increasing the polarity, can often provide better separation than an isocratic elution.[6]
Frequently Asked Questions (FAQs)
This section addresses broader questions about optimizing the synthesis of this compound.
Question 1: What is the most effective way to significantly reduce the reaction time for this synthesis?
Answer: To dramatically accelerate the synthesis, consider implementing one or both of the following advanced techniques:
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times for Williamson ether syntheses, often from hours to minutes.[3][7][8][9][10] The use of microwave energy can lead to rapid and uniform heating of the reaction mixture, resulting in faster reaction rates and often improved yields.
-
Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is another powerful technique for accelerating Williamson ether syntheses, particularly when dealing with reactions between a water-soluble nucleophile and an organic-soluble electrophile.[11] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the alkoxide from the aqueous or solid phase to the organic phase where the reaction occurs. This can lead to a significant increase in the reaction rate.
Question 2: What is the recommended starting material and trifluoroethylating agent for this synthesis?
Answer: The recommended starting material is Methyl 2,5-dihydroxybenzoate . For the trifluoroethylating agent, 2,2,2-trifluoroethyl p-toluenesulfonate (trifluoroethyl tosylate) is an excellent choice.[5] Tosylates are generally more reactive than the corresponding halides in S_N2 reactions, which can lead to shorter reaction times and milder reaction conditions.
Question 3: What analytical techniques are recommended for monitoring the reaction progress?
Answer: Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for qualitatively monitoring the progress of the reaction. You can track the disappearance of the starting material (Methyl 2,5-dihydroxybenzoate) and the appearance of the product. For more quantitative analysis and to monitor for the formation of the mono-alkylated intermediate, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended. ¹H NMR spectroscopy can also be used to analyze aliquots of the reaction mixture to determine the conversion to the product.[12]
Experimental Protocol: Optimized Synthesis of this compound
This protocol provides a starting point for the efficient synthesis of the target compound. Optimization may be required based on your specific laboratory conditions and available reagents.
Reagents and Materials:
-
Methyl 2,5-dihydroxybenzoate
-
2,2,2-Trifluoroethyl p-toluenesulfonate (2.2 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 2,5-dihydroxybenzoate and anhydrous potassium carbonate.
-
Add anhydrous DMF to the flask and stir the suspension at room temperature.
-
Add 2,2,2-trifluoroethyl p-toluenesulfonate to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the progress of the reaction by TLC (e.g., using a mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound as a pure product.
Data Presentation
| Parameter | Conventional Method | Microwave-Assisted Method | Phase-Transfer Catalysis |
| Reaction Time | 8-24 hours | 10-30 minutes | 2-6 hours |
| Typical Yield | 60-80% | 75-95% | 70-90% |
| Temperature | 50-100 °C | 100-150 °C | 50-80 °C |
| Key Advantages | Simple setup | Rapid reaction times | Milder conditions |
| Key Disadvantages | Long reaction times | Requires specialized equipment | Catalyst cost and removal |
Visualizations
Caption: Reaction pathway for the synthesis.
Caption: Troubleshooting workflow for the synthesis.
References
- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. Trifluoroethanol tosylate - Enamine [enamine.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers | Bentham Science [benthamscience.com]
- 8. tsijournals.com [tsijournals.com]
- 9. rroij.com [rroij.com]
- 10. A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions [orgchemres.org]
- 11. crdeepjournal.org [crdeepjournal.org]
- 12. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate [article.sapub.org]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectroscopic Analysis of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for its ability to provide a detailed atomic-level fingerprint of a molecule's structure. This guide offers an in-depth analysis of the ¹H NMR spectrum of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate, a compound of interest due to its unique fluorinated ether functionalities.
This technical guide is designed for researchers, scientists, and drug development professionals. It will not only dissect the theoretical ¹H NMR spectrum of the title compound but also provide a comparative analysis with structurally related benzoate derivatives. Furthermore, a robust experimental protocol for acquiring high-quality ¹H NMR data for this class of compounds is detailed, ensuring both accuracy and reproducibility in your own laboratory settings.
The Structural Landscape: Predicting the ¹H NMR Spectrum of this compound
Figure 1. Chemical structure of this compound.
Based on this structure, we can predict the following signals in the ¹H NMR spectrum:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |
| H-6 | ~7.5 | d | 1H | Located ortho to the electron-withdrawing ester group, leading to a downfield shift. Coupled to H-4. |
| H-4 | ~7.2 | dd | 1H | Situated between two electron-donating trifluoroethoxy groups, but also meta to the ester. Coupled to H-3 and H-6. |
| H-3 | ~7.1 | d | 1H | Located ortho to an electron-donating trifluoroethoxy group and meta to the ester. Coupled to H-4. |
| OCH₂CF₃ (C2) | ~4.5 | q | 2H | The methylene protons are deshielded by the adjacent oxygen and the electron-withdrawing trifluoromethyl group. The signal is split into a quartet by the three fluorine atoms. |
| OCH₂CF₃ (C5) | ~4.4 | q | 2H | Similar to the other trifluoroethoxy group, but in a slightly different electronic environment, potentially leading to a small shift difference. |
| OCH₃ | ~3.9 | s | 3H | A singlet characteristic of a methyl ester group. |
Comparative Spectral Analysis: Understanding Substituent Effects
To appreciate the unique spectral features of this compound, a comparison with simpler, commercially available analogs is highly instructive.
Methyl Benzoate
The ¹H NMR spectrum of the parent compound, methyl benzoate, serves as our baseline.
-
Aromatic Protons (7.2-8.1 ppm): The protons on the benzene ring appear as a complex multiplet. The ortho protons (H-2, H-6) are the most deshielded due to the proximity of the electron-withdrawing ester group.
-
Methyl Protons ( ~3.9 ppm): A sharp singlet corresponding to the three protons of the methyl ester group is observed.
Methyl 2,5-dimethoxybenzoate
This analog allows for a direct comparison of the electronic effects of methoxy groups versus trifluoroethoxy groups.
-
Aromatic Protons (6.8-7.2 ppm): The methoxy groups are electron-donating, causing an upfield shift of the aromatic protons compared to methyl benzoate. The splitting pattern will be similar to our target molecule, with three distinct aromatic signals.
-
Methoxy Protons (~3.8 ppm): Two distinct singlets will be observed for the two non-equivalent methoxy groups.
The comparison highlights that the strongly electron-withdrawing nature of the trifluoroethoxy groups in our target molecule will lead to a significant downfield shift of the aromatic protons compared to the dimethoxy analog.
Methyl 2-fluorobenzoate
Examining a monofluorinated analog helps to understand the influence of fluorine on the spectrum.
-
Aromatic Protons (7.1-8.0 ppm): The fluorine atom introduces complex splitting patterns due to H-F coupling. The proton ortho to the fluorine will appear as a doublet of doublets.
This comparison underscores the importance of considering through-bond coupling effects when interpreting the spectra of fluorinated compounds. In our target molecule, the three-bond H-F coupling in the trifluoroethoxy groups gives rise to the characteristic quartet for the methylene protons.
A Robust Protocol for High-Quality ¹H NMR Data Acquisition
To ensure the acquisition of reliable and reproducible ¹H NMR data for this compound and related compounds, the following experimental protocol is recommended.
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution spectra.
-
Weighing the Sample: Accurately weigh 5-10 mg of the solid sample. For small molecules, this amount is typically sufficient for a standard ¹H NMR experiment.
-
Choosing a Deuterated Solvent: Select a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Ensure the solvent is of high purity to avoid interfering signals.
-
Dissolution and Transfer: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. To remove any particulate matter that could affect the spectral resolution, it is advisable to filter the solution through a small plug of glass wool or a syringe filter directly into the NMR tube.
-
Internal Standard: For accurate chemical shift referencing, an internal standard is essential. Tetramethylsilane (TMS) is the universally accepted reference standard for ¹H NMR in organic solvents, with its signal set to 0.00 ppm. A small amount of TMS is often pre-dissolved in commercially available deuterated solvents. If not, a very small drop can be added to the NMR tube.
Figure 2. Workflow for ¹H NMR sample preparation.
NMR Spectrometer Setup and Data Acquisition
The following are general guidelines for setting up a modern NMR spectrometer for routine ¹H NMR analysis. Specific parameters may need to be optimized based on the instrument and sample concentration.
-
Instrument Tuning and Locking: Insert the sample into the spectrometer. The instrument's software will automatically tune the probe to the correct frequency and "lock" onto the deuterium signal of the solvent. This lock signal is used to stabilize the magnetic field during the experiment.
-
Shimming: The magnetic field homogeneity across the sample needs to be optimized, a process known as shimming. Automated shimming routines are standard on modern spectrometers and are usually sufficient for achieving good resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used for ¹H NMR.
-
Number of Scans: For a sample of this concentration, 8 to 16 scans should be sufficient to obtain a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally adequate for quantitative analysis of small molecules.
-
Acquisition Time: An acquisition time of 2-4 seconds will provide sufficient digital resolution.
-
Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm, will cover the entire range of expected proton signals.
-
Data Processing
Once the data is acquired, it needs to be processed to generate the final spectrum.
-
Fourier Transform: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum using a Fourier Transform.
-
Phase Correction: The spectrum is phased to ensure that all peaks are in the absorptive mode and have a flat baseline.
-
Baseline Correction: A baseline correction is applied to remove any broad, underlying distortions.
-
Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm.
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.
By following this comprehensive guide, researchers can confidently predict, acquire, and interpret the ¹H NMR spectrum of this compound, and apply these principles to the structural elucidation of other complex organic molecules. The combination of theoretical prediction, comparative analysis, and a robust experimental protocol provides a powerful framework for advancing scientific discovery.
A Senior Application Scientist's Guide to the 13C NMR Analysis of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
For the modern researcher in drug development and materials science, the precise structural elucidation of novel fluorinated compounds is paramount. Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate, with its combination of an aromatic core, an ester functional group, and two trifluoroethoxy substituents, presents a unique analytical challenge. This guide provides an in-depth analysis of the expected 13C NMR spectrum of this molecule, a comparison with alternative analytical techniques, and detailed experimental protocols to ensure high-fidelity data acquisition.
The Structural and Spectroscopic Landscape of this compound
This compound (C₁₂H₁₀F₆O₄, M.W.: 332.20 g/mol ) is a molecule where the electron-withdrawing nature of the two trifluoroethoxy groups and the ester moiety significantly influences the electronic environment of the benzene ring.[1][2] This electronic perturbation is the key to interpreting its 13C NMR spectrum. The presence of fluorine introduces carbon-fluorine (C-F) coupling, which splits the signals of nearby carbon atoms into multiplets, adding a layer of complexity but also providing invaluable structural information.[3][4][5]
A detailed analysis of the expected 13C NMR spectrum is crucial for confirming the successful synthesis and purity of this compound. The following sections will deconstruct the predicted spectrum, offering insights into the chemical shifts and coupling patterns you can expect to observe.
Predicted 13C NMR Spectrum: A Peak-by-Peak Analysis
The 13C NMR spectrum of this compound is predicted to exhibit 10 distinct signals, corresponding to the 10 unique carbon environments in the molecule. The predicted chemical shifts are based on established data for analogous structures, including methyl benzoate, aromatic ethers, and fluorinated alkanes.[5][6][7][8]
Table 1: Predicted 13C NMR Chemical Shifts and Multiplicities for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Justification |
| C=O (ester) | ~165-170 | Singlet | Typical range for an ester carbonyl.[9] |
| C2 (aromatic) | ~150-155 | Singlet (or very small coupling) | Aromatic carbon attached to an oxygen, shifted downfield. |
| C5 (aromatic) | ~150-155 | Singlet (or very small coupling) | Aromatic carbon attached to an oxygen, shifted downfield. |
| C1 (aromatic) | ~125-130 | Singlet | Quaternary aromatic carbon attached to the ester group. |
| C3 (aromatic) | ~115-120 | Singlet | Aromatic CH carbon. |
| C4 (aromatic) | ~120-125 | Singlet | Aromatic CH carbon. |
| C6 (aromatic) | ~110-115 | Singlet | Aromatic CH carbon. |
| O-CH₂ (x2) | ~65-70 | Quartet (²JCF ≈ 35-40 Hz) | Methylene carbon adjacent to both an oxygen and a CF₃ group. |
| CF₃ (x2) | ~120-125 | Quartet (¹JCF ≈ 270-280 Hz) | Trifluoromethyl carbon, characterized by a large one-bond C-F coupling constant. |
| O-CH₃ (ester) | ~50-55 | Singlet | Methyl carbon of the ester group.[5][6] |
Experimental Protocol for High-Fidelity 13C NMR Acquisition
Acquiring a high-quality 13C NMR spectrum of a fluorinated compound requires careful consideration of the experimental parameters to overcome challenges such as long relaxation times for quaternary carbons and the presence of C-F coupling.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 50-100 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).[10] Chloroform-d is often a good first choice for its excellent solubilizing properties and well-defined solvent peak for referencing.
-
For quantitative analysis or to shorten relaxation times, a paramagnetic relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) can be added.[4]
-
Use a high-quality 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the 13C probe.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is a good starting point.[4]
-
Spectral Width (SW): Set a spectral width of 0 to 220 ppm to ensure all carbon signals are captured.[4]
-
Number of Scans (NS): Due to the low natural abundance of ¹³C and potential signal splitting from fluorine, a higher number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.[11]
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, especially the quaternary carbons.[11][12]
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is typically sufficient.[11]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the resulting spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[10]
-
Apply a baseline correction to the spectrum.
-
Visualizing the Workflow
Caption: A streamlined workflow for the 13C NMR analysis of fluorinated organic compounds.
Comparison with Alternative Analytical Techniques
While 13C NMR is a powerful tool for structural elucidation, a multi-technique approach often provides the most comprehensive characterization.
Table 2: Comparison of Analytical Techniques for this compound
| Technique | Strengths | Weaknesses | Application for this Molecule |
| 13C NMR | Provides detailed information about the carbon skeleton and the electronic environment of each carbon atom. C-F coupling provides direct evidence of fluorine proximity. | Relatively low sensitivity, requiring larger sample amounts. Complex spectra due to C-F coupling can be challenging to interpret. | Essential for unambiguous structural confirmation and purity assessment. |
| ¹H NMR | High sensitivity, provides information on the number and connectivity of protons. | Does not directly probe the carbon backbone. | Complements 13C NMR by providing information on the proton environments. |
| ¹⁹F NMR | Extremely sensitive to the local chemical environment of fluorine atoms. Can provide information about the number of different fluorine environments. | Does not provide information about the carbon skeleton. | A powerful complementary technique to confirm the presence and electronic environment of the trifluoroethoxy groups. |
| Mass Spectrometry (MS) | High sensitivity, provides accurate mass and fragmentation patterns, which can be used to confirm the molecular formula and identify structural motifs. | Does not provide detailed information about the connectivity of atoms in the molecule. | Essential for confirming the molecular weight and elemental composition. |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule (e.g., C=O, C-O). | The "fingerprint" region can be complex and difficult to interpret. | Useful for confirming the presence of the ester and ether functional groups. |
| Elemental Analysis | Provides the percentage composition of each element in the molecule. | Does not provide any structural information. | Confirms the empirical and molecular formula. |
Logical Framework for Structural Confirmation
Caption: A multi-technique approach for unambiguous structural confirmation.
Conclusion
The 13C NMR analysis of this compound, while presenting challenges due to the presence of fluorine, is an indispensable technique for its structural characterization. By understanding the predicted chemical shifts and C-F coupling patterns, and by employing a carefully optimized experimental protocol, researchers can obtain high-fidelity data. When integrated with other analytical techniques such as ¹H NMR, ¹⁹F NMR, and mass spectrometry, a complete and unambiguous structural assignment can be achieved, ensuring the integrity of this important fluorinated building block in drug discovery and materials science research.
References
- 1. 2,2,2-Trifluoroethanol(75-89-8) 13C NMR [m.chemicalbook.com]
- 2. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methyl benzoate (93-58-3) 13C NMR [m.chemicalbook.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 12. books.rsc.org [books.rsc.org]
A Comparative Guide to the Infrared Spectrum of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
This guide provides an in-depth analysis and interpretation of the Fourier-Transform Infrared (FTIR) spectrum of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate (CAS 35480-31-0).[1][2] Designed for researchers and professionals in drug development and chemical synthesis, this document elucidates the spectral signatures of this complex fluorinated aromatic ester. We will dissect the spectrum by correlating absorption bands to specific molecular vibrations, compare its features to simpler analogues to highlight the influence of its unique substituents, and provide a validated protocol for data acquisition.
Molecular Structure: The Sum of its Parts
Before interpreting a spectrum, we must understand the molecule's architecture. This compound is a highly functionalized aromatic compound. Its structure (C₁₂H₁₀F₆O₄) consists of a central benzene ring with three substituents: a methyl ester group and two trifluoroethoxy groups at positions 2 and 5.[3][]
The key functional groups that will manifest in the IR spectrum are:
-
Aromatic Ring: A 1,2,5-trisubstituted benzene core.
-
Ester: A methyl ester (-COOCH₃) conjugated with the aromatic ring.
-
Ether: Two aromatic ether linkages (Ar-O-CH₂).
-
Aliphatic C-H: Bonds within the methyl and methylene groups.
-
Trifluoromethyl Groups: Two terminal -CF₃ moieties, which are potent electron-withdrawing groups.
The defining characteristic of this molecule is the presence of the two strongly electron-withdrawing trifluoroethoxy groups. Their inductive effect significantly alters the electronic environment of the aromatic ring and the ester carbonyl, leading to predictable and interpretable shifts in their vibrational frequencies when compared to a simpler parent compound like methyl benzoate.
Predicted vs. Experimental IR Spectrum: A Detailed Analysis
An IR spectrum is best understood by dividing it into distinct regions corresponding to different types of molecular vibrations. Below, we present a table of predicted absorption ranges for the key functional groups and discuss their expected appearance in the spectrum of our target molecule.
| Functional Group | Vibration Type | **Predicted Range (cm⁻¹) ** | Expected Characteristics in Target Molecule |
| Aromatic C-H | Stretch | 3100 - 3000 | Weak to medium intensity peaks just above 3000 cm⁻¹.[5][6] |
| Aliphatic C-H | Stretch | 3000 - 2850 | Weak to medium peaks from methyl and methylene groups.[7] |
| Ester C=O | Stretch | 1750 - 1715 | Key Peak. Strong, sharp absorption. Expected at a higher frequency (>1730 cm⁻¹) than methyl benzoate (~1725 cm⁻¹) due to the strong inductive electron-withdrawing effect of the trifluoroethoxy groups.[8][9] |
| Aromatic C=C | In-ring Stretch | 1620 - 1450 | Two to four medium-intensity, sharp peaks.[10][11] |
| C-F | Stretch | 1400 - 1100 | Dominant Feature. Multiple very strong, broad absorption bands due to symmetric and asymmetric stretching of the six C-F bonds.[12][13] |
| C-O (Ester & Ether) | Stretch | 1300 - 1000 | Multiple strong peaks. The C-C-O stretch of the ester and the Ar-O-C stretches of the ethers will be prominent here, likely coupled with C-F vibrations.[14][15] |
| Aromatic C-H | Out-of-Plane Bend | 900 - 800 | Medium to strong peaks indicative of the 1,2,4-trisubstitution pattern.[16] |
Comparative Analysis: Highlighting the Influence of Trifluoroethoxy Groups
To truly appreciate the spectral features of this compound, it is instructive to compare its key absorption frequencies with those of structurally related, simpler molecules. This comparison provides empirical evidence for the electronic effects discussed previously.
| Molecule | Key Vibration | Typical Wavenumber (cm⁻¹) | Rationale for Difference |
| Methyl Benzoate | Ester C=O Stretch | ~1725 | Baseline. A standard aromatic ester with conjugation lowering the frequency from an aliphatic ester (~1740 cm⁻¹).[14][17] |
| Methyl 2,5-dimethoxybenzoate | Ester C=O Stretch | ~1720 | The two methoxy groups are electron-donating via resonance, which weakens the C=O bond and lowers its stretching frequency compared to methyl benzoate. |
| This compound | Ester C=O Stretch | ~1735 - 1745 (Predicted) | The trifluoroethoxy groups are strongly electron-withdrawing through the sigma bonds (inductive effect). This pulls electron density away from the carbonyl carbon, strengthening and shortening the C=O bond, thus increasing its stretching frequency significantly.[8][18] |
| This compound | C-F Stretches | ~1350 - 1100 | Unique Signature. This region will be dominated by exceptionally strong, broad bands, which are absent in the other two molecules and are a clear indicator of the -CF₃ groups. A very intense band near 1330 cm⁻¹ is characteristic of C-CF₃ moieties on a benzene ring.[13][19] |
This comparative logic is a cornerstone of spectral interpretation. By observing how the C=O peak shifts from methyl dimethoxybenzoate (electron-donating) to methyl benzoate (neutral reference) to our target molecule (strongly electron-withdrawing), we gain a high degree of confidence in our assignments.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
Trustworthy data is the bedrock of scientific analysis. The following protocol outlines a standard operating procedure for obtaining a high-quality FTIR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid or liquid samples.
Objective: To obtain a clean, reproducible IR spectrum of this compound.
Materials:
-
FTIR Spectrometer with a Diamond ATR accessory.
-
Sample of this compound (solid, M.P. 40-41°C).[20]
-
Isopropanol or Acetone for cleaning.
-
Lint-free laboratory wipes.
Methodology:
-
Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes).
-
Background Scan:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to evaporate completely.
-
Acquire a background spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹). This is critical as it subtracts the absorbance of ambient air (CO₂ and H₂O) and the instrument itself from the final sample spectrum.
-
-
Sample Application:
-
Place a small amount (a few milligrams) of the solid sample onto the center of the ATR crystal.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. The evanescent wave that probes the sample only penetrates a few microns, making this contact essential.
-
-
Sample Scan:
-
Acquire the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).
-
The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
-
Data Processing & Cleaning:
-
Perform an ATR correction if the software allows. This corrects for the wavelength-dependent depth of penetration of the evanescent wave.
-
Perform a baseline correction to ensure all peaks originate from a flat baseline.
-
Clean the ATR crystal and press with isopropanol and a lint-free wipe immediately after the measurement.
-
Caption: Mapping molecular functional groups to their primary IR absorption regions.
Conclusion
The infrared spectrum of this compound is rich with information, but its interpretation is straightforward when approached systematically. The key identifying features are a combination of:
-
A high-frequency ester carbonyl stretch (~1735-1745 cm⁻¹) , shifted upward by the inductive pull of the trifluoroethoxy groups.
-
A series of exceptionally intense and broad C-F stretching bands between 1350 cm⁻¹ and 1100 cm⁻¹ , which dominate the fingerprint region.
-
Characteristic peaks for a 1,2,4-trisubstituted aromatic ring , including C=C stretches (~1600-1450 cm⁻¹) and out-of-plane C-H bending below 900 cm⁻¹.
By using the comparative methods and validated protocols outlined in this guide, researchers can confidently identify this compound and use FTIR spectroscopy as a reliable tool for reaction monitoring and quality control in synthetic applications.
References
- 1. This compound | CAS 35480-31-0 [matrix-fine-chemicals.com]
- 2. chemscene.com [chemscene.com]
- 3. GSRS [precision.fda.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. brainly.com [brainly.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. Video: IR Absorption Frequency: Delocalization [jove.com]
- 19. ias.ac.in [ias.ac.in]
- 20. CAS:35480-31-0 FT-0628411 this compound Product Detail Information [finetechchem.com]
high-resolution mass spectrometry (HRMS) of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
An In-Depth Technical Guide to High-Resolution Mass Spectrometry of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
Introduction: Navigating Molecular Complexity with Precision
High-resolution mass spectrometry (HRMS) stands as a cornerstone of modern analytical science, providing the ability to determine the elemental composition of molecules with exceptional precision by measuring their mass-to-charge ratio (m/z) to several decimal places.[1][2] This capability is indispensable in pharmaceutical research and drug development, where the unambiguous identification of small molecules, metabolites, and impurities is critical. This guide offers a deep dive into the HRMS analysis of this compound, a fluorinated aromatic ester. The presence of multiple fluorine atoms and ester functional groups presents unique analytical considerations, making it an excellent candidate for showcasing the power and comparative strengths of different HRMS platforms.
As a Senior Application Scientist, this guide is structured to move beyond a simple recitation of methods. It aims to elucidate the rationale behind instrumental choices and experimental parameters, providing a framework for robust and reliable characterization of complex small molecules. We will compare the two leading HRMS technologies—Time-of-Flight (TOF) and Orbitrap—and provide a self-validating experimental protocol grounded in established scientific principles.
The Target Analyte: this compound
To effectively analyze a compound, we must first understand its fundamental properties.
-
Structure:
-
Monoisotopic Mass: 332.0483 Da
-
Key Features: The molecule possesses an aromatic ring, a methyl ester group, and two trifluoroethoxy side chains. The high degree of fluorination significantly influences its chemical properties and mass spectrometric behavior. The electronegative fluorine atoms can impact ionization efficiency and direct fragmentation pathways. Furthermore, the negative mass defect of fluorine makes high mass accuracy essential for correct formula determination.[5]
Comparison of HRMS Platforms: Orbitrap vs. Time-of-Flight (TOF)
The choice of a mass analyzer is a critical decision that dictates the quality and nature of the acquired data. For small molecule analysis, Orbitrap and TOF mass spectrometers are the predominant high-resolution platforms.[6] While both provide high mass accuracy, they operate on different principles, leading to distinct performance characteristics.
| Feature | Orbitrap Mass Analyzer | Time-of-Flight (TOF) Mass Analyzer | Rationale & Field Insight |
| Principle | Ions are trapped in an electrostatic field and their axial oscillation frequency is converted to m/z. | Ions are accelerated by an electric field and their flight time to a detector is measured. | The Orbitrap's Fourier Transform-based detection allows for exceptionally high resolution, while the TOF's principle is simpler, enabling very fast acquisition speeds.[6] |
| Resolution | Very High (e.g., 60,000 to >240,000 FWHM). Resolution is m/z dependent. | High (e.g., 35,000 to 60,000 FWHM). Resolution is relatively constant across the mass range. | For distinguishing closely related species or isotopes in small molecules, the superior resolution of the Orbitrap is often advantageous.[6][7] However, modern TOF instruments offer excellent resolution for most small molecule applications. |
| Mass Accuracy | Excellent (<1-3 ppm with external calibration; <1 ppm with internal calibration). | Excellent (<2-5 ppm with external calibration; <1 ppm with internal calibration). | Both platforms provide the sub-5 ppm accuracy required for confident elemental composition determination. Stability is key; Orbitraps are known for their robust stability.[8] |
| Scan Speed | Slower (Hz to tens of Hz). Resolution is inversely proportional to scan speed. | Very Fast (tens to hundreds of Hz). | For coupling with fast chromatography (UHPLC), the high data acquisition rate of a TOF is a distinct advantage, allowing for better peak shape definition for narrow peaks.[6][9] |
| Sensitivity & Dynamic Range | Excellent sensitivity and good dynamic range. | Excellent sensitivity and superior in-spectrum dynamic range. | TOF instruments can often detect very low-abundance ions in the presence of highly abundant ones more effectively within a single spectrum, which is beneficial for impurity profiling.[7] |
Verdict for this Application: For the structural confirmation and purity assessment of a synthesized standard like this compound, an Orbitrap-based instrument (e.g., a Q Exactive series) is arguably superior. Its market-leading resolution can resolve potential isobaric interferences and provide extremely high confidence in mass assignments.[8] If the primary application were high-throughput screening or coupling with very fast chromatography, a high-end Q-TOF would be a compelling alternative.[7]
Experimental Protocol: A Self-Validating Workflow
This protocol details a complete workflow from sample preparation to data acquisition using a Liquid Chromatography (LC) system coupled to an Orbitrap HRMS.
Workflow Diagram
Caption: End-to-end workflow for HRMS analysis.
Step-by-Step Methodology
-
Sample Preparation
-
Action: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade acetonitrile (ACN).
-
Causality: ACN is an excellent solvent for a wide range of organic molecules and is fully compatible with reversed-phase chromatography and electrospray ionization.
-
Action: Perform a serial dilution to create a 1 µg/mL working solution in 50:50 ACN:Water with 0.1% formic acid.
-
Causality: The final concentration is appropriate for achieving good signal intensity without saturating the detector. The addition of formic acid is crucial; it acidifies the mobile phase, promoting protonation of the analyte ([M+H]⁺), which is essential for efficient ionization in positive ESI mode.[10]
-
-
Liquid Chromatography (UHPLC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Causality: A C18 column provides excellent retention for moderately nonpolar compounds like the target analyte. The gradient elution ensures that the compound elutes as a sharp, well-defined peak, improving sensitivity and separating it from any potential impurities.
-
-
High-Resolution Mass Spectrometry (Orbitrap)
-
Ionization Source: Heated Electrospray Ionization (HESI), Positive Ion Mode.
-
Causality: ESI is a 'soft' ionization technique ideal for small molecules, typically producing an intact protonated molecular ion with minimal in-source fragmentation.[11][12] Heating the source aids in desolvation, improving ionization efficiency.
-
Key HESI Parameters:
-
Spray Voltage: 3.5 kV
-
Capillary Temperature: 320 °C
-
Sheath Gas Flow: 40 (arbitrary units)
-
Aux Gas Flow: 10 (arbitrary units)
-
-
Data Acquisition Method:
-
Full MS Scan (MS¹):
-
Resolution: 70,000 @ m/z 200
-
Scan Range: m/z 100-500
-
AGC Target: 1e6
-
-
Data-Dependent MS/MS (dd-MS²):
-
Trigger on the most intense ion from the MS¹ scan.
-
Isolation Window: 1.2 m/z
-
Collision Energy: Higher-energy C-dissociation (HCD) with stepped collision energy (20, 30, 45 eV).
-
Causality: HCD occurs in a cell external to the main analyzer, providing clean, reproducible fragmentation patterns rich in structural information. Using stepped energy ensures that both low-energy (easy to break bonds) and high-energy fragmentations are captured in a single analysis.
-
Resolution: 35,000 @ m/z 200
-
AGC Target: 1e5
-
-
-
Data Analysis and Interpretation
Expected Full Scan (MS¹) Data
The primary goal of the full MS scan is to determine the accurate mass of the intact molecule.
| Ion Species | Calculated Exact Mass (m/z) | Observed Mass (m/z) (Hypothetical) | Mass Error (ppm) |
| [M+H]⁺ | 333.0560 | 333.0558 | -0.60 |
| [M+Na]⁺ | 355.0379 | 355.0377 | -0.56 |
-
Interpretation: The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 333.0560.[10] A sodium adduct, [M+Na]⁺, is also commonly observed. The ability to measure these masses with sub-ppm accuracy provides extremely high confidence in the elemental formula (C₁₂H₁₁F₆O₄ for the protonated ion), effectively ruling out other potential elemental compositions.
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) provides the structural fingerprint of the molecule. Based on established fragmentation rules for benzoate esters, we can predict the fragmentation pathway.[13][14] The most likely cleavage points are the ester and ether linkages.
Caption: Predicted fragmentation of protonated this compound.
-
m/z 301.0300 (Loss of Methanol): A common fragmentation for methyl esters is the neutral loss of methanol (CH₃OH). This results from the transfer of a proton from one of the ethoxy groups to the ester carbonyl, followed by elimination.
-
m/z 233.0425 (Loss of Trifluoroethoxy Radical): Cleavage of the ether C-O bond can lead to the loss of a trifluoroethoxy radical (•OCH₂CF₃). This would be a significant fragment due to the stability of the resulting acylium ion.
-
m/z 205.0476 (Subsequent Loss of CO): The acylium ion formed at m/z 233 can subsequently lose carbon monoxide (CO), a characteristic fragmentation for aromatic acylium ions, resulting in a stable aromatic cation.[13]
-
m/z 228.0398 (Loss of Trifluoroethanol): A rearrangement reaction could lead to the neutral loss of trifluoroethanol (HOCH₂CF₃).
The high resolution of the MS/MS scan is critical for confirming the elemental composition of each of these fragments, allowing for the confident assembly of the fragmentation puzzle and, therefore, the confirmation of the precursor's structure.
Conclusion
The high-resolution mass spectrometric analysis of this compound provides a clear example of the capabilities of modern instrumentation in pharmaceutical and chemical research. Through a combination of high mass accuracy in full MS scans and detailed structural information from MS/MS fragmentation, HRMS allows for unambiguous compound identification.
A comparative analysis shows that while both Orbitrap and high-end TOF platforms are highly capable, the superior resolving power of Orbitrap technology offers a distinct advantage for detailed structural characterization and the elimination of ambiguity from complex spectra. The provided workflow, which combines optimized liquid chromatography with a data-dependent acquisition strategy, represents a robust and self-validating approach to the analysis of this and other complex small molecules, ensuring both scientific integrity and data of the highest quality.
References
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. measurlabs.com [measurlabs.com]
- 3. GSRS [precision.fda.gov]
- 4. chemscene.com [chemscene.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Why do we prefer TOFs over Orbitraps for flow injection analysis? - yet another metabolomics club [metabolomics.blog]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. zefsci.com [zefsci.com]
- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 13. pharmacy180.com [pharmacy180.com]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The strategic synthesis of key pharmaceutical intermediates is a cornerstone of efficient drug development. Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate stands out as a critical building block, notably in the production of the antiarrhythmic agent flecainide. The introduction of the two trifluoroethoxy moieties imparts unique electronic and lipophilic properties to the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the primary synthetic routes to this valuable intermediate, offering a critical analysis of their underlying principles, practical execution, and comparative performance.
Introduction: The Significance of Trifluoroethoxylation in Medicinal Chemistry
The incorporation of fluorine and fluorinated groups into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. The 2,2,2-trifluoroethoxy group, in particular, offers a unique combination of electronic and steric properties. In the context of flecainide, the two trifluoroethoxy groups are crucial for its therapeutic activity. Consequently, the efficient and scalable synthesis of this compound is of paramount importance. This guide will dissect and compare three major synthetic strategies: the classical Williamson ether synthesis, the robust Nucleophilic Aromatic Substitution (SNAr), and the copper-catalyzed Ullmann condensation.
Route 1: The Williamson Ether Synthesis
The Williamson ether synthesis is a venerable and straightforward method for the formation of ethers from an alkoxide and an alkyl halide.[1][2] In the context of our target molecule, this approach commences with the readily available Methyl 2,5-dihydroxybenzoate.
Mechanistic Rationale
The reaction proceeds via a classical S(_N)2 mechanism. The phenolic hydroxyl groups of Methyl 2,5-dihydroxybenzoate are first deprotonated by a suitable base to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of a trifluoroethylating agent, displacing a leaving group to form the desired ether linkage. The choice of base and trifluoroethylating agent is critical to the success of this reaction, influencing both the reaction rate and the yield.
Caption: The two-step mechanism of the Williamson ether synthesis.
Experimental Protocol
A robust protocol for this transformation often employs a phase-transfer catalyst (PTC) to enhance the reaction rate between the water-soluble base and the organic-soluble starting material.[3][4]
Materials:
-
Methyl 2,5-dihydroxybenzoate
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate (Triflate)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
To a stirred solution of Methyl 2,5-dihydroxybenzoate (1.0 eq.) and potassium carbonate (3.0 eq.) in a biphasic mixture of dichloromethane and water, add a catalytic amount of tetrabutylammonium bromide (0.1 eq.).
-
Cool the mixture to 0 °C and add 2,2,2-trifluoroethyl triflate (2.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir vigorously for 12-18 hours, monitoring the progress by TLC.
-
Upon completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Route 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution offers a powerful alternative, particularly when the aromatic ring is activated by electron-withdrawing groups.[5][6] For the synthesis of our target molecule, a suitable starting material would be a di-halogenated methyl benzoate, such as the difluoro or dichloro derivative.
Mechanistic Rationale
The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile, in this case, the trifluoroethoxide anion, attacks the electron-deficient aromatic ring at the carbon bearing a leaving group (a halogen). This initial attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized, particularly by the electron-withdrawing ester group. In the second step, the leaving group is eliminated, restoring the aromaticity of the ring and yielding the desired product. The reactivity of the aryl halide is a key factor, with fluoride being the best leaving group for this reaction.
Caption: The addition-elimination mechanism of the SNAr reaction.
Experimental Protocol
Materials:
-
Methyl 2,5-difluorobenzoate
-
2,2,2-Trifluoroethanol
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of sodium hydride (2.5 eq.) in anhydrous DMF at 0 °C, add 2,2,2-trifluoroethanol (3.0 eq.) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of sodium 2,2,2-trifluoroethoxide.
-
Add a solution of Methyl 2,5-difluorobenzoate (1.0 eq.) in DMF to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by GC-MS. The reaction is typically complete within 6-12 hours.
-
After cooling to room temperature, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by vacuum distillation or column chromatography.
Route 3: The Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that provides a valuable method for the formation of aryl ethers, especially when the SNAr reaction is not favorable.[1][7][8] This route typically employs a di-halogenated methyl benzoate, often the dibromo or diiodo derivative, as the starting material.
Mechanistic Rationale
The precise mechanism of the Ullmann condensation is complex and still a subject of some debate, but it is generally accepted to involve organocopper intermediates. The reaction is thought to proceed through a catalytic cycle involving the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the alcohol (in this case, 2,2,2-trifluoroethanol) and reductive elimination to form the ether and regenerate the Cu(I) catalyst. The choice of copper source, ligand, and base are all critical parameters that can significantly impact the reaction's efficiency.
Caption: A simplified representation of the Ullmann condensation catalytic cycle.
Experimental Protocol
Materials:
-
Methyl 2,5-dibromobenzoate
-
2,2,2-Trifluoroethanol
-
Copper(I) iodide (CuI)
-
Picolinic acid
-
Potassium phosphate (K₃PO₄)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
To an oven-dried Schlenk tube, add Methyl 2,5-dibromobenzoate (1.0 eq.), copper(I) iodide (0.1 eq.), picolinic acid (0.2 eq.), and potassium phosphate (3.0 eq.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon).
-
Add anhydrous DMSO and 2,2,2-trifluoroethanol (3.0 eq.) via syringe.
-
Heat the reaction mixture to 110-130 °C and stir for 24-48 hours, monitoring by HPLC.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Analysis
| Parameter | Williamson Ether Synthesis | Nucleophilic Aromatic Substitution (SNAr) | Ullmann Condensation |
| Starting Material | Methyl 2,5-dihydroxybenzoate | Methyl 2,5-dihalobenzoate (F, Cl) | Methyl 2,5-dihalobenzoate (Br, I) |
| Key Reagents | Base (e.g., K₂CO₃), Trifluoroethylating agent | Strong base (e.g., NaH), 2,2,2-Trifluoroethanol | Cu(I) catalyst, Ligand, Base |
| Reaction Conditions | Mild (0 °C to RT) | Moderate (80-100 °C) | High (110-130 °C) |
| Typical Yield | Good to Excellent (with PTC) | Good to Excellent | Moderate to Good |
| Advantages | Readily available starting material, mild conditions. | High yields, good for activated systems. | Tolerant of a wider range of functional groups. |
| Disadvantages | Requires a highly reactive trifluoroethylating agent. | Requires an activated aromatic ring, strong base. | Harsh reaction conditions, catalyst cost and removal. |
Conclusion and Recommendations
The choice of synthetic route for this compound is contingent on several factors including the cost and availability of starting materials, desired scale of production, and the specific capabilities of the manufacturing facility.
-
The Williamson ether synthesis , particularly when enhanced with phase-transfer catalysis, presents an attractive option due to its mild reaction conditions and the use of a relatively inexpensive and accessible starting material in Methyl 2,5-dihydroxybenzoate. This would be the recommended route for many applications, balancing efficiency with practicality.
-
The SNAr route is highly effective, especially if an activated di-halogenated starting material like Methyl 2,5-difluorobenzoate is readily available and cost-effective. The high yields and relatively straightforward procedure make it a strong contender for large-scale production.
-
The Ullmann condensation offers a valuable alternative, particularly when the other routes are not viable due to substrate limitations. While the conditions are harsher and require a catalyst, modern advancements in ligand design have made this a more practical option than in the past.
Ultimately, a thorough process of optimization and cost-benefit analysis for each specific scenario is crucial for selecting the most appropriate synthetic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 4. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 5. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. jsynthchem.com [jsynthchem.com]
A Comparative Guide to Fluorinated Building Blocks: Profiling Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparison of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate, a highly functionalized building block, with other common fluorinated motifs, offering objective analysis and supporting experimental context.
The Strategic Advantage of Fluorination in Drug Design
The introduction of fluorine into a drug candidate is a well-established strategy to enhance its developability.[1] The strong carbon-fluorine (C-F) bond and high electronegativity of fluorine impart several desirable characteristics:
-
Improved Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily.[2] Replacing a metabolically vulnerable hydrogen atom with fluorine can effectively "block" oxidation, extending the drug's half-life and improving bioavailability.[3]
-
Enhanced Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes.[1] This is particularly critical for drugs targeting the central nervous system (CNS), which must penetrate the blood-brain barrier.
-
Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can alter the acidity or basicity (pKa) of nearby functional groups, which can fine-tune a drug's interaction with its biological target.[4][5]
-
Increased Binding Affinity: In some cases, fluorine can participate in favorable interactions, such as hydrogen bonds with protein targets, thereby increasing binding affinity and potency.[1][2]
Within the diverse arsenal of fluorinated building blocks, this compound presents a unique combination of features for advanced molecular design.
In-Depth Profile: this compound
This compound (CAS: 35480-31-0) is an aromatic ester distinguished by the presence of two trifluoroethoxy (-OCH₂CF₃) groups.[][7][8] This specific substitution pattern offers a powerful tool for medicinal chemists seeking to impart multiple advantageous properties simultaneously.
Key Structural Features & Properties:
-
Two Trifluoroethoxy Groups: This motif is the primary driver of the molecule's utility. The -OCH₂CF₃ group combines the metabolic stability of a trifluoromethyl (-CF₃) group with the conformational flexibility of an ether linkage.[10]
-
Benzoate Core: Provides a synthetically versatile and rigid scaffold for further chemical elaboration.
The dual trifluoroethoxy substitution suggests a profound impact on metabolic stability and lipophilicity, potentially exceeding that of more common, simpler fluorinated motifs.
Comparative Analysis with Alternative Fluorinated Building Blocks
The choice of a fluorinated building block is a critical decision in the design process. The performance of this compound is best understood in comparison to other widely used alternatives.
| Feature | Methyl 2,5-bis(TFE)benzoate | Aryl-F | Aryl-CF₃ | Aryl-OCF₃ |
| Primary Advantage | Extreme metabolic stability & high lipophilicity | Modest electronic modulation | High lipophilicity & metabolic stability | "Lipophilic hydrogen bond donor" mimic |
| Lipophilicity (LogP) | Very High | Slightly Increased | Significantly Increased | Very High |
| Metabolic Stability | Very High | Moderate Increase | High | High |
| Electronic Effect | Strongly Electron-Withdrawing | Weakly Electron-Withdrawing | Strongly Electron-Withdrawing | Strongly Electron-Withdrawing |
| Synthetic Access | Specialized | Readily Available | Readily Available | Specialized |
A. Simple Aromatic Fluorine (Aryl-F) Single fluorine atom substitution is the most fundamental approach. While it can block metabolism at a specific site and subtly alter electronics, its impact on overall lipophilicity and metabolic resistance is often modest compared to polyfluorinated groups.[2][4]
B. Trifluoromethyl Group (Aryl-CF₃) The -CF₃ group is one of the most common motifs in medicinal chemistry, prized for its ability to significantly enhance metabolic stability and lipophilicity.[11][12] However, the direct attachment to the aromatic ring can lead to different electronic and conformational effects compared to the more flexible ether linkage in a trifluoroethoxy group.
C. Trifluoromethoxy Group (Aryl-OCF₃) The -OCF₃ group is highly lipophilic and metabolically stable.[13] It is often considered a bioisostere for an anisole, but with a much stronger electron-withdrawing effect and greater stability. The key difference from the -OCH₂CF₃ group of our target molecule is the absence of the methylene (-CH₂-) spacer, which alters the geometry and electronics imparted on the aromatic ring.
This compound stands out by offering a "doubled-down" approach. The presence of two -OCH₂CF₃ groups is designed for scenarios where maximizing metabolic stability and lipophilicity is the primary objective, for instance, in developing long-acting drugs or agents that need to penetrate challenging biological barriers.
Visualizing the Rationale: Metabolic Shielding
The core principle behind using building blocks like this compound is to protect a molecule from enzymatic degradation. The trifluoroethoxy group acts as a "metabolic shield."
Caption: Metabolic shielding by the trifluoroethoxy group.
Experimental Protocols
Trustworthy comparison requires robust and reproducible experimental validation. The following protocols outline standard methodologies for synthesizing the core structure and evaluating its key performance characteristic: metabolic stability.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
The synthesis of aryl trifluoroethyl ethers can be achieved through a nucleophilic substitution reaction between a phenol and a trifluoroethylating agent. For this compound, a plausible route starts from methyl 2,5-dihydroxybenzoate.
Objective: To synthesize this compound.
Causality: This Williamson ether synthesis-type reaction is a standard and reliable method for forming ether bonds. The use of a base is critical to deprotonate the hydroxyl groups, forming the nucleophilic phenoxide species required to attack the electrophilic trifluoroethylating agent. A polar aprotic solvent like DMF or acetonitrile is chosen to dissolve the ionic intermediates and facilitate the reaction.
References
- 1. Fluorinated Building Blocks: Essential Tools for Modern Chemistry | MolecularCloud [molecularcloud.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound | CAS 35480-31-0 [matrix-fine-chemicals.com]
- 9. GSRS [precision.fda.gov]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
A Comparative Guide to the Biological Activity of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate Derivatives
Introduction: The Emergence of Fluorinated Benzoates in Therapeutic Research
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Within this context, Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate has emerged as a pivotal building block for the synthesis of novel heterocyclic compounds with significant therapeutic potential. While the intrinsic biological activity of the parent ester remains largely unexplored, its derivatives, particularly those incorporating 1,3-thiazolidin-4-one and 1,3,4-oxadiazole scaffolds, have demonstrated promising anti-cancer and anti-diabetic properties.
This guide provides a comprehensive comparison of the biological activities of these this compound derivatives, juxtaposing their performance with established therapeutic agents. We will delve into the experimental data supporting their efficacy, elucidate the underlying mechanisms of action, and provide detailed protocols for the key biological assays used in their evaluation.
Part 1: Anti-Cancer Activity - Targeting Glioblastoma with 1,3-Thiazolidin-4-one Derivatives
Glioblastoma multiforme (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite a multimodal treatment approach that typically includes surgery, radiation, and chemotherapy. The current standard-of-care chemotherapeutic agent is Temozolomide (TMZ), an alkylating agent that induces DNA damage in cancer cells.[1][2][3][4][5][6][7][8][9][10] However, resistance to TMZ is common, necessitating the development of novel therapeutic strategies.
Recent research has focused on the synthesis of N-[2-(phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide derivatives, which have shown potent anti-glioma activity.[11] These compounds are synthesized from this compound, highlighting the importance of this core structure.
Comparative Performance Analysis
The anti-proliferative activity of these novel thiazolidin-4-one derivatives has been evaluated against human glioblastoma cell lines, such as LN229, and compared with the standard-of-care, Temozolomide. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Compound | Target Cell Line | IC50 (µg/mL) | Standard of Care (Temozolomide) IC50 (µM) |
| Thiazolidin-4-one derivative 5b | LN229 | 9.48 | Varies significantly based on MGMT promoter methylation status |
| Thiazolidin-4-one derivative 5c | LN229 | 12.16 | Varies significantly based on MGMT promoter methylation status |
| Thiazolidin-4-one derivative 5e | LN229 | 6.43 | Varies significantly based on MGMT promoter methylation status |
Data for thiazolidin-4-one derivatives sourced from reference[11]. Temozolomide IC50 is highly dependent on the O6-methylguanine-DNA methyltransferase (MGMT) promoter methylation status of the glioblastoma cells.
The data indicate that the synthesized thiazolidin-4-one derivatives, particularly compound 5e, exhibit potent cytotoxic effects against glioblastoma cells in vitro.[11]
Mechanism of Action: Dual Inhibition of AURKA and VEGFR-2
In silico molecular docking and dynamics simulation studies suggest that these thiazolidin-4-one derivatives exert their anti-cancer effects through the dual inhibition of Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11]
-
AURKA Inhibition: AURKA is a serine/threonine kinase that plays a critical role in mitotic progression. Its overexpression is frequently observed in various cancers, including glioblastoma, and is associated with poor prognosis. By inhibiting AURKA, these derivatives can disrupt cell division and induce apoptosis in cancer cells.
-
VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Inhibition of VEGFR-2 can starve the tumor of its blood supply, leading to a reduction in tumor growth and progression.[12][13][14]
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed glioblastoma cells (e.g., LN229) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compounds (thiazolidin-4-one derivatives) and a standard drug (Temozolomide) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
This assay assesses the long-term proliferative potential of single cells.
-
Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in a 6-well plate.
-
Treatment: Treat the cells with the test compounds at concentrations around their IC50 values for 24 hours.
-
Incubation: Replace the medium and incubate the cells for 10-14 days until visible colonies form.
-
Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
Part 2: Anti-Diabetic Activity - α-Glucosidase Inhibition by 1,3,4-Oxadiazole Derivatives
Type 2 diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia. One therapeutic strategy is to inhibit α-glucosidase, an enzyme in the small intestine responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Acarbose and Miglitol are clinically approved α-glucosidase inhibitors.[11][15][16][17][18][19][20][21][22]
Derivatives of 1,3,4-oxadiazole synthesized from this compound have shown potential as α-glucosidase inhibitors.[15]
Comparative Performance Analysis
The inhibitory activity of these 1,3,4-oxadiazole derivatives against α-glucosidase is compared with the standard drug, Acarbose.
| Compound | α-Glucosidase IC50 (µM) | Standard (Acarbose) IC50 (µM) |
| 1,3,4-Oxadiazole derivative 5d | Lowered glucose levels significantly in vivo | 750 |
| 1,3,4-Oxadiazole derivative 5f | Lowered glucose levels significantly in vivo | 750 |
Data for 1,3,4-oxadiazole derivatives sourced from reference[15]. Acarbose IC50 can vary depending on the source of the enzyme and assay conditions.
The in vivo studies using a Drosophila melanogaster model indicated that compounds 5d and 5f have better anti-diabetic activity among the different synthesized compounds, significantly lowering glucose levels.[15]
Mechanism of Action: Competitive Inhibition of α-Glucosidase
These 1,3,4-oxadiazole derivatives are proposed to act as competitive inhibitors of α-glucosidase. They likely bind to the active site of the enzyme, preventing the binding of natural carbohydrate substrates. This delays the breakdown of complex carbohydrates and reduces the postprandial glucose spike.
Experimental Protocols
-
Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubation: Pre-incubate the enzyme with various concentrations of the test compounds (1,3,4-oxadiazole derivatives) and Acarbose in a 96-well plate.
-
Reaction Initiation: Add the pNPG solution to initiate the reaction.
-
Reaction Termination: Stop the reaction by adding a solution of sodium carbonate.
-
Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
-
Fly Culture: Rear wild-type Drosophila melanogaster on a standard cornmeal-agar medium.
-
Induction of Hyperglycemia: Feed the flies a high-sugar diet to induce a diabetic-like state.
-
Treatment: Incorporate the test compounds into the diet of the hyperglycemic flies.
-
Glucose Measurement: After a specific treatment period, measure the glucose levels in the hemolymph of the flies.
-
Data Analysis: Compare the glucose levels of the treated groups with the control group to assess the anti-diabetic activity.
Conclusion and Future Perspectives
The derivatives of this compound, specifically the 1,3-thiazolidin-4-one and 1,3,4-oxadiazole analogs, represent a promising new class of therapeutic agents. The anti-cancer derivatives demonstrate potent activity against glioblastoma cells, potentially through a dual-inhibition mechanism that could overcome resistance to current therapies. The anti-diabetic derivatives show significant α-glucosidase inhibitory activity, offering a potential new avenue for managing type 2 diabetes.
Further research is warranted to optimize the structure-activity relationships of these compounds, improve their pharmacokinetic profiles, and evaluate their efficacy and safety in more advanced preclinical and clinical settings. The versatility of the this compound core structure suggests that a wide range of other biologically active derivatives could be synthesized, opening up new frontiers in drug discovery.
References
- 1. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Temozolomide? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Temozolomide: mechanisms of action, repair and resistance. | Semantic Scholar [semanticscholar.org]
- 5. youtube.com [youtube.com]
- 6. Temozolomide (Temodar) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moffitt.org [moffitt.org]
- 8. Glioblastoma Standard of Care: Effects on Tumor Evolution and Reverse Translation in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. ascopubs.org [ascopubs.org]
- 11. droracle.ai [droracle.ai]
- 12. VEGFR2 blockade inhibits glioblastoma cell proliferation by enhancing mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. VEGFR2 blockade inhibits glioblastoma cell proliferation by enhancing mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glioma cell VEGFR-2 confers resistance to chemotherapeutic and antiangiogenic treatments in PTEN-deficient glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The mechanism of alpha-glucosidase inhibition in the management of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Miglitol - Wikipedia [en.wikipedia.org]
- 18. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. What is the mechanism of Acarbose? [synapse.patsnap.com]
- 20. What is Miglitol used for? [synapse.patsnap.com]
- 21. What Are Alpha-Glucosidase Inhibitors for Diabetes? [webmd.com]
- 22. miglitol, Glyset: Drug Facts, Side Effects, and Dosing [medicinenet.com]
A Senior Application Scientist's Guide to Spectroscopic Differentiation of Benzoate Isomers
Introduction: The Critical Need for Isomer-Specific Analysis
In the realms of pharmaceutical development, materials science, and chemical synthesis, the precise structural characterization of molecules is not merely an academic exercise—it is a cornerstone of safety, efficacy, and innovation. Benzoate derivatives, such as aminobenzoic and hydroxybenzoic acids, are common structural motifs. However, the seemingly subtle shift of a functional group around the benzene ring, creating ortho-, meta-, and para- isomers, can drastically alter a compound's biological activity, chemical reactivity, and physical properties. For researchers and drug developers, the ability to definitively distinguish between these positional isomers is therefore of paramount importance.
This guide provides a comparative analysis of key spectroscopic techniques used for the differentiation of benzoate isomers. Moving beyond a simple recitation of methods, this document delves into the underlying principles of why each technique is suited for this challenge, offers field-proven experimental protocols, and presents comparative data to ground the theory in practice. Our objective is to equip you, our fellow scientists, with the knowledge to select the most appropriate analytical strategy and confidently interpret the resulting data.
Vibrational Spectroscopy: Probing Molecular Symmetry and Motion
Vibrational techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful first-line methods for distinguishing isomers. The differentiation hinges on how the substitution pattern on the benzene ring affects the molecule's symmetry and, consequently, its allowed vibrational modes.
The Causality Behind Isomer Differentiation via FTIR Spectroscopy
The key to distinguishing ortho-, meta-, and para- isomers with FTIR lies in the out-of-plane C-H bending vibrations, often referred to as C-H wags. These vibrations are highly sensitive to the substitution pattern.[1][2] The number and position of adjacent hydrogen atoms on the ring dictate the frequency of these absorption bands, which typically appear in the 650-900 cm⁻¹ region of the spectrum.[1][3]
-
Ortho (1,2-disubstitution): Typically shows a single strong absorption band arising from the four adjacent C-H bonds. This band is often observed in the 770–735 cm⁻¹ range.[4]
-
Meta (1,3-disubstitution): Characterized by two distinct bands. One strong band appears between 810–750 cm⁻¹ due to the three adjacent C-H bonds, and another is often seen near 690 cm⁻¹ from the isolated C-H bond.[2]
-
Para (1,4-disubstitution): Presents a single, strong absorption band, typically in a higher frequency range of 860–790 cm⁻¹, resulting from the two pairs of adjacent C-H bonds.[2][4]
This diagnostic region provides a reliable "fingerprint" for the substitution pattern.[1]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Attenuated Total Reflectance (ATR) is the preferred technique for solid powders due to its speed and minimal sample preparation.[5]
Objective: To acquire a high-quality mid-IR spectrum of a solid benzoate isomer sample.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum by running the analysis with no sample present. This accounts for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the finely ground powder (approx. 1-5 mg) directly onto the ATR crystal, ensuring the crystal surface is completely covered.[6]
-
Apply Pressure: Use the instrument's pressure clamp to apply consistent and firm pressure. This ensures good contact between the sample and the crystal, which is critical for a strong signal.[7]
-
Data Acquisition: Collect the spectrum. Typical parameters for this analysis are:
-
Spectral Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)[6]
-
-
Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe.
This entire workflow can be completed in approximately one minute per sample.[8]
Workflow for Isomer Identification using ATR-FTIR
Caption: ATR-FTIR workflow from sample preparation to isomer identification.
Comparative Vibrational Data for Aminobenzoic Acid Isomers
The following table summarizes key distinguishing vibrational frequencies for the three isomers of aminobenzoic acid, demonstrating the principles discussed.
| Vibrational Mode | 2-Aminobenzoic Acid (ortho) (cm⁻¹) | 3-Aminobenzoic Acid (meta) (cm⁻¹) | 4-Aminobenzoic Acid (para) (cm⁻¹) | Reference |
| Aromatic C-H Stretch | 3055 | 3071 | 3099 | [9] |
| Carbonyl C=O Stretch | 1678 | 1697 | 1680 | [9] |
| Out-of-Plane C-H Bend | 752 | 758 | 845 | [9] |
| Ring Bending Mode | Not specified | 673 | Not specified | [9] |
Data synthesized from experimental IR and Raman spectra.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy provides unambiguous structural information by probing the magnetic environments of atomic nuclei, typically ¹H (proton) and ¹³C. The chemical shift (δ) of each nucleus is exquisitely sensitive to the electronic effects of nearby functional groups, making it a definitive tool for isomer identification.
The Causality Behind Isomer Differentiation via NMR
The position of a substituent on the benzene ring alters the electron density at the remaining ring positions through a combination of inductive and resonance effects.[10] This creates unique electronic environments for each proton and carbon atom, resulting in distinct chemical shifts for each isomer.
-
¹H NMR: The chemical shifts and, crucially, the splitting patterns (spin-spin coupling) of the aromatic protons provide a clear signature. For example, a para-substituted ring will often show a deceptively simple pattern of two doublets due to the molecule's symmetry, whereas ortho- and meta- isomers will exhibit more complex multiplets.
-
¹³C NMR: The chemical shifts of the carbon atoms in the ring are also highly informative. The carbon atom directly attached to the substituent (ipso-carbon) and the carbons at the ortho, meta, and para positions relative to it will have characteristic shifts. The number of unique carbon signals also reflects the symmetry of the isomer (ortho and meta typically have 6 distinct aromatic signals, while para has only 4).
Experimental Protocol: Solution-State ¹H/¹³C NMR
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for unambiguous structural elucidation of a benzoate isomer.
Methodology:
-
Sample Preparation:
-
Weigh 5-25 mg of the sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[11]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[11][12] The choice of solvent is critical; it must fully dissolve the sample without reacting with it. DMSO-d₆ is often a good choice for benzoic acids due to their polarity and the presence of exchangeable -OH and -NH₂ protons.
-
Ensure the sample is fully dissolved. Gentle vortexing may be required.[11]
-
-
Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, unscratched 5 mm NMR tube to remove any particulate matter.[13]
-
Instrument Setup:
-
Insert the sample into the spectrometer's spinner turbine and place it in the magnet.
-
The instrument will lock onto the deuterium signal from the solvent.
-
Perform shimming to optimize the magnetic field homogeneity, which is essential for sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Acquire the ¹H spectrum. This is typically a rapid experiment, taking only a few minutes.
-
Acquire the ¹³C spectrum. As ¹³C has a low natural abundance, this experiment requires a longer acquisition time (20 minutes to several hours) to achieve a good signal-to-noise ratio.
-
Comparative NMR Data for Aminobenzoic Acid Isomers
The distinct electronic environments of the isomers are clearly reflected in their ¹H and ¹³C NMR chemical shifts.
| Isomer | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) | Reference |
| 2-Amino (ortho) | 7.73 (dd), 7.24 (ddd), 6.72 (dd), 6.56 (ddd) | 169.3, 151.1, 134.3, 131.5, 116.5, 116.2, 111.4 | [9] |
| 3-Amino (meta) | 7.28 (t), 7.18 (d), 7.11 (t), 6.89 (ddd) | 168.0, 148.8, 132.5, 129.4, 119.5, 118.0, 115.3 | [9] |
| 4-Amino (para) | 7.65 (d), 6.57 (d) | 168.0, 153.2, 131.7, 119.5, 113.1 | [9] |
Data obtained in DMSO-d₆. Chemical shifts are referenced to TMS. Data synthesized from experimental values.[9][14]
Decision Tree for Spectroscopic Analysis
Caption: A logical workflow for selecting spectroscopic techniques.
Mass Spectrometry: Differentiating Isomers by Fragmentation
While standard mass spectrometry (MS) measures the mass-to-charge ratio and cannot distinguish between isomers with the same molecular weight, the fragmentation patterns generated by techniques like Electron Ionization (EI)-MS can be diagnostic.
The "Ortho Effect" in Mass Spectrometry
The key to differentiating isomers via MS often lies in neighboring group participation, famously known as the "ortho effect."[15] When two functional groups are in the ortho position, they can interact during the fragmentation process, opening up unique fragmentation pathways that are not possible for the meta and para isomers.
For example, in the EI-MS of methyl salicylate (methyl 2-hydroxybenzoate), the proximity of the hydroxyl and ester groups facilitates the loss of a neutral methanol molecule, leading to a prominent fragment ion. This pathway is suppressed in the meta and para isomers, whose fragmentation is dominated by other processes, such as the loss of a methoxy radical.[15] This results in significantly different mass spectra for the three isomers.
Comparative Fragmentation of Hydroxybenzoic Acid Isomers
| Isomer | Key Fragmentation Pathways | Diagnostic Ions (m/z) | Reference |
| 2-Hydroxy (ortho) | Loss of H₂O, followed by loss of CO | [M-H₂O]⁺, [M-H₂O-CO]⁺ | [15] |
| 3-Hydroxy (meta) | Primarily loss of COOH radical | [M-COOH]⁺ | [16] |
| 4-Hydroxy (para) | Primarily loss of COOH radical; formation of quinoid-type ions | [M-COOH]⁺, quinoid ions | [15] |
Fragmentation patterns are highly dependent on ionization energy and instrumentation. The above represents common pathways in EI-MS.
Summary and Recommendations
The choice of spectroscopic technique depends on the specific analytical need, from rapid screening to definitive identification.
| Technique | Information Provided | Speed | Sample Req. | Key Strengths | Limitations |
| ATR-FTIR | Vibrational modes, substitution pattern | Very Fast (~1 min) | Low (1-5 mg) | Excellent for rapid screening; clear differentiation of substitution patterns. | Can be ambiguous for complex molecules; not quantitative. |
| NMR (¹H, ¹³C) | Atomic connectivity, electronic environment | Slow (mins to hrs) | Moderate (5-100 mg) | Unambiguous structural elucidation; definitive isomer identification. | Higher sample requirement; more complex data analysis. |
| Mass Spec. (EI) | Fragmentation patterns | Fast | Very Low (<1 mg) | Differentiates isomers via unique fragmentation (e.g., ortho effect). | Standard MS cannot distinguish isomers; requires specific fragmentation behavior. |
Senior Scientist Recommendation:
-
For high-throughput screening and initial identification: Begin with ATR-FTIR . Its speed and ability to quickly determine the substitution pattern from the fingerprint region make it an invaluable frontline tool.
-
For definitive, publication-quality structural confirmation: NMR spectroscopy (¹H and ¹³C) is the gold standard. It provides irrefutable evidence of the isomeric structure.
-
For trace-level analysis or when fragmentation provides a clear signature: Mass Spectrometry can be highly effective, particularly when an "ortho effect" or other isomer-specific fragmentation is known to occur. Newer techniques like Infrared Ion Spectroscopy (IRIS) combine MS with IR for even more powerful isomer differentiation.[1][17]
By understanding the principles, protocols, and comparative data presented in this guide, researchers can confidently navigate the analytical challenges posed by benzoate isomers, ensuring the integrity and accuracy of their scientific endeavors.
References
- 1. Mass spectrometry-based identification of ortho -, meta - and para -isomers using infrared ion spectroscopy - Analyst (RSC Publishing) DOI:10.1039/D0AN01119C [pubs.rsc.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. organomation.com [organomation.com]
- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 14. rsc.org [rsc.org]
- 15. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
validation of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate purity by HPLC
An In-Depth Technical Guide to the Validation of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate Purity by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a non-negotiable cornerstone of quality control and regulatory compliance. This compound (M2,5-BTFEB), a fluorinated aromatic ester, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity directly impacts the yield, impurity profile, and safety of the final drug substance.
This guide provides a comprehensive framework for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of M2,5-BTFEB. We will explore the scientific rationale behind methodological choices, present a detailed validation protocol grounded in regulatory standards, and offer a comparative analysis against Gas Chromatography (GC) to ensure a complete understanding of the available analytical strategies.
The Rationale for RP-HPLC in M2,5-BTFEB Analysis
The molecular structure of M2,5-BTFEB (Molecular Formula: C₁₂H₁₀F₆O₄, Molecular Weight: 332.20) dictates the optimal analytical approach.[1][][3] The presence of a benzene ring and two highly electronegative trifluoroethoxy groups renders the molecule significantly hydrophobic. This characteristic makes it an ideal candidate for Reversed-Phase Liquid Chromatography (RP-LC), a powerful technique that separates compounds based on their hydrophobicity.[4][5][6]
In RP-HPLC, the stationary phase is non-polar (e.g., silica chemically bonded with C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[6] Hydrophobic molecules, like M2,5-BTFEB, interact more strongly with the non-polar stationary phase, leading to longer retention times.[7] By carefully controlling the composition of the mobile phase, we can achieve fine-tuned separation of the main compound from any potential impurities, which may include starting materials, by-products, or degradation products.
High-performance liquid chromatography is a cornerstone of pharmaceutical analysis due to its versatility in separating a wide range of compounds, particularly non-volatile and thermally labile molecules, which are common in drug development.[8]
A Validated RP-HPLC Method for Purity Determination
Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[9] The following protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for validating analytical procedures.[10][11][12][13]
Experimental Protocol: HPLC System and Conditions
A well-defined set of chromatographic conditions is the foundation of a reproducible method.
| Parameter | Recommended Condition | Justification |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, robust system with a quaternary pump, autosampler, column thermostat, and DAD. |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic interaction for retaining and separating M2,5-BTFEB and related non-polar impurities.[4] |
| Mobile Phase | A: Water; B: Acetonitrile | Acetonitrile is a common "strong" solvent in RP-HPLC, and a gradient elution ensures separation of compounds with a range of polarities.[7] |
| Gradient Elution | 0-20 min: 50% to 95% B; 20-25 min: 95% B; 25.1-30 min: 50% B | A gradient is crucial for eluting highly retained impurities and re-equilibrating the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30°C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Injection Volume | 10 µL | A small volume minimizes potential for peak distortion. |
| Detector | Diode Array Detector (DAD) | DAD allows for monitoring at multiple wavelengths, which is useful for peak purity assessment. |
| Detection λ | 220 nm | The benzoate chromophore exhibits strong absorbance in the lower UV range. |
| Sample Prep. | 1.0 mg/mL in Acetonitrile | The sample is dissolved in a strong solvent to ensure complete dissolution. |
Method Validation Workflow
The validation process follows a systematic, multi-stage approach to rigorously test the method's performance characteristics.
Step-by-Step Validation Protocols
The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[9][10]
-
Specificity (Forced Degradation):
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol:
-
Prepare five separate solutions of M2,5-BTFEB (approx. 1 mg/mL).
-
Subject each solution to a different stress condition:
-
Acidic: Add 1N HCl and heat at 80°C for 4 hours.
-
Basic: Add 1N NaOH and heat at 80°C for 4 hours.
-
Oxidative: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal: Heat the solid material at 105°C for 48 hours, then dissolve.
-
Photolytic: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Neutralize the acidic and basic samples before injection.
-
Analyze all stressed samples by HPLC, alongside an unstressed control sample.
-
-
Acceptance Criteria: The method must demonstrate baseline resolution between the M2,5-BTFEB peak and all degradation product peaks. The DAD peak purity analysis should pass for the main analyte peak in all chromatograms.
-
-
Linearity:
-
Objective: To demonstrate a direct proportional relationship between analyte concentration and the detector's response.
-
Protocol:
-
Prepare a stock solution of M2,5-BTFEB reference standard (e.g., 100 µg/mL).
-
Perform serial dilutions to create at least five concentration levels, typically ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (R²) of the linear regression line should be ≥ 0.999.
-
-
Accuracy (Recovery):
-
Objective: To assess the closeness of the test results to the true value.[12]
-
Protocol:
-
Prepare a placebo (a mixture of all formulation components except the API) or use a known batch of low-purity M2,5-BTFEB.
-
Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration). Prepare three samples at each level.
-
Analyze the spiked samples and calculate the percentage recovery of the added M2,5-BTFEB.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
-
-
Precision:
-
Objective: To evaluate the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.
-
Protocol:
-
Repeatability (Intra-assay): Prepare six individual samples of M2,5-BTFEB at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for the six assay results should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ):
-
Objective: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Prepare a series of dilute solutions of M2,5-BTFEB.
-
Identify the concentration that yields a signal-to-noise ratio of approximately 10:1.
-
Inject six replicates of this solution and assess the precision.
-
-
Acceptance Criteria: The %RSD for the six replicates should be ≤ 10%.
-
Summary of Validation Parameters
| Validation Parameter | Acceptance Criterion | Purpose |
| Specificity | No interference at analyte Rt; Peak purity > 990 | Ensures the method is selective for the analyte. |
| Linearity (R²) | ≥ 0.999 | Confirms proportional response over a defined range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | Measures the trueness of the results. |
| Precision (%RSD) | ≤ 2.0% | Demonstrates the method's reproducibility. |
| LOQ (%RSD) | ≤ 10% | Defines the lower limit for reliable quantification. |
| Robustness | %RSD of results ≤ 2.0% | Shows reliability against minor method variations. |
Comparative Analysis: HPLC vs. Gas Chromatography (GC)
While HPLC is the primary recommended technique, it is valuable to compare it with Gas Chromatography, another powerful separation science. The choice between HPLC and GC is fundamentally dictated by the analyte's volatility and thermal stability.[14][15]
Head-to-Head Comparison
| Feature | RP-HPLC | Gas Chromatography (GC) | Verdict for M2,5-BTFEB |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds.[8] | Requires volatile and thermally stable analytes.[14] | HPLC is superior. It can analyze the parent molecule and a wider range of potential non-volatile synthesis by-products or degradants without risk of thermal decomposition. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization for less volatile compounds; sample must be in a volatile solvent. | HPLC is simpler and more direct. No derivatization is needed. |
| Separation Efficiency | High. | Very high, especially with capillary columns, for volatile compounds. | GC offers higher efficiency for volatiles. It could be advantageous for separating isomeric volatile impurities if present. |
| Common Application | API assay, impurity profiling, stability studies.[14] | Residual solvent analysis, analysis of volatile impurities.[15][16] | Both are valuable. HPLC is the workhorse for quality control, while GC is essential for specific tests like residual solvents, which are mandated by ICH Q3C guidelines. |
| Robustness | Generally robust to small changes in mobile phase composition and temperature. | Can be sensitive to changes in carrier gas flow, oven temperature program, and inlet conditions. | HPLC is often considered more robust for routine assay and impurity testing of APIs. |
Conclusion
For the comprehensive purity validation of this compound, a well-validated Reversed-Phase HPLC method is the superior and recommended primary technique. Its ability to handle non-volatile and potentially thermally sensitive impurities, coupled with its robustness and straightforward sample preparation, makes it ideal for release testing, stability studies, and overall quality control in a regulated environment.
Gas Chromatography serves as an essential complementary technique. While not suitable as the primary purity assay due to its limitations with non-volatile compounds, it is the gold standard for analyzing volatile impurities, such as residual solvents from the synthesis process. A complete analytical package for M2,5-BTFEB would therefore leverage HPLC for assay and purity, and GC for targeted volatile analysis, ensuring a full and accurate picture of the compound's quality. This dual-pronged approach provides the scientific rigor necessary for advancing drug development programs with confidence.
References
- 1. GSRS [precision.fda.gov]
- 3. chemscene.com [chemscene.com]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. chromtech.com [chromtech.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 13. ICH Official web site : ICH [ich.org]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 16. Why doesn't Pharma use GC? - Chromatography Forum [chromforum.org]
A Comparative Guide to the Synthesis of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate: A Cost-Benefit Analysis
Introduction: Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is a pivotal intermediate in the synthesis of Flecainide, a potent antiarrhythmic agent used to treat a variety of cardiac arrhythmias. The efficiency, cost-effectiveness, and scalability of the synthetic route to this key intermediate are of paramount importance to researchers, scientists, and professionals in the drug development and manufacturing sectors. This guide provides an in-depth, objective comparison of the primary synthetic pathways to this compound, offering a comprehensive cost-benefit analysis supported by experimental data and mechanistic insights.
Executive Summary
Two principal synthetic strategies for this compound are evaluated:
-
Pathway 1: Direct Trifluoroethoxylation of Methyl Gentisate. A convergent approach starting from a readily available dihydroxybenzoate ester.
-
Pathway 2: Multi-step Synthesis from Halogenated Benzenes. A linear synthesis involving the initial formation of a bis(trifluoroethoxy)benzene core followed by functional group manipulations.
The optimal choice of synthetic route is contingent upon several factors, including the desired scale of production, cost constraints, and the availability of starting materials and reagents. While the direct trifluoroethoxylation of methyl gentisate appears more concise, the multi-step pathway from halogenated benzenes may offer advantages in terms of precursor cost and established, high-yielding transformations.
Pathway 1: Direct Trifluoroethoxylation of Methyl Gentisate
This pathway commences with methyl 2,5-dihydroxybenzoate (methyl gentisate), a commercially available starting material, and introduces both 2,2,2-trifluoroethoxy groups in a single transformation step.
Reaction Scheme
Caption: Pathway 1: Direct synthesis from Methyl Gentisate.
Mechanistic Insight: The Williamson Ether Synthesis
The core of this pathway is the Williamson ether synthesis, a classic and reliable method for forming ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] A strong base deprotonates the phenolic hydroxyl groups of methyl gentisate to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of the 2,2,2-trifluoroethylating agent, displacing a leaving group (e.g., triflate) to form the desired ether linkage. The use of a highly reactive trifluoroethylating agent like 2,2,2-trifluoroethyl triflate is often necessary to achieve good conversion with the less reactive phenolic hydroxyl groups.
Experimental Protocol (Representative)
-
To a solution of methyl 2,5-dihydroxybenzoate (1.0 eq.) in a suitable aprotic solvent (e.g., acetone, DMF) is added a base, such as anhydrous potassium carbonate (2.5 eq.).
-
The mixture is stirred at room temperature for 30 minutes.
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate (2.2 eq.) is added dropwise to the suspension.
-
The reaction mixture is heated to reflux and monitored by TLC until the starting material is consumed.
-
After cooling to room temperature, the inorganic salts are filtered off.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford this compound.
Performance Data (Estimated)
| Metric | Value | Source/Comment |
| Yield | 70-85% (estimated) | Based on similar Williamson ether syntheses. |
| Reaction Time | 12-24 hours | Dependent on temperature and reagent reactivity. |
| Purification | Column Chromatography | Necessary to remove by-products and unreacted reagents. |
Cost-Benefit Analysis
| Factor | Analysis |
| Precursor Cost | Methyl gentisate is a moderately priced starting material.[4] |
| Reagent Cost | The primary cost driver is the trifluoroethylating agent. 2,2,2-Trifluoroethyl triflate is significantly more expensive than 2,2,2-trifluoroethanol.[5][6] |
| Process Complexity | A single, well-understood reaction step simplifies the overall process. However, the handling of moisture-sensitive and potentially hazardous triflating agents requires care. |
| Scalability | Scalable, but the cost of the triflating agent may become prohibitive for large-scale production. |
| Waste Generation | Generates inorganic salt waste from the base and the leaving group of the triflating agent. |
Pathway 2: Multi-step Synthesis from Halogenated Benzenes
This linear pathway begins with a simple, inexpensive halogenated benzene derivative and builds the target molecule through a series of well-established transformations. A common starting point is 1,4-dibromobenzene or hydroquinone.
Reaction Scheme
Caption: Pathway 2: Multi-step synthesis from a benzene derivative.
Step-by-Step Methodologies and Mechanistic Insights
Step 1: Synthesis of 1,4-Bis(2,2,2-trifluoroethoxy)benzene
-
From Hydroquinone: This involves a Williamson ether synthesis, similar to Pathway 1. A patent describes the reaction of hydroquinone with 2,2,2-trifluoroethyl trifluoromethanesulfonate in the presence of potassium carbonate in acetone, affording an 88% yield of the desired product after 24 hours of reflux.[7]
-
From 1,4-Dibromobenzene: An Ullmann condensation can be employed, which is a copper-catalyzed nucleophilic aromatic substitution.[5] This typically requires higher temperatures and polar aprotic solvents like DMF.
Step 2: Friedel-Crafts Acylation
The synthesized 1,4-bis(2,2,2-trifluoroethoxy)benzene undergoes a Friedel-Crafts acylation to introduce an acetyl group. This is a classic electrophilic aromatic substitution reaction where an acyl chloride (e.g., acetyl chloride) reacts with the aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).[8] The trifluoroethoxy groups are ortho, para-directing, leading to the desired 2,5-disubstituted product.
Step 3: Oxidation of the Acetophenone
The acetyl group of the acetophenone intermediate is oxidized to a carboxylic acid. A common and effective method is the haloform reaction, using an oxidizing agent like sodium hypochlorite (bleach) in a basic solution. A patent describes this transformation with a high yield of 94.5%.[9]
Step 4: Fischer Esterification
The final step is the conversion of the carboxylic acid to the methyl ester. The Fischer esterification is a straightforward acid-catalyzed reaction between the carboxylic acid and methanol.[10][11] Typically, a strong acid catalyst like sulfuric acid is used, and the reaction is driven to completion by using an excess of methanol.
Experimental Protocols (Summarized from Literature)
| Step | Reactants | Reagents/Conditions | Yield | Reference |
| 1a | Hydroquinone, 2,2,2-Trifluoroethyl trifluoromethanesulfonate | K2CO3, Acetone, Reflux, 24h | 88% | [7] |
| 2 | 1,4-Bis(2,2,2-trifluoroethoxy)benzene, Acetyl chloride | AlCl3, 1,2-Dichloroethane, 25°C, 4h | ~70-80% | [9] |
| 3 | 2,5-Bis(2,2,2-trifluoroethoxy)acetophenone | Sodium hypochlorite, NaOH, Heat | 94.5% | [9] |
| 4 | 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | Methanol, H2SO4 (cat.), Reflux | >90% | [10] |
Cost-Benefit Analysis
| Factor | Analysis |
| Precursor Cost | Hydroquinone and 1,4-dibromobenzene are inexpensive, commodity chemicals.[12][13] |
| Reagent Cost | Reagents for each step (e.g., AlCl3, acetyl chloride, sodium hypochlorite, methanol, sulfuric acid) are generally low-cost.[5][7][11] The cost of the trifluoroethylating agent in the first step is still a consideration, but using 2,2,2-trifluoroethanol with a stronger base in an Ullmann condensation could be a more economical alternative to the triflate. |
| Process Complexity | This is a multi-step synthesis, which increases the overall operational complexity and time. Each intermediate needs to be isolated and purified. |
| Scalability | All individual steps are well-established and highly scalable industrial processes. |
| Waste Generation | Generates waste from each of the four steps, including inorganic salts, chlorinated solvents, and acidic/basic aqueous waste, which require appropriate disposal. |
Comparative Analysis and Conclusion
| Feature | Pathway 1 (from Methyl Gentisate) | Pathway 2 (from Halogenated Benzenes) |
| Number of Steps | 1 (to target molecule) | 4 |
| Overall Yield (estimated) | ~70-85% | ~50-65% (cumulative) |
| Precursor Cost | Moderate | Low |
| Key Reagent Cost | High (triflating agent) | Moderate (trifluoroethylating agent) |
| Process Simplicity | High | Low |
| Scalability | Moderate (limited by reagent cost) | High |
| Green Chemistry | Moderate (fewer steps) | Low (more steps, more waste) |
Recommendation:
For laboratory-scale synthesis and research purposes , where simplicity and a shorter route are often prioritized, Pathway 1 (from Methyl Gentisate) may be the preferred option, provided the cost of the trifluoroethylating agent is acceptable. The single-step nature of the reaction reduces the time and effort required for synthesis and purification of multiple intermediates.
For industrial-scale production and cost-sensitive applications , Pathway 2 (from Halogenated Benzenes) presents a more economically viable route. The use of inexpensive starting materials and the high yields of the individual, well-optimized steps make this pathway more attractive for large-scale manufacturing, despite the increased number of synthetic operations. The potential to use the less expensive 2,2,2-trifluoroethanol in the initial step further enhances its cost-effectiveness.
Ultimately, the choice between these two synthetic pathways will depend on a careful evaluation of the specific needs of the research or manufacturing campaign, with a trade-off between the upfront cost of reagents and the operational complexity of the synthesis.
References
- 1. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 2. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 7. prepchem.com [prepchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. GB2097000A - Process for the preparation of 1,4-bis(2,2,2- trifluoroethoxy)benzene - Google Patents [patents.google.com]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. studylib.net [studylib.net]
- 12. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
As researchers and developers at the forefront of science, our responsibility extends beyond discovery to the safe and environmentally conscious management of the chemical entities we create and handle. Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate, a halogenated aromatic ester, requires meticulous disposal procedures rooted in a clear understanding of its chemical nature. This guide provides a comprehensive, step-by-step protocol for its proper disposal, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Identification and Risk Assessment: Understanding the Molecule
A thorough risk assessment is the foundation of safe chemical handling and disposal. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, we can infer its hazard profile by analyzing its structural components: a methyl benzoate core and two trifluoroethoxy groups.
-
Methyl Benzoate Core : The parent compound, methyl benzoate, is classified as a combustible liquid and is harmful if swallowed.[1][2][3][4] It can cause skin and eye irritation.[3][5]
-
Trifluoroethoxy Groups : The presence of multiple fluorine atoms designates this compound as a halogenated organic substance.[6] The carbon-fluorine bond is exceptionally strong, which leads to high thermal stability and environmental persistence.[7][8][9] Thermal decomposition of such compounds can release highly toxic and corrosive gases, including hydrogen fluoride (HF).[10][11]
Based on this analysis, the compound must be treated as a hazardous, halogenated organic waste.
Table 1: Inferred Hazard Profile and Key Data
| Property | Value / Classification | Rationale & Significance for Disposal |
|---|---|---|
| Chemical Class | Halogenated Aromatic Ester | Dictates waste stream segregation. Halogenated wastes require specific disposal methods due to their persistence and potential to form hazardous byproducts.[6] |
| Physical State | Likely a liquid or low-melting solid at STP | Affects handling and containment procedures. Liquid waste requires secure, leak-proof containers. |
| Acute Toxicity | Assumed Harmful if Swallowed (Oral) | Based on the methyl benzoate core structure.[2][3] Justifies strict PPE to prevent ingestion. |
| Irritancy | Assumed Skin & Eye Irritant | Common for aromatic esters.[3][5] Requires use of gloves and safety glasses/goggles. |
| Primary Disposal Hazard | Persistence; Formation of HF upon Incineration | The high stability of the C-F bond requires high-temperature incineration.[7] The fluorine content necessitates a licensed facility with acid gas scrubbers to neutralize HF.[10][11] |
| Regulatory Status | Halogenated Organic Compound | Subject to stringent disposal regulations, often prohibiting landfilling.[12] |
The Core Directive: Segregation is Non-Negotiable
The single most critical step in the proper disposal of this compound is strict waste segregation. Combining halogenated and non-halogenated waste streams is a costly, non-compliant, and dangerous practice.
Causality:
-
Regulatory Compliance: Environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, mandate the separation of halogenated organic compounds.[12]
-
Disposal Method: Halogenated wastes are typically destroyed via high-temperature incineration in specialized facilities equipped to handle and neutralize the resulting acidic gases (e.g., HF, HCl).[6][10] Non-halogenated solvent waste may be fuel-blended or incinerated under different conditions. Mixing them complicates and increases the cost of disposal for the entire volume.
-
Safety: Improper mixing can lead to unforeseen chemical reactions within the waste container.
Disposal Workflow Diagram
The following diagram outlines the logical flow for the proper management of waste containing this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the disposal of pure this compound and solutions containing it.
Personnel Protective Equipment (PPE) Required:
-
Nitrile or other chemically-resistant gloves.[13]
-
Safety glasses with side shields or chemical splash goggles.
-
Flame-resistant laboratory coat.[13]
Protocol Steps:
-
Segregate at the Point of Generation :
-
Select an Appropriate Waste Container :
-
Use a container made of a compatible material (e.g., glass or high-density polyethylene) with a tightly sealing, threaded cap.
-
The container must be in good condition, free from cracks or defects.[14]
-
-
Properly Label the Waste Container :
-
Label the container before adding any waste.[14]
-
The label must clearly state:
-
The words "Hazardous Waste."
-
A clear identification of the contents, such as "Halogenated Organic Waste."[14]
-
A complete list of all chemical constituents by their full names (no formulas or abbreviations).[6][14] For example: "Waste this compound in Dichloromethane."
-
The date when the first drop of waste was added.
-
-
-
Accumulate Waste Safely :
-
Keep the waste container closed at all times except when actively adding waste.[14] This prevents the release of volatile organic compounds (VOCs).
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, which should be at or near the point of generation.
-
Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.
-
-
Arrange for Final Disposal :
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) department or a licensed professional waste disposal service.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[1][2] This is illegal and environmentally harmful.
-
The designated disposal method for this material will be high-temperature incineration at a facility permitted to handle halogenated waste.[10]
-
Emergency Procedures for Spills
In the event of a spill, prioritize personnel safety and containment.
-
Evacuate and Alert : Alert personnel in the immediate area. If the spill is large, evacuate the laboratory and notify your institution's EHS or emergency response team.
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.[1][13]
-
Control Ignition Sources : Remove all sources of ignition, as the compound is likely combustible.[1][2]
-
Contain and Absorb : For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Dispose : Carefully collect the absorbent material and contaminated debris using non-sparking tools. Place it in a sealed, properly labeled container for disposal as halogenated hazardous waste.
-
Decontaminate : Clean the spill area thoroughly with soap and water.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. home.miracosta.edu [home.miracosta.edu]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. bucknell.edu [bucknell.edu]
- 7. epa.gov [epa.gov]
- 8. Biodegradation of fluorinated alkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Why Is the Biodegradation of Polyfluorinated Compounds So Rare? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 11. theic2.org [theic2.org]
- 12. IDEM: Compliance and Technical Assistance: Hazardous Chemical Compounds & Hazardous Waste [in.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
An In-Depth Technical Guide to Personal Protective Equipment for Handling Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
As researchers and scientists at the forefront of drug development, our work necessitates the synthesis and handling of novel chemical entities. Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate, a fluorinated aromatic ester, represents a class of compounds with immense potential due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability and bioavailability.[1][2] However, these same properties demand a rigorous and informed approach to laboratory safety.
This guide provides a comprehensive, field-proven framework for the safe handling of this compound, with a primary focus on the selection and use of Personal Protective Equipment (PPE). Our directive is to move beyond a simple checklist and instill a deep understanding of why specific measures are necessary, ensuring a self-validating system of safety for all laboratory personnel.
Hazard Analysis: Deconstructing the Molecule
-
Aromatic Benzoate Core : Aromatic esters can be irritants and may be harmful if swallowed or absorbed through the skin.[5]
-
Trifluoroethoxy Groups (-OCH₂CF₃) : The high electronegativity of fluorine atoms can alter the molecule's reactivity and metabolic pathways. While fluorination can reduce acute toxicity in some cases, the potential for persistence in the environment and metabolic toxicity must be considered.[6] The thermal decomposition of fluorinated compounds can also release highly toxic gases like hydrogen fluoride (HF).
Given these factors, this compound must be treated as a potential health hazard with unknown long-term effects. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that employers protect workers from chemical hazards, which includes providing appropriate PPE and training.[7][8]
Core Directive: Personal Protective Equipment (PPE)
The foundation of safe handling is a multi-layered PPE strategy. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Low Volume) | Safety Glasses with Side Shields | Nitrile Gloves (Double-gloved) | Flame-Resistant Lab Coat | Not typically required if performed in a certified chemical fume hood. |
| Solution Preparation/Reaction Setup | Chemical Splash Goggles | Butyl Rubber or Viton™ Gloves over Nitrile | Chemical-Resistant Apron over Lab Coat | Not typically required if performed in a certified chemical fume hood. |
| Large Scale Operations (>100g) | Face Shield over Chemical Splash Goggles | Butyl Rubber or Viton™ Gloves | Chemical-Resistant Suit or Apron | Required if engineering controls cannot maintain exposure below established limits. Consult your institution's Chemical Hygiene Officer.[7] |
| Spill Cleanup | Face Shield over Chemical Splash Goggles | Heavy-duty Butyl or Viton™ Gloves | Chemical-Resistant Suit or Apron | Air-purifying respirator with organic vapor cartridges. |
-
Rationale : The compound, like many organic liquids, poses a splash hazard that can cause serious eye irritation or damage.[9]
-
Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields for low-volume transfers.
-
Recommended for Most Operations : Chemical splash goggles provide a seal around the eyes, offering superior protection against splashes and vapors.[10]
-
High-Risk Scenarios : When handling larger quantities or during procedures with a higher risk of splashing (e.g., quenching a reaction), a face shield must be worn in addition to chemical splash goggles to protect the entire face.[10][11]
-
Rationale : Dermal absorption is a primary route of exposure for many aromatic compounds. Fluorinated substances may also enhance skin penetration. Glove selection must be based on chemical compatibility and breakthrough time.
-
Inner Glove (Dexterity) : A standard disposable nitrile glove provides a good baseline of protection and dexterity for fine tasks.[12]
-
Outer Glove (Chemical Resistance) : Due to the aromatic and fluorinated nature of the compound, a more robust glove is required.
-
Self-Validation : Always check the glove manufacturer's compatibility charts for the specific chemicals and solvents you are using.[11] Discard gloves immediately if any sign of degradation or contamination occurs. Double-gloving is highly recommended to provide an additional barrier and allow for safe removal of the outer glove if contaminated.[6]
-
Rationale : Protects skin from splashes and prevents the contamination of personal clothing.
-
Standard Use : A flame-resistant lab coat, fully buttoned, is mandatory at all times in the laboratory.[6]
-
Enhanced Protection : For procedures involving larger volumes or a significant splash risk, a chemical-resistant apron worn over the lab coat is required.
Operational Plan: Safe Handling Workflow
All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] The following workflow outlines the critical steps for safe handling.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol: PPE Donning and Doffing
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat : Put on and fasten completely.
-
Inner Gloves : Don first pair of nitrile gloves.
-
Outer Gloves : Don second, chemically-resistant pair (e.g., Butyl rubber).
-
Goggles/Face Shield : Put on eye and face protection.
Doffing (Taking Off) Sequence:
-
Outer Gloves : Remove the outer, most contaminated gloves first. Peel them off without touching the outside with your bare skin.
-
Face Shield/Goggles : Remove from the back of the head.
-
Lab Coat : Remove by rolling it down and away from your body, ensuring the contaminated exterior is folded inward.
-
Inner Gloves : Remove the final pair of gloves.
-
Wash Hands : Immediately and thoroughly wash hands with soap and water.
Disposal Plan: Managing Fluorinated Waste
Proper disposal is a critical component of the chemical lifecycle, essential for environmental protection and safety.[6]
-
Waste Segregation : All waste containing this compound (e.g., residual chemical, contaminated gloves, pipette tips, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[13]
-
Container Type : Use a chemically compatible container (e.g., glass or HDPE) with a secure screw-top cap.
-
Labeling : The waste container must be labeled "Hazardous Waste - Halogenated Organic" and list all components, including the full chemical name of the target compound and any solvents used.[14][15]
-
Disposal Pathway : Follow your institution's specific procedures for the disposal of halogenated organic waste. This waste stream typically requires high-temperature incineration by a licensed hazardous waste management company to ensure the complete destruction of fluorinated compounds.[16] Do not pour this chemical down the drain.[17]
By adhering to these rigorous, evidence-based protocols, we can confidently handle novel fluorinated compounds like this compound, advancing our research while upholding the highest standards of laboratory safety.
References
- 1. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 3. CAS#:175204-89-4 | this compound | Chemsrc [chemsrc.com]
- 4. chemscene.com [chemscene.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. osha.gov [osha.gov]
- 8. compliancy-group.com [compliancy-group.com]
- 9. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 10. mcrsafety.com [mcrsafety.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 13. ethz.ch [ethz.ch]
- 14. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 15. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 16. epa.gov [epa.gov]
- 17. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
